Product packaging for Enarodustat(Cat. No.:CAS No. 1262131-60-1)

Enarodustat

Cat. No.: B608261
CAS No.: 1262131-60-1
M. Wt: 376.797
InChI Key: BPZAJOSLAXGKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enarodustat (also known as JTZ-951) is a potent, orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) . It was approved in Japan in 2020 for the treatment of anemia associated with chronic kidney disease (CKD) . Its primary research value lies in its mechanism of action; by inhibiting HIF-PH, it stabilizes hypoxia-inducible factors (HIF-1α and HIF-2α), mimicking a state of hypoxia . This leads to the upregulation of HIF-mediated gene expression, promoting endogenous erythropoietin (EPO) production, enhancing iron absorption, and improving iron utilization for erythropoiesis . This makes it a crucial tool for studying novel pathways for treating renal anemia as an alternative to erythropoiesis-stimulating agents (ESAs) . In research settings, this compound has demonstrated a dose-dependent increase in hemoglobin levels and has been shown to correct and maintain hemoglobin levels within a target range (10.0–12.0 g/dL) in models of anemia of chronic kidney disease, both in dialysis-dependent and non-dialysis-dependent settings . Beyond its erythropoietic effects, recent studies suggest it has therapeutic potential against tubular interstitial fibrosis (TIF) by suppressing the transformation of renal interstitial fibroblasts (RIFs) and maintaining their hypoxia-inducible EPO expression . It also counteracts alterations in renal energy metabolism and relieves oxidative stress in models of incipient diabetic kidney disease . Biologically, this compound has an EC50 of 0.22 µM for HIF-PH inhibition and shows no significant inhibition on hERG or major CYP enzymes at concentrations above 100 µM, indicating a selective profile . This product is for research use only, not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClN4O4 B608261 Enarodustat CAS No. 1262131-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRBJKWDXVHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336902
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262132-81-9
Record name Enarodustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enarodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENARODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enarodustat's Core Mechanism: A Deep Dive into HIF-1α Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of enarodustat, a small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). By targeting the cellular oxygen-sensing pathway, this compound effectively stabilizes HIF-1α, leading to a cascade of downstream effects that culminate in enhanced erythropoiesis. This document details the molecular signaling, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

The HIF-1α Signaling Pathway and this compound's Point of Intervention

Under normal oxygen conditions (normoxia), HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor, is continuously synthesized and targeted for degradation. This process is initiated by the hydroxylation of specific proline residues on HIF-1α by PHD enzymes.[1][2] This modification allows the von Hippel-Lindau (VHL) protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

This compound is a potent inhibitor of the PHD enzymes (PHD1, PHD2, and PHD3).[3][4] By binding to the active site of these enzymes, this compound prevents the hydroxylation of HIF-1α.[1][2] This inhibition mimics a state of hypoxia, where low oxygen levels would naturally inactivate the PHDs. As a result, HIF-1α is stabilized, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1] In the nucleus, HIF-1α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT), to form the active HIF-1 transcription factor.[1] This complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, upregulating their transcription.[1] A key target gene is erythropoietin (EPO), which plays a central role in stimulating the production of red blood cells.[1][5]

Enarodustat_HIF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PHD PHD Enzymes (PHD1, PHD2, PHD3) This compound->PHD Inhibits HIF1a_p Hydroxylated HIF-1α PHD->HIF1a_p VHL VHL HIF1a_p->VHL Binding HIF1a HIF-1α HIF1a->PHD Hydroxylation (Normoxia) HIF1a_n HIF-1α HIF1a->HIF1a_n Translocation Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1b HIF-1β (ARNT) HIF1a_n->HIF1b Dimerization HIF1_complex HIF-1 Complex HIF1b->HIF1_complex HRE HRE (Hypoxia-Responsive Element) HIF1_complex->HRE Binds to Target_Genes Target Genes (e.g., EPO) HRE->Target_Genes Transcription Increased Transcription Target_Genes->Transcription

This compound inhibits PHD enzymes, leading to HIF-1α stabilization and downstream gene transcription.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and clinical studies. The following table summarizes key parameters.

ParameterValueAssay SystemSource
In Vitro Efficacy
IC₅₀ for PHD20.22 µMCell-free assay[6]
Kᵢ for HIF-PH10.016 µmol/LIn vitro enzyme assay[3]
Kᵢ for HIF-PH20.061 µmol/LIn vitro enzyme assay[3]
Kᵢ for HIF-PH30.101 µmol/LIn vitro enzyme assay[3]
EC₅₀ for EPO Release5.7 µMHep3B cells[6]
Clinical Efficacy (Anemia in CKD)
Mean Hemoglobin (Hb) LevelMaintained within 10.0-12.0 g/dLPhase 2b trial in hemodialysis patients[7]
Change in HepcidinDecreasedPhase 2b trial in hemodialysis patients[7]
Change in FerritinDecreasedPhase 2b trial in hemodialysis patients[7][8]
Change in Total Iron-Binding CapacityIncreasedPhase 2b trial in hemodialysis patients[7][8]
Mean Prescribed Dose3.58 - 4.30 mg/dayPhase 2 trials[7][9]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

HIF Prolyl Hydroxylase (PHD) Inhibition Assay

This assay quantifies the inhibitory activity of this compound against PHD enzymes.

  • Principle: A cell-free enzymatic assay measures the activity of recombinant human PHD isoforms (PHD1, PHD2, PHD3). The assay typically follows the consumption of a co-substrate (e.g., 2-oxoglutarate) or the formation of a product.

  • Methodology:

    • Recombinant human PHD1, PHD2, or PHD3 is incubated with a synthetic HIF-1α peptide substrate, the co-substrate 2-oxoglutarate, and the cofactor Fe(II) in an appropriate buffer system.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the degree of hydroxylation of the HIF-1α peptide is quantified. This can be done using various methods, such as mass spectrometry or antibody-based detection (e.g., ELISA) with an antibody specific to the hydroxylated proline residue.

    • The concentration of this compound that results in 50% inhibition of PHD activity (IC₅₀) is calculated by fitting the dose-response data to a suitable model. Ki values are determined through kinetic studies.[3]

Cellular HIF-1α Stabilization Assay (Western Blot)

This experiment visualizes the accumulation of HIF-1α protein in cells treated with this compound.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.

  • Methodology:

    • A suitable cell line, such as the human hepatoma cell line Hep3B, is cultured under normoxic conditions.[4][10]

    • Cells are treated with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 4-24 hours).

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The intensity of the HIF-1α band is normalized to the loading control to quantify the relative increase in HIF-1α protein levels.[4]

Erythropoietin (EPO) Production Assay (ELISA)

This assay measures the amount of EPO secreted by cells in response to this compound treatment.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Methodology:

    • Hep3B cells are seeded in multi-well plates and cultured.[6]

    • The cells are treated with various concentrations of this compound or a vehicle control.

    • The culture supernatants are collected after a defined incubation period (e.g., 24 hours).[6]

    • The concentration of human EPO in the culture supernatants is measured using a commercially available human EPO ELISA kit, following the manufacturer's instructions.[6][10]

    • The data is used to generate a dose-response curve, and the effective concentration of this compound that induces 50% of the maximal EPO production (EC₅₀) is calculated.[6]

Experimental_Workflow PHD_Assay PHD Inhibition Assay (Cell-free) HIF_Stab HIF-1α Stabilization (Western Blot) PHD_Assay->HIF_Stab Leads to IC50_Calc IC₅₀/Kᵢ Calculation PHD_Assay->IC50_Calc EPO_Prod EPO Production (ELISA) HIF_Stab->EPO_Prod Results in Cell_Line Hep3B Cell Culture Treatment This compound Treatment Cell_Line->Treatment Sample_Collection Lysate & Supernatant Collection Treatment->Sample_Collection WB_Analysis Western Blot Analysis Sample_Collection->WB_Analysis Protein Lysate ELISA_Analysis ELISA Data Analysis Sample_Collection->ELISA_Analysis Supernatant

A typical experimental workflow to evaluate this compound's mechanism of action.

Conclusion

This compound represents a significant advancement in the treatment of anemia associated with chronic kidney disease.[2][5] Its mechanism of action, centered on the inhibition of HIF prolyl hydroxylases and the subsequent stabilization of HIF-1α, leverages the body's natural physiological response to hypoxia to stimulate erythropoiesis.[1][2] The robust in vitro and clinical data underscore its efficacy and provide a clear understanding of its molecular basis of action for researchers and drug development professionals. The experimental protocols outlined herein serve as a foundation for further investigation into this class of therapeutic agents.

References

A Technical Guide to the Preclinical Evaluation of Enarodustat in Renal Anemia Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily resulting from diminished production of erythropoietin (EPO) and disordered iron homeostasis.[1] Enarodustat (JTZ-951) is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), representing a novel therapeutic class for treating renal anemia.[2][3] By inhibiting HIF-PH enzymes, this compound mimics the body's natural response to hypoxia, leading to the stabilization of HIF-α and subsequent transcription of HIF-responsive genes, including EPO and genes involved in iron metabolism.[4][5] This document provides a comprehensive technical overview of the pivotal preclinical studies that have characterized the mechanism, efficacy, and safety profile of this compound in various in vitro and in vivo models of renal anemia.

Core Mechanism of Action: HIF-PH Inhibition

Under normal oxygen (normoxic) conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, which flags them for ubiquitination by the von Hippel-Lindau (VHL) protein complex and subsequent degradation by the proteasome.[4] this compound inhibits the HIF-PH enzymes, preventing this degradation.[4] Consequently, HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-β.[4] This HIF complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription.[4] This process stimulates endogenous EPO production and improves iron utilization, addressing the primary drivers of renal anemia.[1][4][6]

Enarodustat_Mechanism_of_Action This compound Signaling Pathway cluster_normoxia Normoxia (No Drug) cluster_hypoxia Hypoxia or this compound Presence HIFa_normoxia HIF-α HIFPH_normoxia HIF-PH HIFa_normoxia->HIFPH_normoxia Hydroxylation VHL VHL HIFPH_normoxia->VHL Recognition Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination This compound This compound HIFPH_hypoxia HIF-PH This compound->HIFPH_hypoxia Inhibits HIFa_hypoxia HIF-α (Stabilized) HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Nucleus->HRE Binds to TargetGenes Target Gene Transcription (EPO, Iron Metabolism) HRE->TargetGenes Activates In_Vitro_Workflow In Vitro Efficacy Workflow start Hep3B Cell Culture treatment Incubate with This compound start->treatment analysis Quantitative Analysis treatment->analysis hif HIF-α Protein Levels analysis->hif Measure epo_mrna EPO mRNA Expression analysis->epo_mrna Measure epo_protein EPO Protein Secretion analysis->epo_protein Measure Renal_Anemia_Model_Workflow 5/6-Nephrectomized Rat Model Workflow cluster_setup Model Creation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Healthy Rats B 5/6 Nephrectomy Surgery A->B C Anemia Development B->C D Group Allocation (Vehicle, this compound) C->D E Repeated Oral Dosing D->E F Plasma EPO Levels E->F G Hematological Parameters (e.g., Hemoglobin) E->G H EPO mRNA (Liver) E->H

References

In Vitro Effects of Enarodustat on the Hep3B Cell Line: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported in vitro effects of Enarodustat (JTZ-951) on the human hepatocellular carcinoma cell line, Hep3B. This compound is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), developed for the treatment of anemia associated with chronic kidney disease. Its mechanism of action involves the stabilization of HIF-α subunits, leading to the transcriptional activation of hypoxia-responsive genes, most notably erythropoietin (EPO). The Hep3B cell line, which endogenously produces EPO in response to hypoxic stress, serves as a critical in vitro model for elucidating the pharmacological effects of HIF-PHD inhibitors like this compound.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Inhibitory Activity of this compound on HIF Prolyl Hydroxylases (PHD)

EnzymeInhibition Constant (K_i) (μmol/L)
Human HIF-PH10.016
Human HIF-PH20.061
Human HIF-PH30.101

This data demonstrates this compound's potent, competitive inhibition of the key enzymes responsible for HIF-α degradation.[1]

Table 2: Effect of this compound on HIF-α Protein Stabilization in Hep3B Cells

TreatmentHIF-1α Protein LevelHIF-2α Protein LevelHIF-1β Protein Level
VehicleNot DetectedNot DetectedNo Effect
This compound (10 μmol/L)IncreasedIncreasedNo Effect

This table summarizes the qualitative results from Western blot analyses, showing that this compound effectively stabilizes the oxygen-sensitive HIF-α subunits without altering the constitutively expressed HIF-1β subunit.[2]

Table 3: Effect of this compound on Erythropoietin (EPO) Production in Hep3B Cells

ParameterValue (μM)
EC_50 for EPO Release (24-hour treatment)5.7
TreatmentTime Point (hours)EPO Production
This compound (10 μmol/L)8Increased
This compound (10 μmol/L)24Increased

These results quantify the functional consequence of HIF stabilization, demonstrating a dose-dependent and time-dependent increase in the production of the target protein, EPO.[2][3]

Note on Cell Viability and Apoptosis: Extensive literature searches, including reviews of preclinical data and regulatory submission summaries, did not yield specific quantitative data on the effects of this compound on the viability or apoptosis of the Hep3B cell line. The primary focus of the reported in vitro studies has been on the mechanism of action related to HIF stabilization and subsequent erythropoietin production.

Signaling Pathway and Experimental Workflows

HIF-1α Signaling Pathway Under Normoxic and this compound-Treated Conditions

HIF-1a Signaling Pathway cluster_normoxia Normoxic Conditions (High Oxygen) cluster_this compound This compound Treatment HIF1a_N HIF-1α PHD_N HIF-PHD Enzymes HIF1a_N->PHD_N hydroxylation VHL_N pVHL HIF1a_N->VHL_N PHD_N->VHL_N enables binding O2_N O2 O2_N->PHD_N Proteasome_N Proteasome VHL_N->Proteasome_N ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N This compound This compound PHD_E HIF-PHD Enzymes This compound->PHD_E inhibits HIF1a_E HIF-1α HIF_Complex HIF Complex (HIF-1α/HIF-1β) HIF1a_E->HIF_Complex stabilizes & dimerizes with HIF1b_E HIF-1β (ARNT) HIF1b_E->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus translocates to HRE HRE (Hypoxia Response Element) Nucleus->HRE binds to EPO_Gene EPO Gene Transcription HRE->EPO_Gene activates

Caption: Mechanism of this compound on HIF-1α stabilization.

Experimental Workflow: Analysis of HIF-α Stabilization and EPO Production

Experimental Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Data Output start Seed Hep3B Cells in Culture Plates culture Incubate 24h start->culture treat Add this compound (various concentrations) or Vehicle Control culture->treat inc_treat Incubate for Specified Durations (e.g., 8h, 24h) treat->inc_treat harvest_supernatant Harvest Culture Supernatant inc_treat->harvest_supernatant lyse_cells Harvest & Lyse Cells (Prepare Cell Lysates) inc_treat->lyse_cells elisa EPO Quantification (ELISA) harvest_supernatant->elisa western HIF-α Protein Analysis (SDS-PAGE & Western Blot) lyse_cells->western results_epo - EC50 for EPO release - Time-course of EPO production elisa->results_epo results_hif - HIF-1α stabilization - HIF-2α stabilization western->results_hif

References

Enarodustat: A Deep Dive into its Pharmacological Profile as a HIF-PH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Enarodustat (JTZ-951) is an orally administered small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) that has emerged as a novel therapeutic agent for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).[1][2] Developed by Japan Tobacco Inc. and Torii Pharmaceutical Co., Ltd., this compound offers a distinct mechanism of action compared to traditional erythropoiesis-stimulating agents (ESAs) by stimulating the body's own production of erythropoietin (EPO) and improving iron metabolism.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy, with a focus on the underlying experimental methodologies.

Mechanism of Action: HIF-PH Inhibition

This compound's therapeutic effect is derived from its potent and selective inhibition of HIF prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3).[2][4] These enzymes play a critical role in the oxygen-sensing pathway that regulates the stability of Hypoxia-Inducible Factors (HIFs).

Under Normoxic Conditions: In the presence of normal oxygen levels, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α).[5][6] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] As a result, HIF-α levels are kept low, and the expression of HIF target genes is suppressed.

Under Hypoxic Conditions or with this compound: In low oxygen (hypoxic) conditions, PHD activity is naturally inhibited. This compound mimics this hypoxic state by binding to the active site of PHDs, thereby preventing the hydroxylation of HIF-α.[1][5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit.[5][7] The HIF-α/β heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription.[5][7]

Key downstream effects of HIF activation by this compound include:

  • Increased Endogenous Erythropoietin (EPO) Production: HIF-2α is a primary regulator of the EPO gene, and its stabilization leads to increased synthesis and secretion of EPO from the kidneys and liver.[1][5][8]

  • Improved Iron Metabolism: HIFs upregulate the expression of genes involved in iron absorption, transport, and mobilization, leading to enhanced iron availability for erythropoiesis.[1][5] This includes increased expression of duodenal cytochrome b (Dcytb), divalent metal transporter 1 (DMT1), and transferrin, as well as suppression of hepcidin.[9][10]

This dual action of boosting endogenous EPO and optimizing iron utilization contributes to a more balanced and physiological erythropoietic response compared to exogenous ESA administration.[1]

Signaling Pathway Diagrams

HIF_Pathway_Normoxia cluster_cytoplasm Cytoplasm HIF-1α HIF-1α PHD PHD O2 O2 α-KG α-KG Fe2+ Fe2+ Hydroxylated HIF-1α Hydroxylated HIF-1α VHL VHL Ubiquitination Ubiquitination Proteasome Proteasome Degradation Degradation

Figure 1: HIF-1α Signaling Pathway under Normoxic Conditions

HIF_Pathway_Hypoxia_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PHD PHD HIF-1α HIF-1α Stabilized HIF-1α Stabilized HIF-1α HIF-1β HIF-1β HIF-1 Complex HIF-1 Complex HRE HRE Target Genes Target Genes EPO EPO Iron Metabolism Genes Iron Metabolism Genes

Figure 2: HIF-1α Signaling Pathway under Hypoxia or with this compound

In Vitro and In Vivo Pharmacology

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against human HIF-PH isoforms.

ParameterValueCell/Enzyme SystemReference
PHD1 (EGLN2) Ki 0.016 µmol/LRecombinant human enzyme[2]
PHD2 (EGLN1) Ki 0.061 µmol/LRecombinant human enzyme[2]
PHD3 (EGLN3) Ki 0.101 µmol/LRecombinant human enzyme[2]
PHD2 IC50 0.22 µMCell-free assay[11]
EPO Release EC50 5.7 µMHep3B cells[11]

In vitro studies have shown that this compound does not exhibit significant inhibitory effects on a wide range of other enzymes and receptors, indicating its selectivity for HIF-PHs.[2]

In Vivo Preclinical Studies

In animal models, this compound has been shown to effectively stimulate erythropoiesis. In normal rats, a single oral dose of this compound increased hepatic and renal EPO mRNA levels and plasma EPO concentrations.[12] In a rat model of renal anemia (5/6-nephrectomized rats), repeated oral administration of this compound led to a dose-dependent increase in hemoglobin levels.[12][13] Furthermore, studies in a rat model of inflammation-induced anemia demonstrated that this compound improves iron utilization and ameliorates anemia, an effect not observed to the same extent with recombinant human EPO.

Experimental Protocols

HIF-Prolyl Hydroxylase (PHD) Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound against PHDs is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay.

Principle: This assay measures the hydroxylation of a biotinylated HIF-α peptide substrate by the PHD enzyme. The hydroxylated peptide is then recognized by a specific antibody, bringing donor and acceptor beads into close proximity, which generates a chemiluminescent signal.

Detailed Methodology:

  • Reaction Setup: The assay is typically performed in a 384-well plate in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).

  • Enzyme and Cofactors: A mixture containing recombinant human PHD2 enzyme (e.g., 10 nM), Fe(II) sulfate (e.g., 20 µM), and L-ascorbic acid (e.g., 200 µM) is prepared.

  • Inhibitor Incubation: this compound at various concentrations is added to the enzyme mixture and pre-incubated for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: The enzymatic reaction is initiated by adding a substrate mixture containing a biotinylated HIF-1α peptide (e.g., residues 556-574, 150 nM) and the co-substrate 2-oxoglutarate (2-OG, e.g., 5 µM). The reaction is allowed to proceed for a set time (e.g., 10 minutes).

  • Detection: The reaction is stopped, and acceptor beads coated with an anti-hydroxyproline antibody and donor beads coated with streptavidin are added. After an incubation period in the dark, the plate is read on a luminometer.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the PHD2 activity, is calculated from the dose-response curve.

PHD_Inhibition_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Pre-incubate PHD2 + this compound Pre-incubate PHD2 + this compound Prepare Reagents->Pre-incubate PHD2 + this compound Initiate Reaction with Substrates Initiate Reaction with Substrates Pre-incubate PHD2 + this compound->Initiate Reaction with Substrates Stop Reaction Stop Reaction Initiate Reaction with Substrates->Stop Reaction Add Detection Reagents Add Detection Reagents Stop Reaction->Add Detection Reagents Incubate in Dark Incubate in Dark Add Detection Reagents->Incubate in Dark Read Luminescence Read Luminescence Incubate in Dark->Read Luminescence Calculate IC50 Calculate IC50 Read Luminescence->Calculate IC50

Figure 3: Experimental Workflow for PHD Inhibition Assay
Cellular Erythropoietin (EPO) Production Assay

The effect of this compound on EPO production is typically assessed using a human hepatoma cell line, Hep3B, which is known to produce EPO in a hypoxia-inducible manner.

Principle: Hep3B cells are treated with this compound, and the amount of EPO secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Detailed Methodology:

  • Cell Culture: Human Hep3B cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in 96-well plates until they reach a desired confluency.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A positive control (e.g., cells cultured under hypoxic conditions, 1% O2) and a negative control (vehicle-treated cells) are included.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for EPO production and secretion.

  • Sample Collection: The cell culture supernatant is collected.

  • EPO Quantification: The concentration of human EPO in the supernatant is measured using a commercially available human EPO ELISA kit, following the manufacturer's instructions. This typically involves incubating the supernatant in microplate wells coated with an anti-EPO antibody, followed by the addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase), and a substrate to generate a colorimetric signal.

  • Data Analysis: The absorbance is read using a microplate reader, and the EPO concentration is determined by comparison to a standard curve. The EC50 value, the concentration of this compound that elicits 50% of the maximal EPO release, is calculated.

Pharmacokinetics

This compound exhibits predictable pharmacokinetic properties. Following oral administration, it is rapidly absorbed.

Pharmacokinetic Parameters in Healthy Subjects
ParameterSingle Dose (1-15 mg) in Chinese SubjectsSingle Dose (1-200 mg) in Japanese SubjectsReference
Tmax (h) -0.5 - 2.5[2]
T1/2 (h) 6.13 - 6.747.7 - 9.1[2][8]
Cmax (µg/mL) 0.14 - 2.54 (dose-proportional)-[8]
AUC (h·µg/mL) 0.63 - 9.50 (dose-proportional)-[8]
CL/F (L/h) 1.64 - 1.89-[8]
Accumulation No significant accumulation observed after multiple dosesNegligible accumulation with once-daily dosing[8]
Pharmacokinetic Parameters in Patients with End-Stage Renal Disease (ESRD) on Hemodialysis
ParameterSingle Dose (15 mg) in Japanese PatientsMultiple Doses (2-15 mg) in non-Japanese PatientsReference
Tmax (h) -Rapidly absorbed
T1/2 (h) 11.38.97 - 11.6[2]
Cmax -Dose-dependent
AUC -Dose-dependent
Effect of Hemodialysis Minimal clearance (~7% of dose)-

Food intake has been shown to decrease the Cmax and AUC of this compound.[2] The drug is primarily excreted as the parent compound.[8]

Clinical Efficacy and Safety

Numerous Phase II and Phase III clinical trials have demonstrated the efficacy and safety of this compound in treating anemia in CKD patients, both those on dialysis and not on dialysis.

Correction and Maintenance of Hemoglobin Levels

In clinical studies, this compound has been shown to effectively increase and maintain hemoglobin (Hb) levels within the target range (typically 10.0-12.0 g/dL).[9][10] Phase III trials have demonstrated that this compound is non-inferior to darbepoetin alfa in controlling Hb levels in both non-dialysis-dependent and hemodialysis-dependent CKD patients.[2][3]

For instance, in a Phase 3 study in Chinese non-dialysis CKD patients, this compound was superior to placebo in increasing Hb levels over an 8-week period. In long-term extension studies of up to 52 weeks, this compound demonstrated a stable maintenance of Hb levels.

Effects on Iron Metabolism

Consistent with its mechanism of action, this compound treatment is associated with a decrease in serum hepcidin and ferritin levels, and an increase in total iron-binding capacity (TIBC), indicating improved iron utilization for erythropoiesis.[9][10]

Safety and Tolerability

This compound is generally well-tolerated. The most frequently reported adverse events in clinical trials include nasopharyngitis, and the incidence of serious adverse events has been comparable to that of placebo and active comparators like darbepoetin alfa.[9] Importantly, high doses of this compound did not show an effect on tumor growth in a preclinical cancer model, and while plasma VEGF levels increased, retinal VEGF mRNA levels and retinal vascular permeability were unchanged, suggesting a favorable profile with respect to VEGF-related adverse effects.[12]

Conclusion

This compound is a potent and selective oral HIF-PH inhibitor that effectively and safely treats anemia in patients with chronic kidney disease. Its unique mechanism of action, which involves the stabilization of HIF-α and the subsequent stimulation of endogenous erythropoietin production and improvement of iron metabolism, offers a valuable alternative to traditional ESA therapy. The comprehensive pharmacological data, from in vitro potency to long-term clinical efficacy and safety, support its role as an important therapeutic option for the management of renal anemia. Further research may continue to elucidate the full therapeutic potential of this compound and other HIF-PH inhibitors in various clinical settings.

References

Enarodustat's Impact on Vascular Endothelial Growth Factor (VEGF) Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enarodustat is an oral prolyl hydroxylase domain (PHD) inhibitor that has emerged as a novel therapeutic agent for anemia associated with chronic kidney disease.[1][2] Its mechanism of action involves the stabilization of hypoxia-inducible factors (HIFs), leading to the transcriptional activation of genes involved in erythropoiesis.[3] A critical downstream target of HIF is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes angiogenesis. This technical guide provides an in-depth analysis of the intricate relationship between this compound and the VEGF signaling pathway, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular interactions.

Core Mechanism of Action: HIF-PH Inhibition

Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.[3] this compound inhibits PHD enzymes, preventing the hydroxylation of HIF-α.[3] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The HIF-1α/HIF-1β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including VEGF, thereby upregulating their transcription.[2][3]

Enarodustat_HIF_VEGF_Pathway Figure 1: this compound's Core Mechanism of Action on the VEGF Pathway cluster_normoxia Normoxia cluster_this compound With this compound HIF-1a_n HIF-1α PHD PHD HIF-1a_n->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Degradation This compound This compound This compound->PHD Inhibition HIF-1a_e HIF-1α (Stabilized) HIF-1_complex HIF-1 Complex HIF-1a_e->HIF-1_complex Dimerization HIF-1b HIF-1β HIF-1b->HIF-1_complex HRE HRE (VEGF Gene) HIF-1_complex->HRE Binding VEGF_mRNA VEGF mRNA HRE->VEGF_mRNA Transcription VEGF_Protein VEGF Protein VEGF_mRNA->VEGF_Protein Translation

Figure 1: this compound's Core Mechanism of Action on the VEGF Pathway

Quantitative Data on this compound's Effect on VEGF

Preclinical Data

A key preclinical study in normal rats investigated the dose-dependent effect of this compound on plasma VEGF concentrations. The findings are summarized in the table below.

This compound Dose (mg/kg)Change in Plasma VEGF ConcentrationStatistical SignificanceReference
≤ 10No significant increaseNot Significant[4]
30Significant increasep < 0.05[4]

Table 1: Effect of this compound on Plasma VEGF in Normal Rats

Notably, the same study found that even at a high dose of 30 mg/kg, there were no significant changes in retinal VEGF mRNA levels or retinal vascular permeability.[2][5] Furthermore, at a high dose of 300 mg/kg, no effects on vascular permeability were observed.[2]

Clinical Data

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the impact of this compound on the VEGF pathway.

In Vitro HIF-1α Stabilization Assay
  • Cell Line: Hep3B (human hepatoma cell line).

  • Objective: To determine if this compound stabilizes HIF-1α protein levels.

  • Protocol:

    • Culture Hep3B cells under standard conditions.

    • Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 1, 3, 6, 10, and 24 hours).

    • For hypoxic positive controls, incubate cells in a hypoxic chamber (e.g., 1% O2). For chemical induction, cobalt chloride (CoCl2) or desferrioxamine (DFO) can be used.

    • Harvest cells and prepare nuclear extracts to enrich for HIF-1α. This is a critical step as HIF-1α translocates to the nucleus upon stabilization.

    • Perform Western blot analysis:

      • Separate proteins by SDS-PAGE (7.5% gel is suitable for the ~95-120 kDa HIF-1α).

      • Transfer proteins to a nitrocellulose or PVDF membrane.

      • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

      • Incubate with a primary antibody specific for HIF-1α (e.g., mouse anti-HIF-1α).

      • Incubate with an HRP-conjugated secondary antibody.

      • Detect chemiluminescence.

      • Use a loading control, such as β-actin or a nuclear-specific protein like Lamin B1, to ensure equal protein loading.

Western_Blot_Workflow Figure 2: Western Blot Workflow for HIF-1α Stabilization Cell_Culture Hep3B Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Harvest Cell Harvest & Nuclear Extraction Treatment->Harvest SDS_PAGE SDS-PAGE Harvest->SDS_PAGE Transfer Protein Transfer (Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection

Figure 2: Western Blot Workflow for HIF-1α Stabilization
In Vivo Plasma VEGF Measurement

  • Animal Model: Normal Sprague-Dawley rats.

  • Objective: To quantify changes in plasma VEGF levels following this compound administration.

  • Protocol:

    • Administer single oral doses of this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle control to rats.

    • At specified time points post-administration, collect blood samples via cardiac puncture or other appropriate methods into EDTA-containing tubes.

    • Centrifuge the blood samples to separate plasma.

    • Measure VEGF concentrations in the plasma using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat VEGF.

    • Follow the manufacturer's instructions for the ELISA, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding plasma samples and standards.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate to produce a colorimetric signal.

      • Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate VEGF concentrations based on the standard curve.

Quantification of Retinal VEGF mRNA
  • Animal Model: Normal Sprague-Dawley rats.

  • Objective: To assess the effect of this compound on VEGF gene expression in the retina.

  • Protocol:

    • Administer this compound or vehicle control to rats as described above.

    • Euthanize the animals and carefully dissect the retinas.

    • Isolate total RNA from the retinal tissue using a suitable method (e.g., TRIzol reagent).

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (RT-qPCR) using primers specific for rat VEGF and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in VEGF mRNA expression.

Assessment of Retinal Vascular Permeability
  • Animal Model: Normal Sprague-Dawley rats.

  • Objective: To determine if this compound-induced changes in plasma VEGF translate to functional changes in retinal vascular permeability.

  • Method: Evans Blue Dye Permeability Assay.

  • Protocol:

    • Administer this compound or vehicle control to rats.

    • Anesthetize the rats and inject Evans blue dye (e.g., 45 mg/kg) intravenously. The dye binds to serum albumin.

    • Allow the dye to circulate for a defined period (e.g., 2 hours).

    • Perfuse the animals with saline or a citrate buffer to remove intravascular dye.

    • Enucleate the eyes and dissect the retinas.

    • Extract the extravasated Evans blue dye from the retinas using a solvent like formamide.

    • Quantify the amount of dye by measuring the absorbance at approximately 620 nm.

    • Normalize the results to the dry weight of the retina and the plasma dye concentration to calculate the permeability.

Vascular_Permeability_Assay_Workflow Figure 3: Evans Blue Retinal Vascular Permeability Assay Workflow Animal_Treatment Rat Treatment (this compound/Vehicle) Dye_Injection Intravenous Injection of Evans Blue Dye Animal_Treatment->Dye_Injection Circulation Dye Circulation Dye_Injection->Circulation Perfusion Perfusion to Remove Intravascular Dye Circulation->Perfusion Dissection Retina Dissection Perfusion->Dissection Extraction Dye Extraction from Retina Dissection->Extraction Quantification Spectrophotometric Quantification (620 nm) Extraction->Quantification

Figure 3: Evans Blue Retinal Vascular Permeability Assay Workflow
Tumor Growth Assessment in a Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude).

  • Cell Line: Colorectal cancer cell line (e.g., HCT116).

  • Objective: To evaluate the effect of this compound on tumor growth, a process often dependent on VEGF-mediated angiogenesis.

  • Protocol:

    • Subcutaneously implant colorectal cancer cells into the flanks of the mice.

    • Once tumors are established, randomize mice into treatment groups (this compound or vehicle control).

    • Administer this compound orally at a high dose (e.g., a dose known to increase plasma VEGF).

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • At the end of the study, excise the tumors for further analysis (e.g., histology, protein, or mRNA analysis).

Discussion and Conclusion

The available evidence indicates that while this compound, as a HIF-PH inhibitor, has the potential to upregulate VEGF transcription, this effect appears to be dose-dependent and may not translate into significant physiological or pathological consequences at therapeutic doses. Preclinical studies in rats demonstrate that a significant increase in plasma VEGF is only observed at doses more than tenfold higher than those required for erythropoiesis.[4] Importantly, even at these high doses, no corresponding increase in retinal VEGF mRNA or vascular permeability was detected, suggesting the presence of local regulatory mechanisms that may mitigate the effects of systemic increases in VEGF in sensitive tissues like the retina.[2][5]

Clinical studies have consistently reported no clinically significant changes in plasma VEGF levels in patients treated with this compound for anemia of CKD.[6][7] This suggests that the therapeutic window for this compound effectively separates its erythropoietic benefits from potential VEGF-related adverse events.

References

Enarodustat's Off-Target Effects: A Technical Examination of Preliminary Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its primary mechanism of action involves the inhibition of HIF-PH enzymes, leading to the stabilization of HIF-α and subsequent upregulation of erythropoietin (EPO) and genes involved in iron metabolism.[3] This mimics the natural physiological response to hypoxia.[3] While the on-target effects of this compound are well-characterized, a thorough understanding of its potential off-target activities is crucial for a comprehensive safety and risk-benefit assessment. This technical guide summarizes the available quantitative data from preliminary studies on the potential off-target effects of this compound, provides detailed methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

On-Target and Off-Target Activity Profile

The following tables present a summary of the quantitative data available for this compound's activity against its intended targets (HIF-PH enzymes) and potential off-target molecules.

Table 1: On-Target Potency of this compound
TargetAssay TypeValueReference
HIF-PH1Enzyme Inhibition (Ki)0.016 µM
HIF-PH2Enzyme Inhibition (Ki)0.061 µM
HIF-PH3Enzyme Inhibition (Ki)0.101 µM
PHD2Enzyme Inhibition (IC50)0.22 µM
EPO ReleaseCell-based (EC50)5.7 µM
Table 2: Investigated Off-Target Activities of this compound
Potential Off-TargetAssay TypeValue (IC50)Reference
γ-butyrobetaine hydroxylase (BBOX)Enzyme Inhibition~0.10 µM[4][5]
Cytochrome P450 Isoforms (various)Enzyme Inhibition> 100 µM
hERG ChannelChannel Inhibition> 100 µM

It is important to note that comprehensive, publicly available data from broad off-target screening panels (e.g., kinase panels, receptor binding assays) for this compound have not been identified in the current literature. The available information suggests a favorable selectivity profile, with a notable exception being the inhibition of γ-butyrobetaine hydroxylase (BBOX).

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Mechanism of Action: HIF-1α Stabilization

HIF-1a Stabilization by this compound cluster_normoxia Normoxia cluster_hypoxia_this compound Hypoxia or this compound HIF-1a HIF-1a PHDs PHDs (Prolyl Hydroxylases) HIF-1a->PHDs Hydroxylation Proteasome Proteasomal Degradation VHL VHL PHDs->VHL Recognition VHL->Proteasome This compound This compound PHDs_inhibited PHDs This compound->PHDs_inhibited Inhibition HIF-1a_stabilized HIF-1a (stabilized) HIF_complex HIF Complex HIF-1a_stabilized->HIF_complex HIF-1b HIF-1b HIF-1b->HIF_complex HRE HRE (Hypoxia Response Element) HIF_complex->HRE Binding EPO_Gene EPO Gene Transcription HRE->EPO_Gene

Caption: this compound inhibits PHDs, preventing HIF-1α degradation and promoting EPO gene transcription.

Potential Off-Target Pathway: BBOX Inhibition

BBOX Inhibition by this compound cluster_carnitine_synthesis L-Carnitine Biosynthesis GBB γ-Butyrobetaine (GBB) BBOX BBOX GBB->BBOX Hydroxylation L_Carnitine L-Carnitine BBOX->L_Carnitine This compound This compound BBOX_inhibited BBOX This compound->BBOX_inhibited Inhibition

Caption: this compound has been shown to inhibit BBOX, the final enzyme in L-carnitine biosynthesis.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Enzyme (e.g., PHD2, BBOX) - Substrate - this compound (various concentrations) start->prepare_reagents incubation Incubate Enzyme, Substrate, and this compound prepare_reagents->incubation measure_activity Measure Enzyme Activity (e.g., product formation, substrate depletion) incubation->measure_activity data_analysis Data Analysis: - Plot activity vs. concentration - Calculate IC50 value measure_activity->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 of this compound against a target enzyme.

Detailed Methodologies

While full, detailed experimental protocols are proprietary to the conducting laboratories, the following sections outline the general methodologies used in the key preclinical studies based on the available literature.

HIF-PH Enzyme Inhibition Assay
  • Objective: To determine the inhibitory potency (Ki) of this compound against human HIF-PH isoforms 1, 2, and 3.

  • General Protocol:

    • Recombinant human HIF-PH1, -PH2, and -PH3 enzymes were used.

    • A synthetic peptide corresponding to the hydroxylation site of HIF-1α was used as a substrate.

    • The assay was performed in the presence of co-factors Fe(II) and 2-oxoglutarate.

    • This compound was serially diluted to various concentrations.

    • The rate of 2-oxoglutarate consumption or the formation of the hydroxylated peptide product was measured, typically using mass spectrometry or a coupled enzyme assay.

    • Inhibition constants (Ki) were calculated using appropriate enzyme kinetic models.

Cell-Based EPO Release Assay
  • Objective: To determine the functional potency (EC50) of this compound in inducing EPO production in a cellular context.

  • General Protocol:

    • Human hepatoma cells (e.g., Hep3B), which endogenously express EPO, were cultured under standard conditions.

    • Cells were treated with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 24 hours), the cell culture supernatant was collected.

    • The concentration of secreted EPO in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The EC50 value, representing the concentration of this compound that elicits a half-maximal EPO response, was determined by fitting the dose-response data to a sigmoidal curve.

BBOX Enzyme Inhibition Assay
  • Objective: To assess the off-target inhibitory activity of this compound against γ-butyrobetaine hydroxylase.

  • General Protocol:

    • Recombinant human BBOX enzyme was utilized.

    • γ-butyrobetaine (GBB) was used as the substrate, with 2-oxoglutarate and Fe(II) as co-factors.

    • This compound was tested at various concentrations.

    • The reaction was initiated, and after a set incubation time, the formation of L-carnitine was measured.

    • Product quantification was likely performed using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

    • The IC50 value was calculated from the dose-response curve of this compound's inhibition of BBOX activity.[4]

CYP450 and hERG Inhibition Assays
  • Objective: To evaluate the potential for drug-drug interactions and cardiac liability.

  • General Protocol:

    • CYP Inhibition: Commercially available recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C9, etc.) were used with specific probe substrates. The formation of the metabolite was measured in the presence and absence of various concentrations of this compound to determine the IC50.

    • hERG Inhibition: The effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel was likely assessed using automated patch-clamp electrophysiology on a stable cell line expressing the hERG channel. The IC50 was determined by measuring the reduction in hERG tail current at different concentrations of this compound.

Discussion of Off-Target Findings

The available preliminary data on this compound's off-target effects suggest a generally selective profile. The lack of significant inhibition of major CYP450 enzymes and the hERG channel at concentrations up to 100 µM is a positive indicator for a low potential for clinically relevant drug-drug interactions and cardiac-related adverse events.

The most notable off-target activity identified to date is the inhibition of BBOX with an IC50 of approximately 0.10 µM.[4][5] BBOX is the enzyme responsible for the final step in the biosynthesis of L-carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of BBOX could potentially lead to decreased L-carnitine levels, which may have implications for cellular energy metabolism, particularly in tissues with high energy demands such as cardiac and skeletal muscle. The clinical significance of this finding for this compound is yet to be fully elucidated.

The pleiotropic effects of HIF stabilization are a consideration for the entire class of HIF-PH inhibitors. One such effect is the potential for increased expression of vascular endothelial growth factor (VEGF), which could theoretically promote angiogenesis and tumor growth. Preclinical studies with this compound have shown that while high doses can increase plasma VEGF, this did not translate into increased retinal VEGF mRNA or tumor growth in animal models.[6]

The most frequently reported adverse events in long-term clinical studies of this compound include viral upper respiratory tract infection, contusion, and diarrhea.[7] These events are generally not indicative of a specific off-target pharmacology.

Conclusion

Based on the currently available preliminary studies, this compound demonstrates a high degree of selectivity for its intended targets, the HIF-PH enzymes. The primary off-target activity of potential clinical interest is the inhibition of BBOX. Further research is warranted to fully understand the long-term consequences of BBOX inhibition in the context of this compound therapy. The lack of broad, publicly available off-target screening panel data represents a current knowledge gap. As with any novel therapeutic agent, continued pharmacovigilance and further research will be essential to fully characterize the off-target profile of this compound. The clinical safety data gathered to date has been favorable, suggesting that at therapeutic doses, the on-target benefits of this compound in treating anemia of CKD outweigh the currently identified off-target risks.[1][2][7][8][9][10][11]

References

Methodological & Application

Application Notes and Protocols for Enarodustat in 5/6 Nephrectomized Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat (JTZ-951) is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH).[1][2] By inhibiting HIF-PH enzymes, this compound stabilizes the alpha subunit of HIF (HIF-α), leading to its accumulation and translocation to the nucleus.[1] There, it dimerizes with HIF-β and activates the transcription of a suite of genes that mediate the physiological response to hypoxia.[1] In the context of chronic kidney disease (CKD), a key application of this compound is the stimulation of endogenous erythropoietin (EPO) production to treat anemia, a common complication of CKD.[2] The 5/6 nephrectomized rat is a widely used preclinical model of CKD that develops progressive renal failure and anemia, making it a suitable model for evaluating the efficacy of therapies like this compound.[3]

These application notes provide detailed protocols for the use of this compound in the 5/6 nephrectomized rat model, including the surgical procedure, drug administration, and relevant signaling pathways.

Data Presentation

Quantitative Effects of this compound on Hematological and Iron Metabolism Parameters

The following table summarizes the reported effects of this compound in 5/6 nephrectomized rat models. It is important to note that while multiple studies confirm the efficacy of this compound, a single comprehensive preclinical study with a full panel of hematological and iron metabolism data with statistical details was not publicly available. The data presented is a synthesis of findings from various sources.

ParameterAnimal ModelTreatment GroupDosage and DurationObservationSource(s)
Hemoglobin (Hb) 5/6 Nephrectomized RatsThis compound1 and 3 mg/kg, once daily for 42 daysDose-dependent increase in Hb levels.[4]
Plasma EPO 5/6 Nephrectomized RatsThis compoundSingle dose of 3 mg/kgSignificant increase in plasma EPO concentration, peaking at 8 hours post-dose.[1][4]
Liver EPO mRNA 5/6 Nephrectomized RatsThis compoundSingle dose of >1 mg/kgSignificant increase in liver EPO mRNA levels.[1]
Hepcidin Normal RatsThis compoundSingle doseDecrease in hepcidin expression observed within 24 hours.[1]
Iron Utilization Normal RatsThis compoundRepeated dosesMore efficient iron utilization compared to recombinant human erythropoietin (rHuEPO).[1][5]

Experimental Protocols

I. 5/6 Nephrectomy Surgical Protocol (Two-Stage)

This protocol describes a two-stage surgical procedure to create a 5/6 nephrectomy model in rats, which mimics chronic kidney disease.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic: Isoflurane or a combination of ketamine (100 mg/kg) and xylazine (4 mg/kg) administered intraperitoneally.[6]

  • Analgesic: Buprenorphine (0.05-0.1 mg/kg, subcutaneous) or Carprofen (5 mg/kg, subcutaneous).[6]

  • Surgical instruments: Scalpels, forceps, scissors, needle holders, sutures (e.g., 4-0 or 5-0 silk), wound clips.

  • Sterile drapes, gauze, and saline.

  • Cautery device or hemostatic agent.

  • Warming pad.

Procedure:

Stage 1: Left Kidney Partial Nephrectomy

  • Anesthesia and Analgesia: Anesthetize the rat using an approved protocol and administer pre-operative analgesia.[6] Monitor the depth of anesthesia throughout the procedure.

  • Surgical Preparation: Shave the fur from the ventral midline of the abdomen. Disinfect the surgical site with an appropriate antiseptic solution (e.g., povidone-iodine followed by 70% ethanol). Place the animal on a sterile drape over a warming pad to maintain body temperature.

  • Incision: Make a ventral midline incision through the skin and abdominal muscles to expose the peritoneal cavity.

  • Exposure of the Left Kidney: Gently retract the intestines with moist sterile gauze to expose the left kidney.

  • Partial Nephrectomy: Carefully free the left kidney from the surrounding adipose and connective tissue. Ligate the upper and lower poles of the kidney with suture material. Excise the two poles of the kidney, removing approximately two-thirds of the total kidney mass. Alternatively, the poles can be cauterized.

  • Hemostasis: Achieve hemostasis using gentle pressure with sterile gauze or a cautery device.

  • Closure: Return the kidney to its anatomical position. Close the abdominal muscle layer with sutures and the skin with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesia as required. Monitor the animal for signs of pain, distress, or infection. Provide easy access to food and water.

Stage 2: Right Kidney Nephrectomy (One Week After Stage 1)

  • Anesthesia and Surgical Preparation: Follow the same procedures for anesthesia and surgical site preparation as in Stage 1, but this time prepare the right flank.

  • Incision: Make a flank incision on the right side, just below the rib cage, through the skin and muscle layers to access the right kidney.

  • Exposure of the Right Kidney: Gently exteriorize the right kidney.

  • Nephrectomy: Ligate the renal artery, renal vein, and ureter together with a single suture. Carefully excise the entire right kidney.

  • Closure: Close the muscle and skin layers with sutures or wound clips.

  • Post-operative Care: Provide the same post-operative care as described in Stage 1. The 5/6 nephrectomized model of CKD will be established, and signs of renal dysfunction and anemia will develop over the following weeks.[3]

II. This compound Formulation and Administration Protocol

Materials:

  • This compound (JTZ-951) powder

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) in sterile water.

  • Oral gavage needles (16-18 gauge for rats).

  • Syringes.

  • Balance and weigh boats.

  • Mortar and pestle or homogenizer.

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A typical dose range for efficacy in this model is 1-3 mg/kg.[4]

    • Prepare the 0.5% CMC solution by dissolving the appropriate amount of CMC in sterile water.

    • Weigh the required amount of this compound powder.

    • Levigate the this compound powder with a small amount of the 0.5% CMC vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while mixing continuously to create a uniform suspension. Ensure the suspension is well-mixed before each administration.

  • Oral Administration (Gavage):

    • Weigh each rat to determine the precise volume of the this compound suspension to be administered.

    • Gently restrain the rat.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Insert the gavage needle carefully into the esophagus. Do not force the needle.

    • Administer the calculated volume of the this compound suspension smoothly.

    • Withdraw the needle gently.

    • Monitor the animal for a few minutes after dosing to ensure there are no signs of respiratory distress.

    • Administer this compound once daily for the duration of the study (e.g., 42 days).[4]

Mandatory Visualizations

Signaling Pathway of this compound Action

Enarodustat_Pathway cluster_nucleus Nucleus This compound This compound PHD Prolyl Hydroxylase (PHD) This compound->PHD Inhibits HIF_alpha HIF-1α / HIF-2α PHD->HIF_alpha Hydroxylates VHL VHL HIF_alpha->VHL Binds HIF_complex HIF-α/β Complex HIF_alpha->HIF_complex Dimerizes with Proteasome Proteasome VHL->Proteasome Targets for Degradation HIF_beta HIF-β (ARNT) HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to EPO_gene EPO Gene HRE->EPO_gene Activates Iron_genes Iron Metabolism Genes (DMT1, DCYTB, etc.) HRE->Iron_genes Activates Other_genes Other Target Genes (PGK1, BNIP3, Glut1) HRE->Other_genes Activates Nucleus Nucleus EPO Erythropoietin (EPO) EPO_gene->EPO Produces Iron_homeostasis Improved Iron Homeostasis Iron_genes->Iron_homeostasis Leads to Cellular_adaptation Cellular Adaptation Other_genes->Cellular_adaptation Promotes Erythropoiesis Erythropoiesis EPO->Erythropoiesis Stimulates

Caption: Signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats, 1 week) Stage1_Surgery Stage 1: Left Partial Nephrectomy (2/3 resection) Animal_Acclimation->Stage1_Surgery Recovery1 Recovery Period (1 week) Stage1_Surgery->Recovery1 Stage2_Surgery Stage 2: Right Nephrectomy Recovery1->Stage2_Surgery Recovery2 CKD Model Development (e.g., 4 weeks) Stage2_Surgery->Recovery2 Group_Assignment Group Assignment (Vehicle vs. This compound) Recovery2->Group_Assignment Treatment_Period Daily Oral Gavage (e.g., 42 days) Group_Assignment->Treatment_Period Data_Collection Data Collection (Blood samples, tissue harvesting) Treatment_Period->Data_Collection Analysis Analysis (Hematology, Iron Parameters, Gene Expression) Data_Collection->Analysis

Caption: Experimental workflow for this compound in 5/6 nephrectomized rats.

References

Application Notes and Protocols: Measuring Erythropoietin Levels Following Enarodustat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), developed for the treatment of anemia associated with chronic kidney disease (CKD).[1] By inhibiting HIF-PH, this compound stabilizes HIF-α, leading to the increased production of endogenous erythropoietin (EPO) and enhanced iron metabolism, which collectively stimulate erythropoiesis.[1][2] Accurate measurement of serum EPO levels is crucial for understanding the pharmacodynamics of this compound and for monitoring its therapeutic effect. This document provides a detailed protocol for the quantification of human EPO in serum samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, along with relevant application notes for researchers studying the effects of this compound.

Mechanism of Action of this compound

This compound's mechanism of action centers on the inhibition of HIF-prolyl hydroxylase enzymes.[1] Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[3] this compound mimics a hypoxic state by inhibiting HIF-PH, which prevents the hydroxylation of HIF-α. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The HIF-α/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.[4][5] A key target gene is EPO, which encodes for erythropoietin, the primary hormone regulating red blood cell production.[1]

Signaling Pathway of this compound Action

Enarodustat_Mechanism cluster_normoxia Normoxia cluster_this compound This compound Treatment HIF-1α_n HIF-1α HIF-PH_n HIF-PH HIF-1α_n->HIF-PH_n VHL VHL Complex HIF-1α_n->VHL Ubiquitination HIF-PH_n->HIF-1α_n Hydroxylation O2 O2 O2->HIF-PH_n Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound HIF-PH_e HIF-PH This compound->HIF-PH_e Inhibition HIF-1α_e HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_e->HIF-1 Complex Stabilization & Dimerization HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Translocation HRE HRE EPO Gene EPO Gene HRE->EPO Gene Binding EPO Erythropoietin EPO Gene->EPO Transcription & Translation

Caption: Mechanism of this compound action on the HIF-1 signaling pathway.

Quantitative Data on Erythropoietin Levels

Clinical studies on this compound have demonstrated its efficacy in increasing and maintaining hemoglobin levels in patients with anemia of CKD.[6][7][8] While these studies report that this compound leads to a dose-dependent increase in endogenous EPO concentrations, specific quantitative data correlating drug dosage with serum EPO levels are not consistently published in a detailed tabular format. The general observation is that EPO levels are elevated but remain within the physiological range.[9]

The following table summarizes the design of key clinical trials and the reported qualitative effects on EPO levels.

Study Identifier Patient Population This compound Dosage Treatment Duration Reported Effect on EPO Levels Reference
JapicCTI-152892Hemodialysis patients2, 4, or 6 mg once daily6 weeks (double-blind), 24 weeks (open-label)Dose-related increases in EPO concentrations were observed, remaining within the physiological range.[6][9]
JapicCTI-152881Non-dialysis patients2, 4, or 6 mg once daily6 weeks (double-blind), 24 weeks (open-label)Dose-related increases in EPO concentrations were observed, remaining within the physiological range.[7][9]
NCT01971164Hemodialysis patients2, 5, 10, and 15 mg once daily (multiple ascending doses)Not specifiedSlight, transient, and dose-dependent increases in EPO concentration with no accumulation observed.[9]

Experimental Protocol: ELISA for Human Erythropoietin

This protocol is a general guideline based on commercially available sandwich ELISA kits for the quantitative measurement of human EPO in serum. Researchers should always refer to the specific instructions provided with their chosen ELISA kit.

Materials
  • Human EPO ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, conjugate, substrate, wash buffer, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Absorbent paper

  • Vortex mixer

  • Microplate shaker (optional, but recommended for some kits)

Sample Preparation

Proper sample collection and handling are critical for accurate results.

  • Serum Collection:

    • Collect whole blood into a serum separator tube.

    • Allow the blood to clot for 30 minutes to 2 hours at room temperature.

    • Centrifuge at 1,000 x g for 15-20 minutes at 2-8°C.

    • Carefully aspirate the serum and transfer it to a clean tube.

  • Storage:

    • Assay freshly prepared serum immediately.

    • For short-term storage, keep samples at 2-8°C for up to 5 days.

    • For long-term storage, aliquot samples and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Pre-Assay Preparation:

    • Bring all reagents and samples to room temperature before use.

    • If samples are frozen, thaw them gently at room temperature or in a cool water bath.

    • Centrifuge thawed samples at 10,000 x g for 5 minutes to remove any precipitates.

Assay Procedure

ELISA_Workflow Start Start Prepare Prepare Reagents, Standards, and Samples Start->Prepare Add_Sample Add 100 µL of Standard or Sample to each well Prepare->Add_Sample Incubate_1 Incubate for 1-2 hours at 37°C or room temperature Add_Sample->Incubate_1 Wash_1 Aspirate and wash wells 3 times Incubate_1->Wash_1 Add_Detection_Ab Add 100 µL of Detection Antibody Wash_1->Add_Detection_Ab Incubate_2 Incubate for 1 hour at 37°C or room temperature Add_Detection_Ab->Incubate_2 Wash_2 Aspirate and wash wells 3-5 times Incubate_2->Wash_2 Add_Conjugate Add 100 µL of HRP-Conjugate Wash_2->Add_Conjugate Incubate_3 Incubate for 30 minutes at 37°C or room temperature Add_Conjugate->Incubate_3 Wash_3 Aspirate and wash wells 5 times Incubate_3->Wash_3 Add_Substrate Add 90-100 µL of TMB Substrate Wash_3->Add_Substrate Incubate_4 Incubate for 10-20 minutes at 37°C or room temperature in the dark Add_Substrate->Incubate_4 Add_Stop Add 50-100 µL of Stop Solution Incubate_4->Add_Stop Read Read absorbance at 450 nm Add_Stop->Read Analyze Calculate EPO concentrations Read->Analyze End End Analyze->End

Caption: A generalized workflow for a sandwich ELISA protocol.

  • Reagent and Standard Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.

  • Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.

  • First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C or room temperature).

  • First Wash: Aspirate the liquid from each well and wash the wells multiple times with the provided wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Second Incubation: Cover the plate and incubate as per the kit's instructions (e.g., 1 hour at 37°C or room temperature).

  • Second Wash: Repeat the wash step as described in step 4.

  • Add Conjugate: Add 100 µL of Streptavidin-HRP or other enzyme conjugate to each well.

  • Third Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at 37°C or room temperature).

  • Third Wash: Repeat the wash step as described in step 4.

  • Add Substrate: Add 90-100 µL of TMB substrate solution to each well.

  • Fourth Incubation: Incubate the plate in the dark at room temperature for 10-20 minutes, or until color development is sufficient.

  • Add Stop Solution: Add 50-100 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 15-30 minutes of adding the stop solution.

  • Data Analysis:

    • Subtract the average zero standard optical density (O.D.) from all other O.D. readings.

    • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

    • Use the standard curve to determine the concentration of EPO in the samples.

    • Multiply the determined concentration by the sample dilution factor, if any.

Logical Relationships in Experimental Design

Experimental_Design Hypothesis Hypothesis: This compound increases serum EPO levels in a dose-dependent manner. Patient_Selection Patient Selection: Anemic patients with CKD Hypothesis->Patient_Selection Treatment_Groups Treatment Groups: - Placebo - this compound (Dose 1) - this compound (Dose 2) - this compound (Dose 3) Patient_Selection->Treatment_Groups Sample_Collection Serum Sample Collection: - Baseline (Pre-treatment) - Timepoint 1 - Timepoint 2 - ... Treatment_Groups->Sample_Collection EPO_Measurement EPO Measurement: ELISA Sample_Collection->EPO_Measurement Data_Analysis Data Analysis: - Standard Curve Generation - EPO Concentration Calculation - Statistical Analysis EPO_Measurement->Data_Analysis Conclusion Conclusion: Confirmation or rejection of the hypothesis. Data_Analysis->Conclusion

Caption: Logical flow of an experimental design to test the effect of this compound on EPO levels.

Conclusion

The measurement of erythropoietin levels following this compound treatment is a critical component in the research and development of this novel therapeutic agent. The provided ELISA protocol offers a reliable and quantitative method for this purpose. While detailed quantitative data on the dose-response relationship between this compound and EPO levels from clinical trials are not widely available in published literature, the established mechanism of action and qualitative reports from these studies provide a strong foundation for further investigation. Adherence to standardized protocols for sample handling and ELISA procedures is paramount to ensure the accuracy and reproducibility of results.

References

Application Notes and Protocols: Gene Expression Analysis of Iron Metabolism Markers with Enarodustat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Unlike traditional erythropoiesis-stimulating agents (ESAs) that directly supplement erythropoietin (EPO), this compound simulates a state of hypoxia.[1] This inhibition of HIF-PH enzymes prevents the degradation of HIF-α subunits, leading to their stabilization and accumulation.[3] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes.[3] This process activates the transcription of genes involved in erythropoiesis and, crucially, iron metabolism, offering a more physiological approach to managing anemia.[1][3]

These application notes provide a comprehensive overview of this compound's effect on iron metabolism and detailed protocols for analyzing the gene expression of key iron metabolism markers in response to this compound treatment.

Mechanism of Action: HIF-1α Signaling Pathway in Iron Homeostasis

Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by PH domain-containing proteins (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits PHDs, allowing HIF-α to stabilize even in the presence of oxygen. The stabilized HIF-α then activates the transcription of genes that enhance iron availability for erythropoiesis. This includes upregulating genes for iron absorption and transport while downregulating hepcidin, the master regulator of iron homeostasis.[3][4][5]

HIF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Gene Expression Effects This compound This compound PHD PHD Enzyme This compound->PHD Inhibits HIF_alpha_OH HIF-1α-OH PHD->HIF_alpha_OH Hydroxylation VHL VHL Complex HIF_alpha_OH->VHL Binding HIF_alpha HIF-1α HIF_alpha->PHD Normoxia HIF_alpha_n HIF-1α HIF_alpha->HIF_alpha_n Stabilization & Translocation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF_alpha_OH Degradation HIF_complex HIF Complex (HIF-1α/β) HIF_alpha_n->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex HRE HRE HIF_complex->HRE Binds to Target_Genes Target Gene Transcription HRE->Target_Genes Activates EPO EPO (Erythropoietin) Target_Genes->EPO Upregulation TFRC TFRC (Transferrin Receptor) Target_Genes->TFRC Upregulation FPN1 FPN1 (Ferroportin) Target_Genes->FPN1 Upregulation DMT1 DMT1 Target_Genes->DMT1 Upregulation ERFE ERFE (Erythroferrone) Target_Genes->ERFE Upregulation (via EPO) HAMP HAMP (Hepcidin) ERFE->HAMP Indirect Inhibition

Caption: this compound's mechanism of action on the HIF-1α pathway. (Max-width: 760px)

Summary of this compound's Effects on Iron Metabolism Markers

Clinical studies have consistently demonstrated that this compound modulates key iron metabolism parameters. By decreasing hepcidin, this compound enhances iron mobilization from stores and absorption from the gut.[2][6][7] This leads to increased availability of iron for incorporation into hemoglobin during erythropoiesis.

Table 1: Reported Changes in Serum Iron Metabolism Markers with this compound Treatment

MarkerProtein NameDirection of ChangeRationale / FindingCitations
Hepcidin Hepcidin↓ (Decrease)This compound treatment significantly decreases serum hepcidin levels, promoting iron release.[2][7][8][2][7][8][9][10]
Ferritin Ferritin↓ (Decrease)A decrease in ferritin suggests mobilization and utilization of stored iron.[2][7][10][2][7][10]
TIBC Total Iron-Binding Capacity↑ (Increase)An increase in TIBC reflects higher levels of transferrin, the main iron transport protein.[2][7][11][2][7][10][11]
Transferrin Transferrin↑ (Increase)HIF-PH inhibitors have been shown to increase transferrin levels.[4][5][9][4][5][9]
TSAT Transferrin Saturation↔ or ↓TSAT may decrease or remain stable, reflecting increased iron utilization for erythropoiesis.[4][10][4][10]

Table 2: Key Target Genes for Expression Analysis and Expected Regulation by this compound

Gene SymbolGene NameExpected RegulationFunction in Iron Metabolism
HAMP Hepcidin Antimicrobial PeptideDownMaster negative regulator of iron entry into circulation.
TFRC Transferrin ReceptorUpMediates the uptake of transferrin-bound iron into cells.
SLC40A1 Solute Carrier Family 40 Member 1 (Ferroportin)UpThe only known iron exporter in vertebrates; crucial for intestinal absorption and macrophage recycling.
SLC11A2 Solute Carrier Family 11 Member 2 (DMT1)UpTransports dietary non-heme iron across the apical membrane of enterocytes.[3]
ERFE ErythroferroneUpProduced by erythroblasts in response to EPO; suppresses hepcidin expression.[6]
EPO ErythropoietinUpPrimary hormone stimulating red blood cell production.[1][3]

Experimental Protocols

The following protocols provide a framework for analyzing the gene expression of iron metabolism markers in response to this compound treatment using in vitro cell culture models, followed by either quantitative real-time PCR (qPCR) or RNA Sequencing (RNA-Seq).

Protocol 1: In Vitro Cell Treatment

This protocol describes the treatment of a relevant cell line (e.g., HepG2 human hepatoma cells, which express hepcidin) with this compound.

  • Cell Culture:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells per well and allow them to adhere for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) to capture transcriptional changes.

  • Cell Harvesting:

    • After incubation, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the well by adding 350 µL of a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing β-mercaptoethanol.

    • Homogenize the lysate by passing it through a 20-gauge needle or by using a cell scraper and pipetting.

    • Store the lysate at -80°C until RNA extraction.

Protocol 2: RNA Extraction and cDNA Synthesis
  • Total RNA Extraction:

    • Thaw cell lysates on ice.

    • Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer’s instructions.

    • Elute the RNA in 30-50 µL of RNase-free water.

  • RNA Quality and Quantity Assessment:

    • Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0.

    • Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) > 8.0.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers, following the manufacturer's protocol.

    • Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.

Protocol 3: Quantitative Real-Time PCR (qPCR) Analysis

This protocol allows for the targeted quantification of specific mRNA transcripts.

qPCR_Workflow A 1. Cell Culture & Treatment (e.g., HepG2 + this compound) B 2. RNA Extraction A->B C 3. RNA QC/Quantification (NanoDrop, Bioanalyzer) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qPCR Reaction Setup (cDNA, Primers, SYBR Green) D->E F 6. Real-Time PCR Amplification E->F G 7. Data Analysis (Delta-Delta Ct Method) F->G RNASeq_Workflow A 1. Cell Culture & Treatment B 2. RNA Extraction & QC (RIN > 8) A->B C 3. Library Preparation (mRNA enrichment, fragmentation, adapter ligation) B->C D 4. Library QC & Quantification C->D E 5. High-Throughput Sequencing (e.g., Illumina NovaSeq) D->E F 6. Bioinformatic Analysis E->F G Raw Reads (FASTQ) F->G H Alignment to Genome (BAM) F->H I Gene Counts F->I J Differential Expression Analysis F->J G->H QC & Trimming H->I Quantification I->J Statistical Analysis

References

Application Notes and Protocols for Enarodustat Research in Animal Models of Inflammation-Induced Anemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemia of inflammation (AI), also known as anemia of chronic disease (ACD), is a common hematological disorder associated with infectious, inflammatory, and neoplastic diseases.[1][2][3] A key driver of AI is the inflammatory cytokine-mediated upregulation of hepcidin, the master regulator of iron homeostasis.[4][5][6] Elevated hepcidin levels lead to the internalization and degradation of the iron exporter ferroportin, resulting in decreased iron absorption from the gut and sequestration of iron within the reticuloendothelial system.[4] This functional iron deficiency restricts the availability of iron for erythropoiesis, leading to anemia.

Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that offers a novel therapeutic approach for AI.[2][7][8] By inhibiting HIF-PH enzymes, this compound stabilizes HIF-α, which then translocates to the nucleus and promotes the transcription of genes involved in erythropoiesis and iron metabolism.[7][9] This leads to increased endogenous erythropoietin (EPO) production and, crucially, downregulation of hepcidin, thereby improving iron availability for red blood cell production.[1][2][10]

These application notes provide detailed protocols for inducing AI in rodent models and for evaluating the efficacy of this compound. The presented data and methodologies are intended to guide researchers in the preclinical assessment of this compound and similar compounds for the treatment of inflammation-induced anemia.

Signaling Pathways in Anemia of Inflammation and the Mechanism of Action of this compound

The pathogenesis of anemia of inflammation is multifactorial, with the IL-6/Hepcidin axis playing a central role. This compound intervenes in this pathway by stabilizing HIF-1α, which leads to a cascade of events that counteract the effects of inflammation on erythropoiesis and iron metabolism.

Anemia of Inflammation and this compound Mechanism cluster_0 Inflammatory Stimulus cluster_1 Hepcidin Upregulation cluster_2 Iron Sequestration cluster_3 Impaired Erythropoiesis cluster_4 This compound Intervention Inflammation Inflammation (e.g., Infection, Autoimmunity) IL6 IL-6 Inflammation->IL6 induces STAT3 STAT3 IL6->STAT3 activates Hepcidin Hepcidin (Liver) STAT3->Hepcidin upregulates Ferroportin Ferroportin Degradation Hepcidin->Ferroportin induces Iron_Absorption Decreased Intestinal Iron Absorption Ferroportin->Iron_Absorption Macrophage_Iron Iron Trapping in Macrophages Ferroportin->Macrophage_Iron Erythropoiesis Decreased Erythropoiesis Iron_Absorption->Erythropoiesis impairs Macrophage_Iron->Erythropoiesis impairs Anemia Anemia Erythropoiesis->Anemia This compound This compound HIF_PH HIF-PH Inhibition This compound->HIF_PH inhibits HIF1a HIF-1α Stabilization HIF_PH->HIF1a degrades HIF1a->Hepcidin downregulates EPO Increased Endogenous EPO Production HIF1a->EPO stimulates EPO->Erythropoiesis stimulates

Anemia of Inflammation Pathway and this compound's Mechanism of Action.

Animal Models of Inflammation-Induced Anemia

The choice of animal model is critical for studying AI and depends on the specific research question. Here, we detail two widely used and relevant models: Adenine-induced chronic kidney disease (CKD) with anemia and Complete Freund's Adjuvant (CFA)-induced anemia.

Adenine-Induced Chronic Kidney Disease with Anemia in Rats

This model mimics the anemia that develops secondary to chronic kidney disease, a condition characterized by both inflammation and impaired erythropoietin production.[11][12][13]

Experimental Protocol:

  • Animals: Male Wistar rats (6-8 weeks old).

  • Induction of CKD and Anemia:

    • Administer adenine orally via gavage at a dose of 200-600 mg/kg body weight, suspended in 0.5% carboxymethyl cellulose (CMC), daily for 10-28 days.[1][12][14] A dose of 600 mg/kg for 10 days has been shown to induce significant anemia.[1][12]

    • Alternatively, provide a diet supplemented with 0.75% (w/w) adenine for 3-4 weeks.

    • Monitor animal health, body weight, and food/water intake daily.

  • Assessment of Anemia and Renal Dysfunction:

    • Collect blood samples weekly from the tail vein for complete blood count (CBC) analysis (hemoglobin, hematocrit, red blood cell count).

    • At the end of the study, collect terminal blood samples for measurement of serum creatinine, blood urea nitrogen (BUN), and inflammatory markers (e.g., IL-6).

    • Harvest kidneys for histological analysis to confirm tubulointerstitial fibrosis.[13]

  • This compound Treatment:

    • Following the induction period, randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound orally once daily at the desired dosage. Preclinical studies have used doses ranging from 1 to 10 mg/kg in rats.[1]

    • Continue treatment for a predefined period (e.g., 2-4 weeks), monitoring hematological parameters regularly.

Complete Freund's Adjuvant (CFA)-Induced Anemia in Rats

This model induces a robust and reproducible inflammatory state leading to anemia, which is not confounded by renal dysfunction.[2][15]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Induction of Inflammation and Anemia:

    • Induce inflammation by a single intraperitoneal (IP) injection of Complete Freund's Adjuvant (CFA) (0.5-1.0 ml).[2][15]

    • Monitor animals for signs of inflammation (e.g., reduced mobility, piloerection) and body weight.

    • Anemia typically develops over 1-3 weeks.[2]

  • Assessment of Anemia and Inflammation:

    • Collect blood samples at baseline and at regular intervals post-CFA injection for CBC analysis.

    • Measure inflammatory markers such as serum IL-6 and C-reactive protein (CRP) to confirm the inflammatory status.

    • At the end of the study, collect serum for iron profile analysis (serum iron, total iron-binding capacity (TIBC), transferrin saturation) and liver tissue for hepcidin mRNA expression analysis.

  • This compound Treatment:

    • Initiate this compound treatment once anemia is established (e.g., 2 weeks post-CFA injection).

    • Administer this compound orally once daily.

    • The treatment duration can vary, but a 2-4 week period is generally sufficient to observe therapeutic effects.

Experimental Workflow for this compound Efficacy Testing

A typical experimental workflow for evaluating the efficacy of this compound in an animal model of inflammation-induced anemia is outlined below.

Experimental Workflow A Animal Acclimatization (1 week) B Baseline Measurements (Blood collection for CBC, Iron Profile) A->B C Induction of Anemia of Inflammation (e.g., Adenine or CFA administration) B->C D Confirmation of Anemia (Blood collection and analysis) C->D E Randomization and Grouping (Vehicle, this compound Low Dose, this compound High Dose) D->E F Treatment Period (Daily oral administration of this compound/Vehicle) E->F G Monitoring During Treatment (Weekly blood collection for CBC) F->G H Terminal Sample Collection (Blood for CBC, Iron Profile, Inflammatory Markers; Tissues for Histology and Gene Expression) F->H G->F I Data Analysis and Interpretation H->I

A generalized experimental workflow for preclinical studies.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on the effects of agents that modulate the HIF pathway or hepcidin in animal models of inflammation-induced anemia. These data can serve as a benchmark for expected outcomes in this compound research.

Table 1: Hematological Parameters in a Rat Model of Adenine-Induced CKD with Anemia Treated with a Hepcidin-Lowering Agent (LDN-193189)

ParameterVehicle ControlLDN-193189 (3 mg/kg)Reference
Hemoglobin (g/dL)9.8 ± 0.410.7 ± 0.3[16]
Reticulocyte Hemoglobin (pg)18.2 ± 0.219.1 ± 0.2[16]
Serum Erythropoietin (mU/mL)25.1 ± 3.828.3 ± 4.1[16]
*p < 0.05 vs. Vehicle Control

Table 2: Iron Metabolism Parameters in a Rat Model of Adenine-Induced CKD with Anemia Treated with a Hepcidin-Lowering Agent (LDN-193189)

ParameterVehicle ControlLDN-193189 (3 mg/kg)Reference
Serum Iron (µg/dL)45 ± 5110 ± 12[16]
Liver Hepcidin mRNA (relative expression)1.0 ± 0.20.3 ± 0.1[16]
Spleen Iron Content (µg/g)1200 ± 150850 ± 100[16]
p < 0.05 vs. Vehicle Control

Table 3: Hematological and Iron Parameters in a Rat Model of PGPS-Induced Anemia Treated with a HIF-PH Inhibitor (JNJ-42905343)

ParameterVehicle ControlJNJ-42905343 (3 mg/kg)Reference
Hemoglobin (g/dL)11.5 ± 0.314.2 ± 0.2[15]
Mean Corpuscular Volume (fL)52.1 ± 0.455.8 ± 0.5[15]
Mean Corpuscular Hemoglobin (pg)16.9 ± 0.118.1 ± 0.2[15]
Serum Iron (µg/dL)125 ± 15160 ± 18[15]
Duodenal DcytB mRNA (relative expression)1.0 ± 0.23.5 ± 0.5[15]
Duodenal DMT1 mRNA (relative expression)1.0 ± 0.12.8 ± 0.3[15]
p < 0.05 vs. Vehicle Control

Conclusion

The animal models and protocols described provide a robust framework for investigating the therapeutic potential of this compound in the context of inflammation-induced anemia. By utilizing these models, researchers can effectively assess the impact of this compound on key hematological and iron metabolism parameters, further elucidating its mechanism of action and supporting its development as a novel treatment for this prevalent and debilitating condition. The provided quantitative data from similar compounds offer valuable benchmarks for designing experiments and interpreting results.

References

Detecting HIF-1α Stabilization by Enarodustat: A Detailed Western Blot Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded via the ubiquitin-proteasome pathway, a process initiated by prolyl hydroxylase domain (PHD) enzymes.[1][2][3][4] Enarodustat is a potent, orally active small molecule inhibitor of HIF-prolyl hydroxylase (HIF-PH) enzymes.[1][5][6][7] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α.[1][8][9] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis, iron metabolism, and angiogenesis.[1][8] This mechanism of action makes this compound a therapeutic agent for anemia associated with chronic kidney disease (CKD).[1][9][10][11][12]

Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the stabilization of HIF-1α in response to treatment with this compound. However, due to the inherent instability of the HIF-1α protein, with a half-life of less than 5-8 minutes in the presence of oxygen, specific precautions and optimized protocols are essential for its successful detection.[3][4][13][14] This document provides a detailed protocol for the detection of this compound-mediated HIF-1α stabilization using Western blot analysis, including critical steps for sample preparation and troubleshooting.

Key Principles for HIF-1α Western Blotting

  • Minimize Oxygen Exposure: The most critical factor is to minimize the exposure of cell lysates to atmospheric oxygen to prevent the rapid degradation of HIF-1α.[14][15] If possible, cell harvesting and lysis should be performed in a hypoxic chamber.

  • Rapid Lysis and Inhibition of Degradation: Immediate cell lysis on ice with a lysis buffer containing a cocktail of protease and proteasome inhibitors is crucial to preserve the HIF-1α protein.[13][14][16]

  • Positive Controls are Essential: The inclusion of appropriate positive controls is vital to validate the experimental setup and antibody performance. Common positive controls include treating cells with a hypoxia-mimetic agent like cobalt chloride (CoCl2) or deferoxamine (DFO), or exposing cells to true hypoxic conditions (e.g., 1% O2).[2][17]

  • Nuclear Fractionation: As stabilized HIF-1α translocates to the nucleus to be functionally active, preparing nuclear extracts can enrich the HIF-1α signal.[17]

Signaling Pathway of this compound-Mediated HIF-1α Stabilization

HIF1a_Stabilization_by_this compound cluster_normoxia Normoxia (Without this compound) cluster_this compound With this compound Treatment HIF-1α_n HIF-1α PHD Prolyl Hydroxylase (PHD) HIF-1α_n->PHD Hydroxylation VHL VHL HIF-1α_n->VHL PHD->VHL Recognition O2 O2 O2->PHD Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome This compound This compound PHD_i Prolyl Hydroxylase (PHD) This compound->PHD_i Inhibition HIF-1α_s HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_s->Nucleus Translocation HIF-1 HIF-1 Complex HIF-1α_s->HIF-1 Dimerization HIF-1β HIF-1β HIF-1β->Nucleus HIF-1β->HIF-1 HRE Hypoxia Response Element (HRE) HIF-1->HRE Binding Gene_Transcription Target Gene Transcription HRE->Gene_Transcription

Caption: this compound inhibits PHD, preventing HIF-1α degradation and promoting target gene transcription.

Detailed Western Blot Protocol

Materials and Reagents

  • Cell culture reagents (media, FBS, antibiotics)

  • This compound (JTZ-951)

  • Cobalt Chloride (CoCl2) or Deferoxamine (DFO) (for positive control)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Cell scrapers, ice-cold

  • Microcentrifuge tubes, pre-chilled

  • Lysis Buffer (see recipe below)

  • Protease Inhibitor Cocktail

  • Proteasome Inhibitor (e.g., MG132)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels (e.g., 4-12% gradient gel)

  • SDS-PAGE running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Ponceau S staining solution

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH, or Lamin B1 for nuclear extracts)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Western blot imaging system

Lysis Buffer Recipe (Modified RIPA Buffer)

ComponentFinal ConcentrationFor 10 mL
Tris-HCl, pH 7.450 mM500 µL of 1M stock
NaCl150 mM300 µL of 5M stock
EDTA1 mM20 µL of 0.5M stock
NP-401%100 µL
Sodium deoxycholate0.5%500 µL of 10% stock
SDS0.1%100 µL of 10% stock
ddH₂Oto 10 mL

Immediately before use, add protease and proteasome inhibitors to the lysis buffer.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_quant_denature 2. Protein Quantification & Denaturation cluster_electrophoresis_transfer 3. Electrophoresis & Transfer cluster_immunodetection 4. Immunodetection A Cell Culture & Treatment (this compound, Controls) B Wash with Ice-Cold PBS A->B C Rapid Cell Lysis on Ice B->C D Centrifugation & Supernatant Collection C->D E Protein Quantification (BCA Assay) D->E F Normalize Protein Concentration E->F G Add Laemmli Buffer & Boil F->G H SDS-PAGE G->H I Protein Transfer to Membrane H->I J Ponceau S Staining I->J K Blocking J->K L Primary Antibody Incubation (anti-HIF-1α) K->L M Secondary Antibody Incubation L->M N ECL Substrate Incubation & Imaging M->N

Caption: A streamlined workflow for Western blot analysis of HIF-1α stabilization.

Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HepG2, or relevant cell line) and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time course (e.g., 4-24 hours).

    • Include the following controls:

      • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO).

      • Positive Control: Treat cells with a known HIF-1α stabilizer, such as CoCl₂ (e.g., 100-150 µM for 4-6 hours) or expose them to hypoxic conditions (1% O₂).

      • Negative Control: Untreated cells.

  • Cell Lysis and Protein Extraction:

    • Crucial Step: Perform all subsequent steps on ice to minimize protein degradation.

    • Aspirate the cell culture medium and quickly wash the cells once with ice-cold PBS.

    • Immediately add ice-cold lysis buffer (supplemented with protease and proteasome inhibitors) to the plate.

    • Scrape the cells using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (typically 30-50 µg for total cell lysates) into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST or water.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against HIF-1α, diluted in blocking buffer, overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an appropriate imaging system.

    • After imaging for HIF-1α, the membrane can be stripped and re-probed for a loading control to ensure equal protein loading across all lanes.

Data Presentation: Quantitative Summary

ParameterRecommended Value/ConcentrationNotes
Cell Treatment
This compound Concentration1-10 µM (cell line dependent)Titration is recommended for optimal concentration.
Positive Control (CoCl₂)100-150 µM for 4-6 hoursA robust inducer of HIF-1α stabilization.
Protein Loading 30-50 µg per laneMay need to be optimized based on HIF-1α expression levels.
Antibody Dilutions
Primary anti-HIF-1α AbAs per manufacturer's datasheet (e.g., 1:500 - 1:1000)Optimization is crucial for a good signal-to-noise ratio.
Primary anti-Loading Control AbAs per manufacturer's datasheet (e.g., 1:1000 - 1:5000)
HRP-conjugated Secondary AbAs per manufacturer's datasheet (e.g., 1:2000 - 1:10000)
Incubation Times
Primary Antibody IncubationOvernight at 4°CRecommended for improved signal.
Secondary Antibody Incubation1 hour at Room Temperature

Troubleshooting Common Issues

  • No HIF-1α Signal:

    • Cause: Rapid degradation of HIF-1α.

    • Solution: Ensure all lysis steps are performed rapidly on ice. Use freshly prepared lysis buffer with protease and proteasome inhibitors. If possible, perform lysis in a hypoxic chamber.[14][15] Confirm with a positive control (CoCl₂ treatment or hypoxic exposure).[2]

  • Weak HIF-1α Signal:

    • Cause: Insufficient protein loading or low HIF-1α expression.

    • Solution: Increase the amount of protein loaded per lane. Consider preparing nuclear extracts to enrich for HIF-1α.[17] Optimize primary antibody concentration and incubation time.

  • Multiple Bands:

    • Cause: Protein degradation or post-translational modifications. The predicted molecular weight of HIF-1α is ~93 kDa, but it can run at 110-130 kDa due to modifications. Degraded fragments may appear at lower molecular weights.

    • Solution: Ensure rigorous sample preparation to minimize degradation. Compare band patterns to the positive control to identify the correct HIF-1α band.

  • High Background:

    • Cause: Insufficient blocking, inadequate washing, or too high antibody concentration.

    • Solution: Increase blocking time or change blocking agent (e.g., from milk to BSA). Increase the duration and number of wash steps. Optimize antibody concentrations.

By adhering to this detailed protocol and considering the unique challenges of HIF-1α detection, researchers can reliably and reproducibly demonstrate the stabilizing effect of this compound, providing crucial insights for drug development and scientific discovery.

References

Determining the Optimal Dose of Enarodustat in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat is a small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] By inhibiting HIF-PH enzymes, this compound stabilizes HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, most notably erythropoietin (EPO).[1][3] This mechanism mimics the body's natural response to hypoxia, stimulating the production of red blood cells and improving iron metabolism.[3][4] Preclinical studies in rodent models are crucial for determining the optimal dose range, efficacy, and safety profile of this compound before advancing to clinical trials. These application notes provide detailed protocols and data summaries from rodent studies to guide researchers in this process.

Signaling Pathway of this compound

This compound's mechanism of action is centered on the stabilization of Hypoxia-Inducible Factors (HIFs). Under normal oxygen levels, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent degradation by the proteasome. This compound inhibits PHD enzymes, preventing this degradation. The stabilized HIF-α then translocates to the nucleus and dimerizes with HIF-β. This complex binds to hypoxia-responsive elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis and iron metabolism, such as erythropoietin (EPO) and proteins involved in iron transport.[1][3]

HIF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PHD HIF Prolyl Hydroxylase (PHD) This compound->PHD Inhibits HIF_alpha_hydroxylated Hydroxylated HIF-α PHD->HIF_alpha_hydroxylated Proteasome Proteasome Degradation HIF_alpha_hydroxylated->Proteasome Ubiquitination & Degradation HIF_alpha HIF-α HIF_alpha->HIF_alpha_hydroxylated Hydroxylation (Normoxia) HIF_complex HIF-α/HIF-β Complex HIF_alpha->HIF_complex Dimerization HIF_beta HIF-β HIF_beta->HIF_complex HRE Hypoxia-Responsive Element (HRE) HIF_complex->HRE Binds to Target_Genes Target Genes (e.g., EPO) HRE->Target_Genes Activates Transcription Increased Transcription Target_Genes->Transcription

Caption: HIF Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

Rodent Model of Renal Anemia: 5/6 Subtotal Nephrectomy in Rats

This protocol describes the induction of chronic kidney disease and subsequent anemia in rats, a model commonly used to evaluate the efficacy of drugs like this compound.[5]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpels, forceps, sutures)

  • Warming pad

  • Analgesics (e.g., buprenorphine)

  • Standard rat chow and water

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week prior to surgery.

  • Anesthesia: Anesthetize the rat using isoflurane. Administer a pre-operative analgesic.

  • First Surgery (Left Kidney):

    • Place the rat in a prone position on a warming pad.

    • Make a flank incision to expose the left kidney.

    • Ligate the upper and lower branches of the renal artery to induce ischemia in approximately two-thirds of the kidney, or surgically resect the upper and lower poles.

    • Close the muscle and skin layers with sutures.

  • Recovery: Allow the rat to recover for one week.

  • Second Surgery (Right Kidney):

    • Anesthetize the rat as before.

    • Make a flank incision to expose the right kidney.

    • Perform a complete right nephrectomy.

    • Close the incision in layers.

  • Post-operative Care: Monitor the rats for recovery, providing analgesics as needed. Allow at least two weeks for the development of stable renal anemia before initiating treatment.

This compound Dosing and Sample Collection Workflow

The following workflow outlines the process for administering this compound and collecting samples for analysis.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Acclimatization of Rats (1 week) nephrectomy 5/6 Subtotal Nephrectomy (2-stage surgery) acclimatization->nephrectomy anemia_development Development of Renal Anemia (2-4 weeks post-surgery) nephrectomy->anemia_development randomization Randomization into Treatment Groups anemia_development->randomization dosing Daily Oral Gavage with this compound or Vehicle (4-8 weeks) randomization->dosing blood_collection Weekly Blood Collection (Tail Vein) dosing->blood_collection During Treatment terminal_collection Terminal Blood and Tissue Collection dosing->terminal_collection End of Study hematology Hematological Analysis (Hb, Hct, RBC) blood_collection->hematology epo_measurement Plasma EPO Measurement (ELISA) blood_collection->epo_measurement iron_parameters Iron Parameter Analysis (Serum Iron, TIBC, Ferritin) blood_collection->iron_parameters

Caption: Experimental Workflow for this compound Rodent Studies.

Protocol for Oral Administration (Gavage):

  • Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Animal Handling: Gently restrain the rat.

  • Gavage: Insert a gavage needle attached to a syringe into the esophagus and deliver the suspension directly into the stomach.

  • Volume: The volume administered should be based on the animal's weight (typically 5-10 mL/kg).

Blood Sample Collection and Analysis:

  • Collection: Collect blood samples (approximately 200-300 µL) from the tail vein at specified time points. For terminal collection, blood can be obtained via cardiac puncture.

  • Hematology: Analyze whole blood using an automated hematology analyzer to determine hemoglobin (Hb), hematocrit (Hct), and red blood cell (RBC) counts.

  • EPO Measurement: Centrifuge blood to obtain plasma. Measure EPO concentrations using a commercially available rat EPO ELISA kit.

  • Iron Parameters: Use plasma or serum to measure iron, total iron-binding capacity (TIBC), and ferritin levels using appropriate assay kits.

Summary of Quantitative Data from Rodent Studies

The following tables summarize the effective dose ranges of this compound in different rodent models based on preclinical studies.

Table 1: Efficacy of this compound in Normal and Nephrectomized Rats [5]

Animal ModelDose (mg/kg, oral)Primary Efficacy EndpointsKey Findings
Normal Rats>1Increased liver EPO mRNAStatistically significant increase observed.
>3Increased plasma EPO concentrationsDose-dependent increase in circulating EPO.
5/6-Nephrectomized Rats>1Increased liver EPO mRNASignificant induction of EPO gene expression.
>3Increased plasma EPO concentrationsMarked elevation in plasma EPO levels.
≥1 (repeated dose)Increased hemoglobin and hematocritStimulated erythropoiesis in a dose-proportional manner.

Table 2: Doses Used in Carcinogenicity Studies [6][7]

Rodent ModelDurationDose Levels (mg/kg/day, oral)Relevant Findings
Tg.rasH2 Mice26 weeksUp to 6No increase in tumor incidence. Observed increases in red blood cell parameters at the highest dose.
Sprague-Dawley Rats2 yearsUp to 1No carcinogenic potential identified. Pharmacological effects on red blood cells were noted.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers investigating the optimal dose of this compound in rodent models of renal anemia. The 5/6 nephrectomy model in rats is a well-established method for inducing the disease state, and the outlined procedures for drug administration and sample analysis ensure robust and reproducible results. The summarized data from preclinical studies indicate that this compound is effective at doses of 1 mg/kg and above in stimulating erythropoiesis in rats. These application notes serve as a valuable resource for the design and execution of preclinical studies aimed at further characterizing the pharmacological properties of this compound and other HIF-PH inhibitors.

References

Application Notes and Protocols: Long-Term Preclinical Safety of Enarodustat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat (JTZ-951) is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH).[1][2] By inhibiting HIF-PH enzymes, this compound mimics a hypoxic state, leading to the stabilization and activation of HIF transcription factors.[2][3] This activation stimulates the body's natural production of endogenous erythropoietin (EPO), improves iron metabolism and utilization, and ultimately promotes the production of red blood cells.[3][4][5] It is developed for the treatment of anemia associated with chronic kidney disease (CKD) in both non-dialysis and dialysis-dependent patients.[6][7] This document outlines the protocols and summarizes the findings from key long-term preclinical safety studies, including carcinogenicity assessments, to support its clinical development.

Mechanism of Action: HIF Signaling Pathway

Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[3] This modification allows the von Hippel-Lindau (VHL) protein complex to recognize and target HIF-α for ubiquitination and subsequent degradation by the proteasome.[3] this compound inhibits the PHD enzymes, preventing this degradation.[3] Consequently, HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-β.[3] This HIF complex then binds to hypoxia-responsive elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis (e.g., EPO) and iron metabolism (e.g., divalent metal transporter 1, ferroportin).[3][4]

HIF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIFa HIF-α HIFa_OH HIF-α-OH HIFa->HIFa_OH Hydroxylation HIFa_stable HIF-α (Stabilized) HIFa->HIFa_stable Stabilization PHD HIF Prolyl Hydroxylase (PHD) PHD->HIFa_OH O2 Normoxia (O₂) O2->PHD Activates This compound This compound This compound->PHD Inhibits VHL VHL Complex Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination HIFa_OH->VHL Binding HIFb HIF-β HIF_complex HIF Complex (HIF-α/HIF-β) HIFb->HIF_complex HRE Hypoxia-Responsive Element (HRE) HIF_complex->HRE Binds to Target_Genes Target Genes (e.g., EPO, Iron Metabolism) HRE->Target_Genes Activates Transcription HIFa_stable->HIFb Dimerization cluster_nucleus cluster_nucleus HIFa_stable->cluster_nucleus Translocation Carc_Mouse_Workflow cluster_prep Preparation Phase cluster_dosing Treatment Phase (26 Weeks) cluster_analysis Analysis Phase acclimatization Animal Acclimatization (Tg.rasH2 Mice) grouping Randomization into Groups (Control, 1-6 mg/kg) acclimatization->grouping dosing Daily Oral Gavage (this compound or Vehicle) grouping->dosing monitoring In-Life Monitoring - Clinical Signs - Body Weight - Food Consumption dosing->monitoring tk_sampling Toxicokinetic (TK) Blood Sampling dosing->tk_sampling necropsy Terminal Necropsy & Organ Weight monitoring->necropsy data_analysis Data Interpretation & Statistical Analysis tk_sampling->data_analysis histopathology Tissue Collection & Histopathology necropsy->histopathology histopathology->data_analysis Carc_Rat_Workflow cluster_dosing Treatment Phase (104 Weeks) cluster_analysis Terminal & Analysis Phase start Study Start acclimatization Acclimatization (SD Rats) start->acclimatization grouping Group Allocation (Control, Doses up to 1 mg/kg) acclimatization->grouping dosing Daily Oral Administration grouping->dosing in_life In-Life Monitoring - Clinical Signs, Body Weight - Hematology, Clinical Chem dosing->in_life necropsy Full Necropsy & Gross Pathology in_life->necropsy histopathology Tissue Collection & Microscopic Examination necropsy->histopathology report Statistical Analysis & Final Report histopathology->report end Study Conclusion report->end

References

Application Notes and Protocols: Investigating the Effects of HIF Stabilization with Enarodustat on Non-Erythroid Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). By inhibiting PHD enzymes, this compound stabilizes HIF-α subunits, leading to their accumulation and translocation to the nucleus.[1][2] There, HIF-α dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription. This pathway is centrally involved in the physiological response to hypoxia.[1][2]

While the primary therapeutic application of this compound is the treatment of anemia associated with chronic kidney disease (CKD) through the induction of endogenous erythropoietin (EPO), the systemic stabilization of HIFs has pleiotropic effects on various non-erythroid tissues.[1][2][3] Understanding these off-target effects is crucial for a comprehensive safety and efficacy assessment and for exploring potential new therapeutic applications of HIF-PHD inhibitors.

These application notes provide an overview of the known and potential effects of this compound-mediated HIF stabilization in key non-erythroid tissues, including the cardiovascular system, kidneys (beyond erythropoiesis), and liver. Detailed protocols for key experimental assays are also provided to facilitate further research in this area.

Mechanism of Action: The HIF Signaling Pathway

Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. This compound inhibits PHD activity, preventing HIF-α hydroxylation and subsequent degradation. This leads to the stabilization and activation of HIF-1α and HIF-2α, which regulate a broad spectrum of genes involved in angiogenesis, cell metabolism, inflammation, and tissue remodeling.[1][2]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound HIFa_normoxia HIF-α PHD PHD HIFa_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding O2 O₂ O2->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound PHD_hypoxia PHD This compound->PHD_hypoxia Inhibition HIFa_hypoxia HIF-α (stabilized) Nucleus Nucleus HIFa_hypoxia->Nucleus HIFb HIF-β HIFb->Nucleus HIF_complex HIF Complex HRE HRE HIF_complex->HRE Binding Target_Genes Target Genes (VEGF, etc.) HRE->Target_Genes Transcription

Figure 1: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/Enarodustat Treatment.

Effects on Non-Erythroid Tissues

Cardiovascular System

HIF stabilization has been shown to have both protective and potentially detrimental effects on the cardiovascular system. Preclinical studies with this compound and other HIF-PHD inhibitors have demonstrated potential benefits in the context of cardiac injury and remodeling.

In a rat model of chronic kidney disease, this compound treatment was associated with reduced cardiac hypertrophy and ameliorated myocardial fibrosis.[4] This was accompanied by restored capillary density and improvements in mitochondrial morphology.[4] Other studies with PHD inhibitors in models of myocardial infarction have shown improved ventricular function and remodeling.[5] However, some research has raised concerns that HIF-PHD inhibitors might worsen pulmonary hypertension and heart failure in certain contexts.[6]

Table 1: Effects of HIF-PHD Inhibitors on Cardiovascular Parameters

ParameterModelHIF-PHD InhibitorObserved EffectReference
Cardiac HypertrophyRat CKD modelThis compoundReduced[4]
Myocardial FibrosisRat CKD modelThis compoundAmeliorated[4]
Capillary DensityRat CKD modelThis compoundRestored[4]
Left Ventricular Mass IndexHuman HFpEFDaprodustatDecreased from 107 to 88 g/m²[7]
Plasma BNPHuman HFpEFDaprodustatDecreased from 276 to 122 pg/mL[7]
Ejection FractionRat Myocardial InfarctionGSK360APrevention of progressive reduction[5]
Ventricular DilationRat Myocardial InfarctionGSK360APrevention of progressive dilation[5]
Kidney (Non-Erythroid Effects)

Beyond stimulating erythropoiesis, HIF stabilization may have direct effects on renal tissue. In the same rat CKD model, this compound treatment ameliorated renal fibrosis, which was associated with reduced expression of pro-inflammatory cytokines, decreased apoptosis, and restored capillary density.[4] Notably, endpoints such as proteinuria and serum creatinine levels were not significantly affected, with the exception of blood urea nitrogen levels at 4 weeks.[4]

Table 2: Non-Erythroid Effects of this compound on Renal Parameters in a Rat CKD Model

ParameterObservationReference
Renal FibrosisAmeliorated[4]
Pro-inflammatory CytokinesExpression Reduced[4]
ApoptosisReduced[4]
Capillary DensityRestored[4]
ProteinuriaNot significantly affected[4]
Serum CreatinineNot significantly affected[4]
Blood Urea NitrogenReduced at 4 weeks[4]
Liver

The role of HIF stabilization in the liver is complex and appears to be context-dependent. Some studies suggest that HIF-1α and HIF-2α may play a pro-fibrotic role in the liver.[8][9] Hypoxic areas in the liver have been shown to co-localize with fibrotic regions, and HIF stabilization has been observed in experimental models of liver fibrosis.[8] In human cirrhotic liver, HIF target genes such as HMOX-1 and VEGF are detected in fibrotic septa.[8]

In preclinical studies, high doses of this compound (greater than 10-fold higher than those required for erythropoiesis) have been shown to increase plasma VEGF concentrations.[3] However, at therapeutic doses, this compound is not expected to have a significant effect on VEGF function.[2][10]

Experimental Protocols

Workflow for Investigating this compound's Effects on Non-Erythroid Tissues

experimental_workflow Animal_Model Animal Model (e.g., CKD, MI) Treatment This compound Treatment Animal_Model->Treatment Tissue_Harvest Tissue Harvest (Heart, Kidney, Liver) Treatment->Tissue_Harvest Protein_Analysis Protein Analysis Tissue_Harvest->Protein_Analysis Gene_Expression Gene Expression Analysis Tissue_Harvest->Gene_Expression Histology Histological Analysis Tissue_Harvest->Histology Western_Blot Western Blot (HIF-1α, hypertrophy markers) Protein_Analysis->Western_Blot ELISA ELISA (VEGF, cytokines) Protein_Analysis->ELISA qPCR RT-qPCR (Fibrosis, inflammation markers) Gene_Expression->qPCR Staining H&E, Masson's Trichrome, Picrosirius Red Histology->Staining

Figure 2: General experimental workflow for studying this compound's effects.
Protocol 1: Western Blot for HIF-1α and Cardiac Hypertrophy Markers

Objective: To detect the stabilization of HIF-1α and changes in the expression of cardiac hypertrophy markers (e.g., ANP, BNP) in tissue lysates following this compound treatment.

Materials:

  • Tissue samples (heart, kidney)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 7.5% for HIF-1α)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-HIF-1α, anti-ANP, anti-BNP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Sample Preparation:

    • Excise tissues and immediately snap-freeze in liquid nitrogen.

    • Homogenize frozen tissue in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Visualize bands using a chemiluminescence imaging system.

    • Quantify band intensity using appropriate software and normalize to a loading control.

Protocol 2: ELISA for VEGF and Pro-inflammatory Cytokines

Objective: To quantify the concentration of Vascular Endothelial Growth Factor (VEGF) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) in plasma or tissue homogenates.

Materials:

  • Plasma or tissue homogenate samples

  • Commercially available ELISA kit for the target protein (e.g., human or rat VEGF)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect blood in EDTA tubes and centrifuge to obtain plasma.

    • Prepare tissue homogenates as described in the Western Blot protocol and dilute as necessary.

  • ELISA Assay:

    • Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

      • Adding standards and samples to the pre-coated microplate.

      • Incubating with a biotinylated detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB).

      • Stopping the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.

Protocol 3: Histological Analysis of Tissue Fibrosis

Objective: To assess the extent of fibrosis in cardiac and renal tissues using Masson's Trichrome or Picrosirius Red staining.

Materials:

  • Tissue samples (heart, kidney)

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Masson's Trichrome or Picrosirius Red staining kit

  • Microscope with a digital camera

Procedure:

  • Tissue Processing:

    • Fix tissue samples in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissues through a series of graded ethanol solutions.

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections according to the Masson's Trichrome or Picrosirius Red protocol. Collagen fibers will be stained blue/green with Masson's Trichrome and red with Picrosirius Red.

  • Imaging and Quantification:

    • Capture images of the stained sections using a microscope.

    • Quantify the fibrotic area using image analysis software (e.g., ImageJ). This is typically done by setting a color threshold to select the stained collagen and calculating the percentage of the stained area relative to the total tissue area.

Conclusion

This compound, through its mechanism of HIF stabilization, presents a complex profile of effects on non-erythroid tissues. While preclinical data suggest potential therapeutic benefits in cardiovascular and renal remodeling, the role of HIFs in the liver warrants further investigation. The protocols provided here offer a starting point for researchers to further elucidate the multifaceted biological consequences of HIF-PHD inhibition with this compound, contributing to a more complete understanding of its therapeutic potential and safety.

References

Application of Enarodustat in Diabetic Nephropathy Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that has demonstrated therapeutic potential in preclinical models of diabetic nephropathy.[1][2][3] By stabilizing HIF-α, this compound mimics a hypoxic response, leading to the regulation of genes involved in energy metabolism and erythropoiesis.[4] In animal models of diabetic kidney disease, this compound has been shown to counteract metabolic alterations, reduce oxidative stress, and ameliorate early signs of renal damage.[1][5][6] These findings suggest that HIF stabilization may be a promising therapeutic strategy for diabetic nephropathy.[5][7]

This document provides detailed application notes and protocols based on published studies for the use of this compound in diabetic nephropathy animal models.

Mechanism of Action: HIF Stabilization Pathway

This compound inhibits HIF-prolyl hydroxylase, an enzyme that hydroxylates HIF-α subunits under normal oxygen conditions, marking them for degradation. By inhibiting this enzyme, this compound stabilizes HIF-α, allowing it to translocate to the nucleus and form a complex with HIF-β. This complex then binds to hypoxia-responsive elements (HREs) on target genes, upregulating their expression. In the context of diabetic nephropathy, this leads to a metabolic shift and a reduction in oxidative stress.[1][4]

This compound Mechanism of Action cluster_0 Normoxia cluster_1 Diabetic State with this compound HIF-1α HIF-1α HIF-PH HIF-PH HIF-1α->HIF-PH Hydroxylation VHL VHL HIF-PH->VHL Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation This compound This compound HIF-PH_inhibited HIF-PH This compound->HIF-PH_inhibited Inhibits HIF-1α_stabilized HIF-1α (stabilized) HIF_Complex HIF-1α/HIF-1β Complex HIF-1α_stabilized->HIF_Complex HIF-1β HIF-1β HIF-1β->HIF_Complex HRE Hypoxia-Responsive Element (HRE) HIF_Complex->HRE Binds to Target_Genes Target Gene Expression (e.g., Glycolysis genes) HRE->Target_Genes Activates Transcription

Caption: Mechanism of this compound in stabilizing HIF-1α.

Experimental Protocols

Induction of Diabetic Nephropathy in Rodent Models

a) Streptozotocin (STZ)-Induced Diabetic Rat Model (Type 1 Diabetes Model) [1][2]

  • Animals: Male Sprague-Dawley rats (or other appropriate strain).

  • Induction: A single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in citrate buffer (pH 4.5). Control animals receive an injection of citrate buffer alone.

  • Confirmation of Diabetes: Blood glucose levels are measured (e.g., via tail vein sampling) 3-7 days after STZ injection. Rats with blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL or 300 mg/dL) are considered diabetic and included in the study.

b) Alloxan-Induced Diabetic Mouse Model (Type 1 Diabetes Model) [1][2]

  • Animals: Male mice (e.g., C57BL/6J).

  • Induction: A single intraperitoneal injection of alloxan monohydrate (e.g., 150-200 mg/kg) dissolved in saline. Control animals receive a saline injection.

  • Confirmation of Diabetes: Similar to the STZ model, blood glucose is monitored, and mice with sustained hyperglycemia are selected for the experiment.

c) BTBR ob/ob Mouse Model (Type 2 Diabetes Model) [8]

  • Animals: Black and tan brachyury (BTBR) ob/ob mice. These mice are genetically obese and develop features of type 2 diabetes and nephropathy.[9][10]

  • No Induction Required: This is a spontaneous model of diabetic kidney disease.[11]

This compound Administration
  • Route of Administration: Oral administration is common, either mixed in the feed or via oral gavage.[1][8]

  • Dosage: Dosages can vary depending on the study objectives and animal model. A common starting point for rodents is in the range of 1 to 10 mg/kg/day.

  • Vehicle: The vehicle for this compound administration (if not in feed) should be reported (e.g., 0.5% methylcellulose solution).

  • Duration of Treatment: Treatment duration can range from several weeks to months, depending on the desired endpoint (e.g., 4 to 22 weeks of age for BTBR ob/ob mice).[8]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a diabetic nephropathy animal model.

Experimental Workflow start Animal Model Selection (e.g., STZ-induced rats) induction Induction of Diabetes (e.g., STZ injection) start->induction confirmation Confirmation of Diabetes (Blood Glucose Monitoring) induction->confirmation grouping Randomization into Groups (Control, Diabetic, Diabetic + this compound) confirmation->grouping treatment This compound Administration (e.g., in feed for 8 weeks) grouping->treatment monitoring In-life Monitoring (Body weight, blood glucose, urine collection) treatment->monitoring endpoint Endpoint Sample Collection (Blood, urine, kidney tissue) monitoring->endpoint analysis Biochemical and Histological Analysis endpoint->analysis data Data Analysis and Interpretation analysis->data

References

Application Notes and Protocols: Measuring Hepcidin in Response to Enarodustat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring changes in hepcidin levels in response to treatment with Enarodustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.

Introduction

This compound is an oral HIF-PH inhibitor that has been approved for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action involves the inhibition of HIF-prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factor-alpha (HIF-α).[1][3] This stabilization mimics the body's natural response to low oxygen levels, promoting the transcription of genes involved in erythropoiesis and iron metabolism.[1][2] A key aspect of this improved iron metabolism is the downregulation of hepcidin, a central regulator of iron homeostasis.[1][4] Elevated hepcidin levels in CKD patients contribute to anemia by trapping iron within cells and preventing its absorption. By decreasing hepcidin, this compound is expected to increase the availability of iron for red blood cell production.[4][5]

Mechanism of Action: this compound's Effect on Hepcidin

Under normal oxygen conditions, HIF-α is hydroxylated by HIF-PH enzymes, leading to its degradation. This compound inhibits this process, allowing HIF-α to accumulate and translocate to the nucleus. There, it forms a complex that binds to hypoxia-responsive elements on target genes, including those that regulate erythropoietin (EPO) production and iron metabolism. The precise mechanism by which HIF stabilization leads to hepcidin reduction is still under investigation but is a consistent finding in clinical studies.[4][5]

Enarodustat_Mechanism cluster_0 Normal Oxygen Conditions cluster_1 This compound Treatment HIF-α HIF-α HIF-PH HIF-PH HIF-α->HIF-PH Hydroxylation Degradation Degradation HIF-PH->Degradation This compound This compound HIF_PH_inhibited HIF-PH This compound->HIF_PH_inhibited Inhibits HIF_alpha_stabilized HIF-α (Stabilized) EPO EPO Production ↑ HIF_alpha_stabilized->EPO Hepcidin Hepcidin Production ↓ HIF_alpha_stabilized->Hepcidin Iron Iron Availability ↑ Hepcidin->Iron Hepcidin_ELISA_Workflow cluster_workflow Hepcidin cELISA Workflow start Sample Collection (Fasting Serum) storage Sample Storage (-80°C) start->storage prep Plate Coating (Anti-Hepcidin Ab) storage->prep blocking Blocking prep->blocking incubation1 Incubation: Sample + Biotinylated Hepcidin Tracer blocking->incubation1 wash1 Wash incubation1->wash1 incubation2 Incubation: Streptavidin-HRP wash1->incubation2 wash2 Wash incubation2->wash2 substrate Add Substrate wash2->substrate stop Add Stop Solution substrate->stop read Read Absorbance (450 nm) stop->read analysis Data Analysis read->analysis Logical_Relationship This compound This compound Administration HIF_PH HIF-PH Inhibition This compound->HIF_PH HIF_alpha HIF-α Stabilization HIF_PH->HIF_alpha Gene_Transcription Target Gene Transcription HIF_alpha->Gene_Transcription EPO_Hepcidin EPO Production Increased Hepcidin Production Decreased Gene_Transcription->EPO_Hepcidin Erythropoiesis Erythropoiesis Stimulated EPO_Hepcidin:f0->Erythropoiesis Iron_Mobilization Iron Mobilization and Absorption Increased EPO_Hepcidin:f1->Iron_Mobilization Anemia_Correction Correction of Anemia Erythropoiesis->Anemia_Correction Iron_Mobilization->Anemia_Correction

References

Troubleshooting & Optimization

Troubleshooting Enarodustat solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enarodustat, focusing on solubility issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as JTZ-951) is a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2][3][4] Its mechanism of action involves inhibiting HIF-PH enzymes, which under normal oxygen conditions, mark the alpha subunits of hypoxia-inducible factors (HIF-α) for degradation.[1][3] By inhibiting these enzymes, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[1][3] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes. This activation stimulates the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO), and iron metabolism.[1]

Q2: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What is the recommended solvent for this compound?

Precipitation is a common issue due to this compound's low aqueous solubility.[5][6] The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[5][6][7][8][9][10] It is soluble in DMSO at concentrations as high as 83.33 mg/mL, though using fresh, non-hygroscopic DMSO and sonication may be necessary to achieve this.[8] For cell culture experiments, it is crucial to first dissolve this compound in DMSO to create a concentrated stock solution before diluting it into your aqueous cell culture medium.[5]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept low, typically below 0.5% (v/v). However, the optimal concentration can be cell-line dependent. It is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects on your cells.

Q4: My this compound is still precipitating in the culture medium even after using a DMSO stock. What can I do?

If you are still observing precipitation, consider the following troubleshooting steps:

  • Lower the final concentration of this compound: The solubility of this compound in aqueous solutions is limited. You may be exceeding its solubility limit in your culture medium. Try working with a lower final concentration.

  • Increase the volume of medium for dilution: When diluting your DMSO stock, add it to a larger volume of pre-warmed medium while gently vortexing or swirling to facilitate rapid and even dispersion.

  • Prepare fresh stock solutions: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of compounds like this compound.[6][8] Use fresh, anhydrous DMSO to prepare your stock solutions.

  • Pre-warm the cell culture medium: Adding a cold stock solution to a warmer medium can sometimes cause precipitation. Ensure your medium is at the desired experimental temperature (e.g., 37°C) before adding the this compound stock.

  • Check the pH of your medium: While not explicitly stated for this compound, the solubility of some compounds can be pH-dependent.[11] Ensure the pH of your culture medium is within the optimal range for your cells.

Troubleshooting Guide

Issue 1: Visible Precipitate in Cell Culture Wells
Potential Cause Recommended Solution
Exceeded Aqueous Solubility This compound is sparingly soluble in aqueous buffers.[5] Reduce the final concentration of this compound in your experiment.
Improper Dissolution Technique Ensure this compound is completely dissolved in DMSO before adding to the medium. Use sonication if necessary to dissolve the stock.[8] When diluting, add the stock solution to the medium dropwise while gently agitating.
Low Quality or Old DMSO Use fresh, anhydrous, high-purity DMSO for stock solution preparation.[6][8]
Temperature Shock Pre-warm the cell culture medium to 37°C before adding the DMSO stock solution.
High Final DMSO Concentration While DMSO aids initial dissolution, a very high final concentration can sometimes cause compounds to salt out. Keep the final DMSO concentration below 0.5%.
Issue 2: Inconsistent or No Biological Effect
Potential Cause Recommended Solution
Compound Precipitation Even if not visible, micro-precipitation can occur, reducing the effective concentration of this compound. Follow the steps in "Issue 1" to ensure complete solubilization.
Incorrect Stock Concentration Verify the calculations for your stock and working solutions.
Degradation of this compound While stable as a solid at -20°C for at least 4 years, the stability of this compound in aqueous solution is limited.[5] It is not recommended to store aqueous solutions for more than one day.[5] Prepare fresh dilutions in culture medium for each experiment.
Cell Line Insensitivity Confirm that your chosen cell line expresses the necessary components of the HIF signaling pathway.

Quantitative Data Summary

Solvent Solubility Reference
DMSO~30 mg/mL[5][9]
DMSO68 mg/mL (199.8 mM)[6][10]
DMSO83.33 mg/mL (244.85 mM) (requires sonication)[7][8]
Dimethyl formamide (DMF)~30 mg/mL[5][9]
Ethanol2.5 mg/mL[6][10]
WaterInsoluble[6]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[5][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer and sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

    • Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a brief sonication to aid dissolution.[8]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are stable for at least 6 months at -20°C and 1 year at -80°C.[8]

Protocol 2: Dosing Cells with this compound
  • Materials:

    • Prepared this compound stock solution in DMSO

    • Pre-warmed, complete cell culture medium

    • Cultured cells ready for treatment

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells.

    • Prepare a serial dilution of the stock solution in fresh, pre-warmed complete medium if necessary for lower final concentrations. This intermediate dilution step can help prevent precipitation.

    • Add the calculated volume of the this compound solution (or the intermediate dilution) to the cell culture wells containing pre-warmed medium. Add the solution dropwise while gently swirling the plate to ensure rapid and uniform mixing.

    • For a vehicle control, add an equivalent volume of DMSO (or medium containing the same final concentration of DMSO) to a separate set of wells.

    • Return the cells to the incubator for the desired treatment duration.

Visualizations

Enarodustat_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus This compound This compound HIF_PH HIF Prolyl Hydroxylase (HIF-PH) This compound->HIF_PH Inhibits HIF_alpha HIF-α HIF_PH->HIF_alpha Hydroxylates Proteasomal_Degradation Proteasomal Degradation HIF_alpha->Proteasomal_Degradation Leads to Stabilized_HIF_alpha Stabilized HIF-α HIF_Complex HIF-α/HIF-β Complex Stabilized_HIF_alpha->HIF_Complex HIF_beta HIF-β HIF_beta->HIF_Complex HRE Hypoxia Responsive Element (HRE) HIF_Complex->HRE Binds to Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., EPO) HRE->Target_Genes Activates

Caption: this compound inhibits HIF-PH, leading to HIF-α stabilization and target gene transcription.

Experimental_Workflow Experimental Workflow for Cell Treatment Start Start Prepare_Stock Prepare this compound Stock in DMSO Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Dilute_Stock Dilute Stock in Pre-warmed Medium Prepare_Stock->Dilute_Stock Prewarm_Media Pre-warm Culture Medium to 37°C Seed_Cells->Prewarm_Media Prewarm_Media->Dilute_Stock Treat_Cells Add Diluted Compound to Cells Dilute_Stock->Treat_Cells Precipitation_Check Precipitation? Treat_Cells->Precipitation_Check Incubate Incubate for Desired Time Assay Perform Downstream Assay Incubate->Assay Precipitation_Check->Incubate No Troubleshoot Troubleshoot: - Lower Concentration - Check DMSO - Use Fresh Stock Precipitation_Check->Troubleshoot Yes Troubleshoot->Prepare_Stock

Caption: A logical workflow for preparing and treating cells with this compound.

References

Technical Support Center: Optimizing Enarodustat for In Vitro HIF Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Enarodustat concentration for maximal Hypoxia-Inducible Factor (HIF) stabilization in vitro. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

I. Understanding this compound and HIF Stabilization

This compound is a potent, orally active small molecule inhibitor of HIF prolyl hydroxylases (PHDs).[1] By inhibiting these enzymes, this compound prevents the degradation of the HIF-α subunit, leading to its stabilization, nuclear translocation, and the subsequent activation of HIF-responsive genes.[2] This process mimics the cellular response to hypoxia.

Signaling Pathway of this compound-Mediated HIF Stabilization

Enarodustat_HIF_Pathway cluster_normoxia Normoxia cluster_this compound With this compound cluster_nucleus HIF_alpha_normoxia HIF-α PHD PHD Enzymes (Prolyl Hydroxylases) HIF_alpha_normoxia->PHD O₂, 2-OG, Fe²⁺ pVHL pVHL HIF_alpha_normoxia->pVHL Recognition PHD->HIF_alpha_normoxia Hydroxylation Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound This compound->PHD Inhibition HIF_alpha_stabilized HIF-α (stabilized) HIF_complex HIF Complex HIF_alpha_stabilized->HIF_complex Nucleus Nucleus HIF_alpha_stabilized->Nucleus HIF_beta HIF-β (ARNT) HIF_beta->HIF_complex HIF_beta->Nucleus HRE HRE (Hypoxia Response Element) HIF_complex->HRE Target_Genes Target Gene Transcription (e.g., EPO, VEGF, CA9, GLUT1) HRE->Target_Genes

Caption: this compound inhibits PHD enzymes, preventing HIF-α degradation and promoting target gene transcription.

II. Quantitative Data: this compound In Vitro Activity

The following tables summarize the known in vitro activity of this compound across different assays and cell lines.

ParameterValueEnzyme/Cell LineReference(s)
IC₅₀ 0.22 µMPHD2 (cell-free assay)[1]
EC₅₀ 5.7 µMEPO release from Hep3B cells[1]
Kᵢ 0.016 µMHIF-PH 1[3]
Kᵢ 0.061 µMHIF-PH 2[3]
Kᵢ 0.101 µMHIF-PH 3[3]

Note: Data for a wider range of cell lines is limited in publicly available literature. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line of interest.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vitro experiments with this compound for HIF stabilization.

Question: I am not observing HIF-1α stabilization by Western blot after treating my cells with this compound. What could be the problem?

Answer:

  • Rapid HIF-1α Degradation: HIF-1α has a very short half-life (around 5 minutes) under normoxic conditions.[4] It is crucial to minimize the time between cell harvesting and lysis. Work quickly and keep samples on ice at all times.

  • Improper Lysis Buffer: Use a lysis buffer containing protease inhibitors. Some protocols recommend adding a PHD inhibitor, like cobalt chloride (CoCl₂), directly to the lysis buffer to preserve HIF-1α stability during sample preparation.[5]

  • Subcellular Fractionation: Stabilized HIF-1α translocates to the nucleus. Preparing nuclear extracts for your Western blot can significantly enhance the detection of the HIF-1α signal.

  • Incorrect this compound Concentration: The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the ideal concentration for your specific cell type.

  • Insufficient Incubation Time: While HIF-1α protein levels can increase within a few hours, optimal induction of target genes may require longer incubation times (e.g., 6-24 hours).[1] A time-course experiment is recommended.

Question: My Western blot shows multiple bands for HIF-1α. Which one is correct?

Answer: Unprocessed HIF-1α is approximately 95 kDa, while the post-translationally modified form can be around 116 kDa or larger. You may observe a single band or a doublet depending on the sample and treatment. It is essential to run a positive control, such as a lysate from cells treated with a known HIF stabilizer like CoCl₂ or DMOG, or cells grown in hypoxic conditions (<5% O₂), to correctly identify the HIF-1α band.[6]

Question: I am seeing high variability in my HRE luciferase reporter assay results. What are the common causes?

Answer:

  • Inconsistent Transfection Efficiency: Ensure consistent cell density at the time of transfection and use a standardized protocol.[7] Co-transfection with a control reporter vector (e.g., Renilla luciferase) driven by a constitutive promoter can be used to normalize for transfection efficiency. However, be aware that some constitutive promoters can be affected by hypoxia.[8]

  • Cell Culture Conditions: Cell density can impact the cellular response to hypoxia and HIF stabilizers. Plate cells at a consistent density for all experiments.

  • Reagent Stability: Luciferase assay reagents can be light-sensitive and have limited stability once prepared.[9] Prepare reagents fresh and protect them from light.

  • High Signal Saturation: If the signal is too high, you may be outside the linear range of the assay. Consider reducing the amount of reporter plasmid DNA used for transfection or diluting the cell lysate before reading.[9][10]

Question: Are there any known off-target effects of this compound that could influence my results?

Answer: this compound is a potent inhibitor of HIF-PH 1-3.[3] While it has been shown to not inhibit various other receptors and enzymes, some studies suggest that other PHD inhibitors may have off-target effects on other 2-oxoglutarate (2OG)-dependent dioxygenases.[11][12] It is important to consider the possibility of off-target effects and include appropriate controls in your experiments.

IV. Detailed Experimental Protocols

A. Western Blot for HIF-1α Stabilization

This protocol is a general guideline and may require optimization for your specific cell line and laboratory conditions.

Experimental Workflow:

WB_Workflow Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Harvest 3. Cell Harvest & Lysis Treatment->Harvest Quantification 4. Protein Quantification Harvest->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

1. Cell Culture and Treatment:

  • Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvest.

  • Treat cells with a range of this compound concentrations for the desired time period (e.g., 6-24 hours).

2. Sample Preparation (Nuclear Extraction Recommended):

  • Wash cells with ice-cold PBS.

  • Scrape cells in a hypotonic buffer and incubate on ice.

  • Lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing.

  • Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the nuclear proteins.

  • Determine protein concentration using a standard method (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Load 20-40 µg of nuclear extract per lane on an 8% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Controls:

  • Positive Control: Lysate from cells treated with a known HIF stabilizer (e.g., 100 µM CoCl₂ or 1 mM Dimethyloxalylglycine - DMOG) or cells cultured in a hypoxic chamber (1-2% O₂).

  • Negative Control: Lysate from untreated cells (vehicle control, e.g., DMSO).

  • Loading Control: An antibody against a nuclear protein that is not affected by hypoxia, such as Lamin B1 or PCNA.

B. Quantitative PCR (qPCR) for HIF Target Gene Expression

This protocol allows for the quantification of the transcriptional activity of HIF by measuring the mRNA levels of its target genes.

Experimental Workflow:

qPCR_Workflow Cell_Culture 1. Cell Seeding & Treatment RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (ΔΔCt) qPCR_Run->Data_Analysis

Caption: Workflow for qPCR analysis of HIF target gene expression.

1. Cell Culture and Treatment:

  • Treat cells with this compound as described for the Western blot protocol. A 16-24 hour treatment time is often suitable for observing changes in mRNA levels.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

3. qPCR:

  • Prepare the qPCR reaction mix using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

  • Perform the qPCR reaction using a real-time PCR system.

Primer Sequences for Human HIF Target Genes:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference(s)
VEGFA AGGCCAGCACATAGGAGAGATTTCTTGCGCTTTCGTTTTT[13]
CA9 GTGCCTATGAGCAGTTGCTGTCAAGTAGCGGCTGAAGTCAGAGG[14]
GLUT1 (SLC2A1) GATTGGCTCCTTCTCTGTGGTCAAAGGACTTGCCCAGTTT[15]
HIF1A CATAAAGTCTGCAACATGGAAGGTATTTGATGGGTGAGGAATGGGTT[15]
β-Actin GTGGGAGTGGGTGGAGGCTCAACTGGTCTCAAGTCAGTG[15]

4. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., β-Actin, GAPDH, 18S rRNA).

Controls:

  • Positive Control: RNA from cells treated with a known HIF stabilizer or cultured under hypoxic conditions.

  • Negative Control: RNA from vehicle-treated cells.

  • No Reverse Transcriptase (-RT) Control: To check for genomic DNA contamination.[8]

  • No Template Control (NTC): To check for contamination in the qPCR reagents.[8]

C. HRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF by using a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).

Experimental Workflow:

HRE_Workflow Cell_Seeding 1. Cell Seeding Transfection 2. Co-transfection of Reporter Plasmids Cell_Seeding->Transfection Treatment 3. Treatment with this compound Transfection->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luminescence 5. Measurement of Luminescence Lysis->Luminescence Analysis 6. Data Normalization & Analysis Luminescence->Analysis

Caption: Workflow for HRE-luciferase reporter assay.

1. Cell Culture and Transfection:

  • Plate cells in a multi-well plate to achieve 60-80% confluency on the day of transfection.

  • Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) using a suitable transfection reagent.

2. Treatment:

  • Approximately 24 hours post-transfection, replace the medium and treat the cells with various concentrations of this compound for 16-24 hours.

3. Luciferase Assay:

  • Wash the cells with PBS and lyse them using the lysis buffer provided with your dual-luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • Express the results as fold induction over the vehicle-treated control.

Controls:

  • Positive Control: Cells treated with a known HIF stabilizer (e.g., CoCl₂ or DMOG).

  • Negative Control: Cells treated with the vehicle (e.g., DMSO).

  • Promoterless Luciferase Control: Cells transfected with a luciferase vector lacking a promoter to determine background luminescence.

By following these guidelines and protocols, researchers can effectively optimize the use of this compound to achieve maximal HIF stabilization in their in vitro experiments.

References

How to avoid Enarodustat precipitation in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Enarodustat, focusing on the common issue of its precipitation in Dimethyl Sulfoxide (DMSO) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO can vary slightly between suppliers, but it is generally high. It is crucial to consult the manufacturer's product sheet for the specific lot you are using. However, published data indicates high solubility, often requiring sonication to fully dissolve.[1][2][3] Using fresh, newly opened DMSO is critical, as its hygroscopic nature can lead to water absorption, which significantly reduces the solubility of this compound.[1][4]

Q2: Why did my this compound precipitate out of the DMSO stock solution?

A2: Precipitation of this compound from a DMSO stock solution can occur for several reasons:

  • Supersaturation: The concentration of this compound may be too high, exceeding its solubility limit under the storage conditions.[5]

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water decreases the polarity of the solvent, significantly reducing the solubility of many organic compounds, including this compound.[1][4][8]

  • Temperature Fluctuations: A decrease in temperature, such as during refrigeration or freeze-thaw cycles, can lower the solubility of the compound, causing it to precipitate.[9][10] While stock solutions are typically stored frozen, the process of freezing and thawing can itself promote precipitation.[11]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can create localized areas of high concentration as the solvent freezes, increasing the likelihood of precipitation.[1][3][11]

Q3: What is the recommended procedure for preparing an this compound stock solution in DMSO to prevent precipitation?

A3: To prepare a stable stock solution, it is recommended to use a concentration below the maximum reported solubility limit. Always use fresh, anhydrous (or low water content) DMSO from a newly opened bottle.[4] Aiding dissolution with sonication is also highly recommended.[1][2][3] After preparation, the solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1][3]

Q4: How should I properly store my this compound-DMSO stock solution?

A4: For long-term storage (up to a year), stock solutions should be stored at -80°C.[1][2][4] For shorter-term storage (up to 6 months), -20°C is acceptable.[1][2][4] It is critical to aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[1][3] Ensure vials are tightly sealed to prevent moisture absorption.[6][7]

Q5: I see a precipitate in my vial after thawing. What should I do?

A5: If you observe precipitation, you can attempt to redissolve the compound. Gently warm the vial to 37°C and use an ultrasonic bath for a short period to aid dissolution.[3] If the precipitate redissolves completely, you can use the solution. However, this may indicate that the solution is near its saturation point, and you should consider preparing future stocks at a slightly lower concentration. If the precipitate does not go back into solution, it should not be used.

Data Summary

The solubility of this compound in DMSO is a critical parameter for preparing stable stock solutions. The table below summarizes the available quantitative data.

Supplier / SourceReported Solubility in DMSONotes
MedChemExpress83.33 mg/mL (244.85 mM)[1][2][3]Requires sonication for dissolution.[1][2]
Selleck Chemicals68 mg/mL (199.8 mM)[4]Emphasizes using fresh DMSO as moisture reduces solubility.[4]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound-DMSO Stock Solution
  • Preparation: Allow the this compound powder and a new, sealed bottle of high-purity, anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Carefully weigh the desired amount of this compound powder in a suitable container.

  • Dissolution: Add the calculated volume of fresh DMSO to the powder to reach a concentration well below the maximum solubility limit (e.g., 50-60 mg/mL).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes.

  • Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1][2][3] Visually inspect the solution to confirm no solid particles remain.

  • Aliquoting: Once the this compound is fully dissolved, immediately dispense the stock solution into single-use, low-volume amber glass or polypropylene vials.

  • Storage: Tightly cap the vials and store them at -20°C for short-term use (up to 6 months) or -80°C for long-term storage (up to 1 year).[1][4]

Protocol 2: Troubleshooting this compound Precipitation
  • Visual Inspection: Before use, carefully inspect the thawed stock solution for any visible crystals or cloudiness.

  • Gentle Warming: If a precipitate is observed, warm the vial in a 37°C water bath for 5 minutes.[3]

  • Sonication: Following warming, place the vial in an ultrasonic bath for 5-10 minutes.

  • Re-inspection: Check if the precipitate has completely redissolved. The solution should be clear.

  • Decision:

    • If Redissolved: The solution can be used immediately. For future work, consider preparing new stock solutions at a lower concentration.

    • If Precipitate Persists: The compound may have crashed out of solution permanently or degraded. It is strongly recommended to discard the vial and prepare a fresh stock solution to ensure accurate experimental results.

Visual Guides

The following diagrams illustrate key decision-making and conceptual workflows for handling this compound stock solutions.

G cluster_workflow Troubleshooting Workflow start Precipitate Observed in This compound-DMSO Stock action1 Warm to 37°C & Sonicate start->action1 Initiate Process decision1 Does Precipitate Redissolve? action1->decision1 outcome_yes Use Solution Immediately. Consider preparing future stocks at a lower concentration. decision1->outcome_yes Yes outcome_no Precipitate Persists. Discard and Prepare Fresh Stock Solution. decision1->outcome_no No

Caption: Troubleshooting workflow for precipitated this compound stock solutions.

G center This compound Precipitation cause1 High Concentration (Supersaturation) cause1->center cause2 Water Contamination (Hygroscopic DMSO) cause2->center cause3 Low Temperature (Storage/Freeze) cause3->center cause4 Repeated Freeze-Thaw Cycles cause4->center prev1 Use Concentration Below Max Solubility prev1->cause1 prev2 Use Fresh, Anhydrous DMSO & Seal Vials Tightly prev2->cause2 prev3 Store at Stable -20°C or -80°C prev3->cause3 prev4 Aliquot into Single-Use Vials prev4->cause4

Caption: Key causes of this compound precipitation and their preventative measures.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the adjustment of enarodustat dosage to minimize Vascular Endothelial Growth Factor (VEGF)-related side effects during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its relationship with VEGF?

A1: this compound is an oral inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH).[1][2] By inhibiting HIF-PH, this compound stabilizes HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. This complex binds to hypoxia-response elements (HREs) on DNA, upregulating the transcription of target genes, including erythropoietin (EPO).[3] VEGF is also a HIF-regulated gene, which has raised theoretical concerns about the potential for HIF-PH inhibitors to increase VEGF levels and promote angiogenesis-related side effects.[3]

Q2: Do therapeutic doses of this compound increase systemic VEGF levels in humans?

A2: Clinical trials have consistently shown that therapeutic doses of this compound (ranging from 2 mg to 8 mg daily) do not lead to clinically significant changes in plasma VEGF levels.[1][2][4]

Q3: Is there a dose-dependent relationship between this compound and VEGF-related side effects?

A3: Preclinical studies in rats have shown that very high doses of this compound (more than 10 times the therapeutic dose for erythropoiesis) can increase plasma VEGF.[5] However, this did not result in increased retinal VEGF mRNA levels or vascular permeability in these animal models. In clinical studies, no clear dose-dependent increase in the incidence of VEGF-related adverse events, such as retinal disorders, has been observed within the therapeutic range.[1][2]

Q4: What are the potential VEGF-related side effects to monitor during this compound experiments?

A4: The primary concern for the HIF-PH inhibitor class regarding VEGF is the potential for ocular side effects. Therefore, researchers should monitor for signs of retinal neovascularization, retinal hemorrhage, and macular edema.[6] In long-term clinical studies of this compound, "retinal disorders" were monitored as adverse events of special interest.[4][6]

Q5: How can I adjust the this compound dosage in my experiments to minimize the risk of VEGF-related side effects?

A5: Based on available data, starting with the lowest effective dose for the desired erythropoietic effect is a prudent approach. In clinical trials, starting doses for this compound have ranged from 2 mg to 4 mg daily, with subsequent titration based on hemoglobin response.[1][4] For preclinical studies, it is advisable to establish a dose-response curve for the intended primary endpoint (e.g., hemoglobin increase) and select the lowest dose that achieves the desired effect.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Increased expression of VEGF-A in in vitro cell-based assays. The this compound concentration used may be supraphysiological.Perform a dose-response experiment to determine the EC50 for the desired HIF-1α stabilization and use the lowest effective concentration.
Observation of retinal neovascularization in animal models. The this compound dose may be too high, leading to off-target VEGF upregulation.Reduce the this compound dosage to a level that maintains the desired erythropoietic effect without inducing significant angiogenic responses. Consider using a dose-response study to identify the optimal therapeutic window.
Conflicting results in angiogenesis assays. Variability in experimental conditions or cell types.Standardize cell culture conditions, including cell passage number and serum concentration. Use appropriate positive (e.g., recombinant VEGF) and negative controls. Consider using multiple different angiogenesis assays for confirmation.

Quantitative Data Summary

While clinical trials have not demonstrated a clear dose-dependent increase in VEGF-related adverse events with this compound, the following table summarizes the incidence of retinal disorders reported in key clinical studies at different dosage regimens. It is important to note that in these studies, the dosage was often adjusted based on the patient's hemoglobin response.

StudyPatient PopulationThis compound DosageIncidence of Retinal DisordersSpecific Events Noted
SYMPHONY HD Study[6]HemodialysisAdjusted to maintain Hb (mean dose ~3.95 mg/day)6.9% (6/87)Retinal hemorrhage occurred in 3.4% of patients (similar to control).
SYMPHONY ND-Long Study[4]Non-dialysisInitial 2 mg/day, adjusted up to 8 mg/dayDiabetic retinopathy led to discontinuation in 1.5% (2/132) of patients.Not specified if dose-related.
Phase 2b Study[1]Hemodialysis2 mg, 4 mg, 6 mg dailyNo dose-dependent increase in any adverse events. One case of retinal artery occlusion in the 6 mg arm was deemed unrelated to the study drug.-

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium.

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells at a density of 2 x 10^4 cells/well.

  • Treatment: Add this compound at various concentrations to the wells. Include a positive control (e.g., VEGF-A, 50 ng/mL) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

  • Imaging and Analysis: Capture images of the tube formation using a microscope. Quantify the degree of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Mouse Model of Laser-Induced Choroidal Neovascularization (CNV)

This in vivo model is used to evaluate the pro- or anti-angiogenic effects of a compound.

Methodology:

  • Animal Model: Use adult C57BL/6 mice.

  • Anesthesia and Pupil Dilation: Anesthetize the mice and dilate their pupils with a mydriatic agent.

  • Laser Photocoagulation: Use a diode laser to create four laser burns on the retina of each eye, surrounding the optic nerve. The laser settings should be sufficient to rupture Bruch's membrane.

  • Drug Administration: Administer this compound orally at the desired dosages daily, starting on the day of laser injury.

  • Fluorescein Angiography: At day 7 or 14 post-laser, perform fluorescein angiography to visualize and quantify the area of CNV.

  • Histological Analysis: Euthanize the mice and enucleate the eyes. Prepare retinal flat mounts and stain with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascular tufts. Quantify the volume of the CNV lesions.

Visualizations

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound HIF-1α_N HIF-1α PHD Prolyl Hydroxylase (PHD) HIF-1α_N->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation This compound This compound This compound->PHD Inhibition HIF-1α_H HIF-1α HIF_Complex HIF-1α/β Complex HIF-1α_H->HIF_Complex HIF-1β HIF-1β HIF-1β->HIF_Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binding Target_Genes Target Genes (EPO, VEGF, etc.) HRE->Target_Genes Transcription

Caption: this compound's Mechanism of Action on the HIF Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Mouse CNV Model) HUVEC_Culture Culture HUVECs Matrigel_Coating Coat plates with Matrigel HUVEC_Culture->Matrigel_Coating Cell_Seeding Seed HUVECs Matrigel_Coating->Cell_Seeding Enarodustat_Treatment Treat with this compound (various concentrations) Cell_Seeding->Enarodustat_Treatment Incubation Incubate for 6-18h Enarodustat_Treatment->Incubation Imaging Microscopy Imaging Incubation->Imaging Analysis_InVitro Quantify Tube Formation Imaging->Analysis_InVitro Animal_Prep Anesthetize Mouse & Dilate Pupil Laser Laser-Induced Choroidal Injury Animal_Prep->Laser Enarodustat_Dosing Oral Administration of This compound Laser->Enarodustat_Dosing Angiography Fluorescein Angiography (Day 7/14) Enarodustat_Dosing->Angiography Histology Histological Analysis (Retinal Flat Mounts) Enarodustat_Dosing->Histology Analysis_InVivo Quantify CNV Area/Volume Angiography->Analysis_InVivo Histology->Analysis_InVivo

Caption: Experimental Workflow for Assessing Angiogenic Potential.

Troubleshooting_Logic Start Start Experiment Primary_Endpoint Desired Primary Endpoint Achieved? (e.g., Hemoglobin Increase) Start->Primary_Endpoint VEGF_Side_Effect VEGF-related Side Effect Observed? Primary_Endpoint->VEGF_Side_Effect Yes Increase_Dose Increase this compound Dose Primary_Endpoint->Increase_Dose No Reduce_Dose Reduce this compound Dose VEGF_Side_Effect->Reduce_Dose Yes Optimal_Dose Optimal Dose Identified VEGF_Side_Effect->Optimal_Dose No Re-evaluate Re-evaluate Primary Endpoint and Side Effects Reduce_Dose->Re-evaluate Increase_Dose->Re-evaluate Re-evaluate->Primary_Endpoint

Caption: Decision Tree for this compound Dosage Adjustment.

References

Overcoming experimental variability in Enarodustat animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Enarodustat in animal models of anemia. Our goal is to help you overcome experimental variability and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is an orally administered small molecule that inhibits the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzyme.[1][2] This inhibition prevents the degradation of hypoxia-inducible factor-alpha (HIF-α). Consequently, stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes. This process upregulates the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO), and also improves iron utilization by decreasing hepcidin levels.[1][3]

Q2: What are the expected effects of this compound on key biomarkers in rodent models?

A2: In preclinical rat models, this compound administration leads to a dose-dependent increase in plasma EPO concentrations and subsequently, an increase in hemoglobin levels.[1][4] Concurrently, you should observe a decrease in serum hepcidin levels, leading to improved iron availability for erythropoiesis.[1][3] This is often accompanied by an increase in total iron-binding capacity (TIBC).[5]

Q3: Which animal models are most commonly used for studying the efficacy of this compound?

A3: The most frequently cited models are normal rats and 5/6 nephrectomized rats, which serve as a model for renal anemia.[1][2] The 5/6 nephrectomy model mimics the chronic kidney disease (CKD) state where endogenous EPO production is impaired. Models of anemia of inflammation have also been used to demonstrate this compound's efficacy in the context of functional iron deficiency.[3]

Q4: What is a typical dose range for this compound in rat studies?

A4: In normal and 5/6 nephrectomized rats, oral doses of 1 mg/kg and 3 mg/kg have been shown to significantly increase EPO mRNA levels and plasma EPO concentrations.[1] Repeated daily oral dosing in rats has demonstrated an erythropoiesis-stimulating effect at doses of ≥1 mg/kg.[1]

Troubleshooting Guide

Issue 1: High Variability in Hemoglobin Response Between Animals

  • Question: We are observing significant variability in the hemoglobin (Hb) response to this compound in our 5/6 nephrectomized rat model. What could be the cause?

  • Answer: High variability in the 5/6 nephrectomy model is a known challenge and can stem from several factors:

    • Surgical Inconsistency: The method of nephrectomy (surgical resection vs. arterial ligation/infarction) can lead to different physiological outcomes.[6] The infarction model, for instance, tends to induce more rapid and severe hypertension.[6] Ensure your surgical procedure is highly standardized.

    • Progression of CKD: The degree of renal failure can vary between animals, impacting their baseline anemic state and responsiveness to treatment.[7] Consider stratifying animals based on baseline renal function (e.g., serum creatinine, BUN) before initiating treatment.

    • Iron Status: Inadequate iron stores can limit the erythropoietic response to this compound. Ensure all animals have sufficient iron levels prior to and during the study. You may need to provide iron supplementation.

    • Inflammation: The presence of underlying inflammation can contribute to anemia and affect the response to treatment. Monitor inflammatory markers (e.g., C-reactive protein) to identify and potentially exclude animals with confounding inflammatory conditions.

Issue 2: Unexpected Off-Target Effects

  • Question: We are concerned about potential off-target effects of this compound, particularly related to vascular endothelial growth factor (VEGF). What should we be aware of?

  • Answer: While this compound is a potent HIF-PH inhibitor, high doses have been associated with increased plasma VEGF levels in rats.[1][2]

    • Dose-Dependence: In normal rats, a significant increase in plasma VEGF was observed at a dose of 30 mg/kg, but not at ≤10 mg/kg.[1] It is crucial to use the lowest effective dose to achieve the desired erythropoietic effect while minimizing the risk of elevating VEGF.

    • Tissue-Specific Effects: Importantly, even at doses that increased plasma VEGF, no corresponding increase in retinal VEGF mRNA levels was detected in rats, suggesting a potential lack of effect in some tissues.[2][5]

    • Monitoring: If you are using higher doses of this compound or are concerned about VEGF-related effects in your specific model, it is advisable to measure plasma VEGF levels.

Issue 3: Suboptimal Erythropoietic Response Despite Adequate Dosing

  • Question: We are not seeing the expected increase in hemoglobin despite administering what should be an effective dose of this compound. What are the potential reasons?

  • Answer: A suboptimal response can be due to several factors beyond just the drug's primary mechanism:

    • Iron Deficiency: As mentioned, iron is a critical component of hemoglobin synthesis. This compound's efficacy is dependent on sufficient iron availability. Measure serum ferritin, transferrin saturation (TSAT), and TIBC to assess iron status.

    • Inflammation: Anemia of inflammation involves mechanisms that can blunt the response to erythropoiesis-stimulating agents.[3] this compound has been shown to be effective in a rat model of anemia of inflammation, in part by decreasing hepcidin.[3] However, severe, unaddressed inflammation could still dampen the overall response.

    • Pharmacokinetics: While this compound is orally bioavailable, factors affecting gastrointestinal absorption could play a role in individual animals. In rats, this compound is rapidly absorbed and eliminated.[4] Ensure consistent dosing administration (e.g., time of day, relation to food if applicable).

    • Animal Model Characteristics: The specific pathophysiology of your chosen animal model may influence the response. For example, the severity of renal damage in a CKD model or the specific inflammatory stimulus in an anemia of inflammation model can impact outcomes.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Erythropoietin (EPO) in Rats

Animal ModelDose (oral)ParameterResultCitation
Normal Rats>1 mg/kgLiver EPO mRNASignificantly Increased[1]
Normal Rats>3 mg/kgKidney EPO mRNASignificantly Increased[1]
Normal Rats>3 mg/kgPlasma EPOSignificantly Increased[1]
5/6 Nephrectomized Rats>1 mg/kgLiver EPO mRNASignificantly Increased[1]
5/6 Nephrectomized Rats>3 mg/kgPlasma EPOSignificantly Increased[1]

Table 2: Effects of this compound on Iron Metabolism in Rats

Animal ModelDose (oral)ParameterResultCitation
Normal RatsSingle Dose (unspecified)Hepcidin ExpressionDecreased within 24h[1][3]
Normal RatsRepeated Doses (unspecified)Iron UtilizationMore efficient than rHuEPO[3]
5/6 Nephrectomized RatsNot specifiedHepcidinDecreased[5]
5/6 Nephrectomized RatsNot specifiedTotal Iron-Binding Capacity (TIBC)Increased[5]
5/6 Nephrectomized RatsNot specifiedSerum IronIncreased[5]

Experimental Protocols

Protocol 1: Induction of Renal Anemia via 5/6 Nephrectomy in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (body weight 200-250g).

  • Anesthesia: Administer appropriate anesthesia (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Surgical Procedure (Two-Step):

    • Step 1: Make a flank incision to expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney. Alternatively, perform a surgical resection of the upper and lower thirds of the kidney. Close the incision.

    • Step 2 (1 week later): Make a flank incision on the contralateral side to expose the right kidney. Perform a complete right nephrectomy by ligating the renal artery and vein and removing the entire kidney. Close the incision.

  • Post-Operative Care: Provide appropriate analgesia and monitor the animals for signs of distress. Allow for a recovery period of 4-6 weeks for the development of stable chronic kidney disease and anemia.

  • Verification of Anemia: Before initiating treatment with this compound, collect blood samples to confirm the development of anemia (e.g., hemoglobin < 11 g/dL) and renal dysfunction (e.g., elevated serum creatinine and BUN).

Protocol 2: Evaluation of this compound Efficacy in a Rat Model of Renal Anemia

  • Animal Groups:

    • Sham-operated + Vehicle

    • 5/6 Nephrectomized + Vehicle

    • 5/6 Nephrectomized + this compound (e.g., 1, 3, 10 mg/kg)

  • Drug Administration: Administer this compound or vehicle orally once daily for a specified duration (e.g., 4-8 weeks).

  • Sample Collection: Collect blood samples at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly). Collect terminal blood and tissues (kidney, liver) at the end of the study.

  • Key Parameters to Measure:

    • Hematology: Hemoglobin, hematocrit, red blood cell count (using an automated hematology analyzer).

    • Plasma/Serum: EPO (ELISA), serum iron, ferritin, TIBC, transferrin saturation, hepcidin (ELISA).

    • Renal Function: Serum creatinine, BUN.

    • Gene Expression (optional): EPO mRNA levels in kidney and liver tissue (RT-qPCR).

Mandatory Visualizations

Enarodustat_Mechanism cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus This compound This compound HIF_PH HIF-Prolyl Hydroxylase (HIF-PH) This compound->HIF_PH Inhibits HIF_alpha_stabilized Stabilized HIF-α HIF_PH->HIF_alpha_stabilized Prevents Hydroxylation HIF_alpha_hydroxylated Hydroxylated HIF-α VHL VHL Complex HIF_alpha_hydroxylated->VHL Binds to HIF_alpha_nucleus HIF-α HIF_alpha_stabilized->HIF_alpha_nucleus Translocates to Nucleus Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation HIF_complex HIF Complex (HIF-α/HIF-β) HIF_alpha_nucleus->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex HRE Hypoxia-Responsive Element (HRE) HIF_complex->HRE Binds to Target_Genes Target Gene Transcription HRE->Target_Genes EPO EPO Gene Target_Genes->EPO Iron_Metabolism_Genes Iron Metabolism Genes Target_Genes->Iron_Metabolism_Genes

Caption: this compound's mechanism of action inhibiting HIF-PH.

Troubleshooting_Workflow Start Suboptimal Hemoglobin Response Observed Check_Iron Assess Animal Iron Status (Ferritin, TSAT, TIBC) Start->Check_Iron Iron_Deficient Iron Deficient? Check_Iron->Iron_Deficient Supplement_Iron Provide Iron Supplementation Iron_Deficient->Supplement_Iron Yes Check_Inflammation Assess Inflammation (e.g., CRP) Iron_Deficient->Check_Inflammation No Reassess_Response Re-evaluate Hb Response Supplement_Iron->Reassess_Response Inflammation_Present Significant Inflammation? Check_Inflammation->Inflammation_Present Address_Inflammation Address Underlying Cause of Inflammation if Possible Inflammation_Present->Address_Inflammation Yes Check_Model Review Animal Model Consistency Inflammation_Present->Check_Model No Address_Inflammation->Reassess_Response Model_Variable High Model Variability? Check_Model->Model_Variable Standardize_Model Standardize Surgical Procedure / Model Induction Model_Variable->Standardize_Model Yes Check_Dose Review this compound Dose and Administration Model_Variable->Check_Dose No Standardize_Model->Reassess_Response Check_Dose->Reassess_Response

Caption: Troubleshooting workflow for suboptimal hemoglobin response.

References

Best practices for long-term storage of Enarodustat powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Enarodustat powder and solutions. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: this compound powder is stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the powder in a dry and dark environment. Specific temperature recommendations from suppliers indicate that the powder is stable for up to 3 years at -20°C and up to 2 years at 4°C.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are reported to be stable for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to six months. Some sources also suggest that for very short-term use, stock solutions may be stored at 0-4°C for up to one month, though colder temperatures are generally preferred for longer-term stability.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for any significant length of time. Room temperature storage can accelerate the degradation of the compound. For in vivo experiments, it is advised to prepare the working solution fresh on the same day of use.

Q5: Is this compound sensitive to light or moisture?

Troubleshooting Guide

Issue 1: I see precipitation in my this compound stock solution after thawing.

  • Possible Cause 1: Supersaturation. The concentration of your stock solution may be too high, leading to precipitation as the temperature changes.

    • Solution: Gently warm the solution and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a slightly more dilute stock solution.

  • Possible Cause 2: Water Absorption. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound and cause it to precipitate.

    • Solution: Use anhydrous DMSO and ensure vials are tightly sealed. When preparing aliquots, work quickly to minimize exposure to ambient air.

  • Possible Cause 3: Freeze-Thaw Cycles. Repeated freeze-thaw cycles can lead to the formation of larger crystals that are more difficult to redissolve.

    • Solution: Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Issue 2: My experimental results are inconsistent, and I suspect compound degradation.

  • Possible Cause 1: Improper Storage. The this compound powder or stock solution may have been stored at an inappropriate temperature or for a period longer than recommended.

    • Solution: Review the storage conditions and duration. If they deviate from the recommendations, obtain a fresh supply of the compound.

  • Possible Cause 2: Degradation of Stock Solution. Even under recommended conditions, very long-term storage or unforeseen circumstances could lead to some degradation.

    • Solution: Prepare a fresh stock solution from the powder. If you continue to see inconsistencies, you may need to perform a stability analysis of your solution.

  • Possible Cause 3: Contamination. The stock solution may have been contaminated during preparation or handling.

    • Solution: Prepare a fresh stock solution using sterile techniques and fresh, high-quality DMSO.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Powder

Storage TemperatureRecommended Duration
-20°CUp to 3 years
4°CUp to 2 years

Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)

Storage TemperatureRecommended Duration
-80°CUp to 1 year
-20°CUp to 6 months
0-4°CUp to 1 month

Experimental Protocols

While specific, validated stability-indicating assay methods for this compound are not publicly available, a general approach for conducting forced degradation studies can be outlined. This is crucial for understanding the degradation pathways and developing a stability-indicating analytical method.

Protocol: General Forced Degradation Study for this compound

1. Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method (e.g., HPLC).

2. Materials:

  • This compound powder
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Acids (e.g., 0.1 N HCl)
  • Bases (e.g., 0.1 N NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • Calibrated oven
  • Photostability chamber

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid powder to dry heat in an oven (e.g., 80°C) for a defined period. Also, reflux the stock solution at a controlled temperature.

    • Photolytic Degradation: Expose the solid powder and the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a suitable analytical method, typically reverse-phase HPLC with UV detection. The mobile phase and column should be optimized to separate the parent drug from any degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound under each condition.

Disclaimer: This is a general protocol and should be optimized and validated specifically for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_powder This compound Powder prep_solution Prepare Stock Solution prep_powder->prep_solution stress_acid Acid Hydrolysis prep_solution->stress_acid stress_base Base Hydrolysis prep_solution->stress_base stress_oxidation Oxidative Stress prep_solution->stress_oxidation stress_thermal Thermal Stress prep_solution->stress_thermal stress_photo Photolytic Stress prep_solution->stress_photo analysis_hplc HPLC Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_oxidation->analysis_hplc stress_thermal->analysis_hplc stress_photo->analysis_hplc analysis_data Data Evaluation analysis_hplc->analysis_data end analysis_data->end Identify Degradants & Assess Stability

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flow start Precipitation Observed in Stock Solution check_thaw First Thaw? start->check_thaw check_concentration High Concentration? check_thaw->check_concentration Yes action_aliquot Aliquot into Single-Use Vials check_thaw->action_aliquot No action_warm Gently Warm & Sonicate check_concentration->action_warm Yes check_concentration->action_warm No check_dissolved Precipitate Dissolved? action_warm->check_dissolved end_reassess Reassess Storage & Preparation Protocol action_aliquot->end_reassess action_dilute Consider a More Dilute Stock action_dilute->end_reassess check_dissolved->action_dilute No end_ok Solution is Ready for Use check_dissolved->end_ok Yes

Caption: Troubleshooting logic for precipitation in this compound stock solutions.

Troubleshooting low efficacy of Enarodustat in animal models of anemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy of Enarodustat in animal models of anemia.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is an orally administered small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2][3] By inhibiting HIF-PH enzymes, this compound mimics a hypoxic state, leading to the stabilization of HIF-α subunits.[1] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) on target genes. This transcriptional activation results in increased endogenous production of erythropoietin (EPO) and improved iron metabolism, which collectively stimulate erythropoiesis.[3][4]

Q2: What are the expected hematological and iron metabolism changes following successful this compound treatment in an appropriate animal model?

Successful administration of this compound in a responsive animal model of anemia is expected to produce significant changes in several key hematological and iron metabolism parameters. These changes are summarized in the table below. A lack of significant change in these parameters may indicate an issue with the experimental setup or the responsiveness of the animal model.

ParameterExpected ChangeRationale
Hemoglobin (Hb) IncreasePrimary endpoint, reflecting increased red blood cell mass.
Hematocrit (Hct) IncreaseCorrelates with the increase in red blood cell volume.
Reticulocyte Count Transient IncreaseIndicates stimulation of erythropoiesis in the bone marrow.
Serum EPO Transient IncreaseDirect result of HIF stabilization, though levels may return to near-normal as Hb rises.
Serum Iron Increase or No ChangeImproved iron absorption and mobilization can increase serum iron.[5]
Total Iron Binding Capacity (TIBC) IncreaseReflects increased transferrin levels, a target of HIF.[5][6]
Transferrin Saturation (TSAT) Decrease or No ChangeMay decrease initially as iron is utilized for erythropoiesis.
Serum Hepcidin DecreaseHIF-PH inhibitors suppress hepcidin, improving iron availability from stores.[1][5][6]
Serum Ferritin DecreaseIndicates mobilization of iron from storage.[5]

Q3: Are there known off-target effects of this compound that could influence experimental outcomes?

This compound is designed to be a selective inhibitor of HIF-PH enzymes. However, as with any pharmacological agent, the possibility of off-target effects exists. HIF-PH inhibitors are analogs of α-ketoglutarate and could theoretically interact with other 2-oxoglutarate-dependent dioxygenases.[1] While specific off-target effects of this compound leading to low efficacy in anemia models are not well-documented, it is a theoretical consideration. Researchers should be aware of potential pleiotropic effects of HIF stabilization beyond erythropoiesis, such as impacts on glucose metabolism, angiogenesis, and inflammation, which could indirectly influence the animal's overall health and response to treatment.[1][7]

Troubleshooting Guide

Problem: Hemoglobin and hematocrit levels are not increasing as expected after this compound administration.

This is a primary indicator of low efficacy. The following troubleshooting steps can help identify the potential cause.

Step 1: Verify the Integrity and Administration of this compound

  • Question: Was the this compound compound properly stored and formulated?

    • Answer: Ensure that the compound has been stored according to the manufacturer's instructions to prevent degradation. The vehicle used for formulation should be appropriate for the animal model and route of administration, and the compound should be fully dissolved or suspended.

  • Question: Is the dose and frequency of administration appropriate for the animal model?

    • Answer: Pharmacokinetics of this compound can vary between species.[8] Review published preclinical studies to confirm that the dose and administration schedule are appropriate for the specific animal model of anemia being used.[9][10] In some cases, dose-response studies may be necessary to determine the optimal dose for your model.

Step 2: Assess the Iron Status of the Animals

  • Question: Is the animal model suffering from iron deficiency?

    • Answer: this compound stimulates the production of red blood cells, a process that requires sufficient iron. If the animals are iron deficient, erythropoiesis will be blunted, regardless of EPO levels.[6] It is crucial to assess baseline iron parameters (serum iron, ferritin, TIBC, and TSAT).

  • Question: Is iron supplementation required?

    • Answer: In models of severe anemia or in cases where baseline iron stores are low, iron supplementation may be necessary to see the full effect of this compound.[11] The 2021 APSN Guidelines for human patients recommend correcting iron deficiency before initiating HIF-PHIs, a principle that can be applied to animal models.[11]

Step 3: Evaluate the Animal Model of Anemia

  • Question: Is the chosen animal model appropriate for testing a HIF-PH inhibitor?

    • Answer: The underlying cause of anemia in your model is critical.

      • Chronic Kidney Disease (CKD) Models (e.g., 5/6 nephrectomy): These models are generally responsive to this compound as they mimic the primary indication for the drug.[9]

      • Anemia of Inflammation Models (e.g., using CFA or Brucella abortus): While HIF-PHIs are expected to be effective in the presence of inflammation due to their hepcidin-lowering effects, severe or acute inflammation can still suppress erythropoiesis through mechanisms independent of EPO and iron availability.[4][12][13] Consider measuring inflammatory markers (e.g., IL-6, CRP) in your model.

      • Chemotherapy-Induced Anemia Models: These models are characterized by myelosuppression.[14] this compound's efficacy may be limited if the bone marrow's ability to respond to EPO is severely compromised.

      • Hemolytic Anemia or Blood Loss Models: The rate of red blood cell destruction or loss may be too rapid for this compound-stimulated erythropoiesis to compensate.

  • Question: Could the severity of the induced anemia be impacting the response?

    • Answer: In very severe anemia, the demand for erythropoiesis might outstrip the physiological response that can be mounted, even with pharmacological stimulation.

Step 4: Consider Pharmacokinetic and Pharmacodynamic Factors

  • Question: Is this compound being absorbed and reaching its target?

    • Answer: While direct measurement of plasma drug levels is ideal, it may not always be feasible. Ensure the route of administration is appropriate and that factors like diet or co-administered drugs are not interfering with absorption. The half-life of this compound is relatively short, which is a factor in its once-daily dosing schedule in humans.[8]

  • Question: Has tachyphylaxis developed?

    • Answer: Tachyphylaxis (a rapid decrease in response to a drug) is not a commonly reported issue with HIF-PH inhibitors, but it is a possibility in long-term studies. If an initial response is observed, followed by a decline in efficacy, this could be a consideration.

Visualizations

Signaling Pathway

Enarodustat_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HIF_PH HIF-PH Enzyme This compound->HIF_PH Inhibits HIF_alpha_OH Hydroxylated HIF-α HIF_PH->HIF_alpha_OH Hydroxylates HIF_alpha HIF-α HIF_alpha->HIF_PH Substrate HIF_complex HIF-α/β Complex HIF_alpha->HIF_complex cluster_nucleus cluster_nucleus HIF_alpha->cluster_nucleus Translocates (Stabilized) VHL VHL Complex HIF_alpha_OH->VHL Binds to Proteasome Proteasome Degradation VHL->Proteasome HIF_beta HIF-β HIF_beta->HIF_complex HRE Hypoxia-Responsive Element (HRE) HIF_complex->HRE Binds to Target_Genes Target Genes (EPO, etc.) HRE->Target_Genes Activates Transcription

Caption: Mechanism of action of this compound.

Experimental Workflow

Anemia_Model_Workflow start Animal Acclimatization baseline Baseline Sampling (Hb, Hct, Iron Panel) start->baseline induction Induction of Anemia (e.g., 5/6 Nephrectomy, CFA) baseline->induction anemia_dev Anemia Development Period induction->anemia_dev anemia_confirm Confirmation of Anemia (Sampling) anemia_dev->anemia_confirm randomization Randomization anemia_confirm->randomization treatment Treatment Group (this compound) randomization->treatment control Control Group (Vehicle) randomization->control monitoring Regular Monitoring (Weight, Health) treatment->monitoring control->monitoring sampling Periodic Blood Sampling monitoring->sampling sampling->monitoring endpoint Endpoint Analysis (Hematology, Iron, Tissues) sampling->endpoint end Study Conclusion endpoint->end

Caption: General experimental workflow for animal models of anemia.

Troubleshooting Logic

Troubleshooting_Efficacy start Low Efficacy Observed (No Hb/Hct Increase) q1 Is the compound and its administration correct? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the animal's iron status adequate? a1_yes->q2 sol1 Verify compound stability, formulation, dose, and route. Re-run experiment. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the animal model appropriate and responsive? a2_yes->q3 sol2 Measure baseline iron panel. Provide iron supplementation if deficient. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are there potential PK/PD issues? a3_yes->q4 sol3 Consider model limitations. Measure inflammatory markers. Select a different model if needed. a3_no->sol3 sol4 Review literature for species- specific PK. Consider potential drug interactions or tachyphylaxis. q4->sol4

Caption: Troubleshooting decision tree for low this compound efficacy.

References

Enarodustat Research: Technical Support for Controlling Confounding Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for confounding factors in studies involving Enarodustat. This compound, an oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, treats anemia in chronic kidney disease (CKD) by stimulating the body's natural pathways for red blood cell production.[1][2] Rigorous control of confounding variables is essential to ensure the validity and accuracy of experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding factors in this compound research?

A1: Several factors can influence the outcomes of this compound studies. Key confounders to consider include:

  • Baseline Patient Characteristics: Age, sex, ethnicity, severity and cause of CKD, dialysis status, and baseline hemoglobin (Hb) and iron levels can significantly impact treatment response.

  • Iron Metabolism: this compound's efficacy is linked to iron availability. It improves iron utilization by decreasing hepcidin.[3][4] Therefore, a patient's iron status, iron supplementation regimen, and inflammatory state are critical confounders.[5][6]

  • Concomitant Medications: Drugs that affect this compound's metabolism (e.g., via Cytochrome P450 enzymes) or that independently affect blood pressure or red blood cell production can confound results.[7]

  • Inflammation: Chronic inflammation, common in CKD, can suppress erythropoiesis and alter iron metabolism, potentially blunting the response to this compound.[3][6]

  • "On-Target" Effects Unrelated to Anemia: HIF activation influences numerous genes beyond erythropoiesis, including those involved in angiogenesis and glucose metabolism, which could lead to unexpected physiological effects.[3]

Q2: How should I design a study to control for baseline differences in patient populations?

A2: The most robust method to control for both known and unknown baseline confounders is randomization .[8]

  • Randomized Controlled Trials (RCTs): Randomly assigning participants to receive either this compound or a control (placebo or an active comparator like an erythropoiesis-stimulating agent [ESA]) helps ensure that confounding variables are distributed evenly across treatment groups.[8][9]

  • Restriction: You can restrict study inclusion to a specific subgroup (e.g., only non-dialysis patients, or patients within a certain age range) to eliminate variability from that factor.[10] However, this may limit the generalizability of your findings.

  • Matching: In observational studies where randomization isn't feasible, you can match each patient receiving this compound with one or more control patients who have similar baseline characteristics (e.g., age, sex, CKD stage).

Q3: My study is already underway. What statistical methods can I use to control for confounders?

A3: If confounders were measured during the study, you can adjust for them during the data analysis phase.

  • Stratification: Analyze the treatment effect in different subgroups (strata) based on the confounding variable. For example, you could analyze the effect of this compound on hemoglobin levels separately for patients with high versus low baseline ferritin levels. You can then calculate a weighted average of the effect across strata, such as by using the Mantel-Haenszel method.[10]

  • Multivariate Analysis: Use regression models (e.g., linear regression, logistic regression, or ANCOVA) to quantify the effect of this compound while simultaneously adjusting for multiple confounding variables.[8][11] This is the most common and flexible approach.[12]

Q4: How do I specifically account for the confounding effects of iron metabolism?

A4: Since this compound directly influences iron metabolism, careful management is crucial.

  • Standardize Iron Supplementation: The study protocol should clearly define when and how iron supplements (oral or intravenous) are administered. This is often based on transferrin saturation (TSAT) and ferritin levels.

  • Measure and Monitor: Regularly measure key iron-related parameters, including serum iron, ferritin, total iron-binding capacity (TIBC), TSAT, and hepcidin.

  • Statistical Adjustment: Include baseline iron status and the amount of iron supplementation received as covariates in your statistical models to adjust for their influence.

Q5: What is the best way to handle concomitant medications as potential confounders?

A5: Concomitant medications can be managed at both the design and analysis stages.

  • Exclusion Criteria: Prohibit the use of medications known to have strong interactions with this compound or to significantly affect erythropoiesis.

  • Data Collection: Meticulously record all medications taken by participants throughout the study.

  • Subgroup Analysis: If a sufficient number of participants are taking a specific medication, you can perform a subgroup analysis to assess its impact.

  • Regression Modeling: Include the use of relevant concomitant medications as covariates in a multivariate model.

Experimental Protocols

Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial

This protocol outlines a typical design to assess the efficacy and safety of this compound while controlling for confounding factors.

  • Screening Period (4 weeks):

    • Assess eligibility based on inclusion/exclusion criteria (e.g., age, CKD diagnosis, baseline Hb levels).[13]

    • Collect baseline data on demographics, medical history, concomitant medications, and laboratory parameters (CBC, iron panel, renal function).

    • Wash out any prohibited medications.

  • Randomization:

    • Eligible participants are randomly assigned in a 1:1 or 2:1 ratio to receive either oral this compound or a matching placebo once daily.[14]

  • Double-Blind Treatment Period (e.g., 8-24 weeks):

    • Administer the investigational product. The initial dose is fixed (e.g., 4 mg/day).[14]

    • Conduct regular study visits (e.g., every 2-4 weeks) to monitor Hb levels, iron status, vital signs, and adverse events.

    • Adjust the dose of the study drug based on a predefined algorithm to maintain Hb levels within a target range (e.g., 10.0–12.0 g/dL).[15]

    • Administer iron therapy according to a standardized protocol to maintain iron sufficiency.

  • Open-Label Extension Period (Optional):

    • Following the double-blind period, all participants may receive open-label this compound to assess long-term safety and efficacy.[15]

  • Assessments:

    • Primary Efficacy Endpoint: Mean change in Hb from baseline to a predefined evaluation period.[14]

    • Secondary Endpoints: Proportion of responders (achieving target Hb), changes in iron parameters (ferritin, TSAT, hepcidin), need for iron supplementation or red blood cell transfusions.

    • Safety Endpoint: Incidence of treatment-emergent adverse events.

Protocol 2: Assessment of Iron-Related Parameters
  • Sample Collection: Collect whole blood in EDTA tubes for complete blood count and serum separator tubes for chemistry and iron studies. Process samples according to standard laboratory procedures.

  • Hemoglobin (Hb): Measure using an automated hematology analyzer.

  • Serum Iron and TIBC: Measure using a colorimetric assay on an automated chemistry analyzer. Calculate Transferrin Saturation (TSAT) as: (Serum Iron / TIBC) × 100.

  • Serum Ferritin: Measure using an immunoassay (e.g., ELISA or chemiluminescent immunoassay).

  • Serum Hepcidin: Measure using a competitive ELISA or mass spectrometry-based assay.

  • Analysis: Compare changes in these parameters from baseline between the this compound and control groups. Use post-hoc tests like the Wilcoxon rank-sum test for exploratory comparisons.[13]

Data Presentation

Table 1: Common Confounding Factors and Recommended Control Strategies

Confounding FactorControl at Design StageControl at Analysis Stage
Baseline Demographics (Age, Sex, CKD Stage)Randomization, Restriction, MatchingStratification, Multivariate Regression
Iron Status (Ferritin, TSAT)Standardized iron supplementation protocolInclude as a covariate in regression models
Inflammation (e.g., CRP levels)RandomizationStratified analysis by CRP level, ANCOVA
Concomitant Medications (e.g., ESAs, Antihypertensives)Exclusion criteria, RandomizationSubgroup analysis, Multivariate Regression
Dialysis Status Stratified randomization (Dialysis vs. Non-dialysis)Stratified analysis, Include as a covariate

Table 2: Summary of this compound Drug-Drug Interaction (DDI) Potential with CYP450 Probes

Data from a Phase 1 study in healthy subjects. Ratios represent geometric mean (Day 15 with this compound / Day -3 without this compound).[7][16]

CYP EnzymeProbe SubstrateThis compound DoseGeometric Mean Ratio (90% CI) - CmaxGeometric Mean Ratio (90% CI) - AUCinf
CYP1A2 Caffeine25 mg0.99 (0.91, 1.08)1.61 (1.47, 1.76)
50 mg1.06 (0.97, 1.15)1.63 (1.49, 1.78)
CYP2C9 Tolbutamide25 mg1.07 (0.98, 1.17)1.05 (0.99, 1.12)
50 mg0.98 (0.90, 1.07)1.01 (0.95, 1.07)
CYP2C19 Omeprazole25 mg1.14 (0.89, 1.45)1.78 (1.27, 2.48)
50 mg1.03 (0.81, 1.31)1.40 (1.00, 1.95)
CYP2D6 Dextromethorphan25 mg0.99 (0.93, 1.05)1.04 (0.97, 1.12)
50 mg0.95 (0.89, 1.01)1.00 (0.93, 1.08)
CYP3A4 Midazolam25 mg1.42 (1.21, 1.67)1.42 (1.23, 1.64)
50 mg1.63 (1.39, 1.92)1.63 (1.41, 1.88)

Visualizations

Enarodustat_MOA cluster_0 Normoxia (Normal Oxygen) cluster_1 This compound Action (Simulated Hypoxia) HIFa_normoxia HIF-α PHD PHD Enzymes (+ O2) HIFa_normoxia->PHD Hydroxylation HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH VHL VHL Protein HIFa_OH->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination This compound This compound PHD_inhibited PHD Enzymes This compound->PHD_inhibited Inhibition HIFa_stabilized Stabilized HIF-α HIF_complex HIF Complex (HIF-α/β) HIFa_stabilized->HIF_complex HIFb HIF-β HIFb->HIF_complex HRE Hypoxia-Responsive Element (HRE) HIF_complex->HRE Binds to Genes Target Gene Transcription HRE->Genes EPO EPO Production Genes->EPO Iron Iron Metabolism (↓ Hepcidin) Genes->Iron

This compound's Mechanism of Action via HIF Pathway Inhibition.

Confounding_Workflow cluster_design Study Design Phase cluster_analysis Data Analysis Phase Define Define Population & Inclusion/Exclusion Criteria Randomize Randomization (this compound vs. Control) Define->Randomize Standardize Standardize Protocols (e.g., Iron Supplementation) Randomize->Standardize Collect Collect Data on Potential Confounders Standardize->Collect Conduct Study Stratify Stratification (e.g., by baseline iron status) Collect->Stratify Multivariate Multivariate Analysis (Adjust for confounders) Collect->Multivariate Result Adjusted Treatment Effect Stratify->Result Multivariate->Result Confounders Potential Confounders: - Demographics - Iron Status - Concomitant Meds - Inflammation Confounders->Randomize Controlled by Confounders->Multivariate Controlled by

Experimental workflow for controlling confounding factors.

Confounders_Logic Exposure This compound (Exposure) Outcome Hemoglobin Level (Outcome) Exposure->Outcome True Causal Relationship (?) Confounder Confounder (e.g., Iron Deficiency) Confounder->Exposure Associated with (e.g., may influence dosing) Confounder->Outcome Causes/Affects (e.g., limits erythropoiesis)

Logical relationship of a confounding variable.

References

Technical Support Center: Improving the Bioavailability of Enarodustat in Oral Gavage Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to enhance the oral bioavailability of Enarodustat in preclinical oral gavage studies.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its oral bioavailability?

A1: this compound is an orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2][3] Its key properties affecting oral absorption include poor water solubility.[1] The compound is reported as insoluble in water but soluble in DMSO.[1] This low aqueous solubility is a primary hurdle for achieving consistent and optimal absorption from the gastrointestinal (GI) tract. While it is described as "orally bioavailable," optimizing the formulation is critical for reproducible preclinical results.[3][4]

Q2: What are the primary biological barriers that can limit the oral absorption of this compound?

A2: Beyond its solubility, several physiological factors can limit oral bioavailability:

  • First-Pass Metabolism: While specific data on this compound's metabolism is limited in the provided results, drugs absorbed from the gut pass through the liver, where they can be metabolized by cytochrome P450 (CYP) enzymes before reaching systemic circulation.[5] However, one source suggests this compound has low potential for CYP inhibition.[6]

  • Efflux Transporters: Efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are present in the intestinal wall and actively transport drugs back into the gut lumen, reducing net absorption.[7][8][9][10] Whether this compound is a substrate for these transporters is a key consideration.

  • GI Tract Conditions: Factors such as pH, presence of food, and gastric emptying time can influence how much of the compound dissolves and is available for absorption.

Q3: What are common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several strategies are used to enhance the oral bioavailability of poorly water-soluble drugs:[11][12]

  • Co-solvents: Using a mixture of solvents (e.g., polyethylene glycol 400, propylene glycol, DMSO) can increase the drug's solubility in the dosing vehicle.[12][13]

  • Suspensions: Micronizing the drug to increase its surface area and suspending it in a vehicle with a suspending agent (e.g., carboxymethyl cellulose - CMC) can improve dissolution.[5][14]

  • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil) can improve absorption, particularly for lipophilic compounds.[12][15]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its apparent water solubility.[12][15]

Troubleshooting Guide: Low Bioavailability

This section provides a systematic approach to identifying and resolving issues leading to unexpectedly low or variable this compound exposure in oral gavage studies.

Problem: Plasma concentrations of this compound are lower than expected or highly variable between subjects.

Below is a decision-making workflow to troubleshoot this issue.

TroubleshootingWorkflow Start Problem: Low or Variable Bioavailability CheckFormulation Step 1: Verify Formulation and Dosing Accuracy Start->CheckFormulation FormulationQuestion Is the formulation stable? Was the dose volume accurate? Is the compound concentration correct? CheckFormulation->FormulationQuestion FormulationAction Action: - Visually inspect for precipitation. - Confirm dosing volume/animal weight. - Use HPLC/LC-MS to verify  concentration in the vehicle. FormulationQuestion->FormulationAction CheckVehicle Step 2: Assess Vehicle Suitability FormulationAction->CheckVehicle If formulation is correct VehicleQuestion Is the drug fully dissolved/suspended? Could the vehicle be limiting absorption? CheckVehicle->VehicleQuestion VehicleAction Action: - Test alternative vehicles (co-solvents,  suspensions, lipid-based). - Perform in vitro solubility tests. VehicleQuestion->VehicleAction CheckPhysiology Step 3: Evaluate Study and Physiological Factors VehicleAction->CheckPhysiology If vehicle is optimized PhysiologyQuestion Was the gavage technique correct? Could efflux transporters be an issue? Is there a food effect? CheckPhysiology->PhysiologyQuestion PhysiologyAction Action: - Review gavage procedure to avoid stress  and esophageal/GI trauma. - Consider co-dosing with a P-gp/BCRP  inhibitor in exploratory studies. - Standardize fasted/fed state. PhysiologyQuestion->PhysiologyAction Outcome Resolution: Improved and Consistent Bioavailability PhysiologyAction->Outcome FormulationWorkflow Start Start: Characterize Compound Solubility Solubility Screening (Aqueous, Co-solvents, Oils) Start->Solubility VehicleSelection Vehicle Selection (Solution vs. Suspension) Solubility->VehicleSelection FormulationPrep Formulation Preparation & Stability Check VehicleSelection->FormulationPrep InVivoStudy In Vivo Oral Gavage Study (PK Assessment) FormulationPrep->InVivoStudy Analysis Data Analysis & Bioavailability Calculation InVivoStudy->Analysis Analysis->VehicleSelection Iterate if needed End Optimized Formulation Analysis->End

References

Minimizing Enarodustat degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Enarodustat during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in a laboratory setting?

A1: this compound's stability can be compromised by several factors, including:

  • Oxidation: The phenolic hydroxyl group on the triazolopyridine ring is susceptible to oxidation.[1][2][3]

  • Hydrolysis: The amide bond in the glycine side chain can be susceptible to hydrolysis under strong acidic or basic conditions.[4][5]

  • Photodegradation: Aromatic carboxylic acids and phenolic compounds can be sensitive to light, potentially leading to degradation upon prolonged exposure.[6][7][8]

  • pH: Extreme pH conditions can catalyze both hydrolysis and oxidative degradation.[4][9][10]

  • Enzymatic Degradation: In biological matrices, esterases and other enzymes could potentially metabolize the molecule.[11][12][13][14]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions.

Storage ConditionSolid CompoundStock Solutions
Temperature Store at -20°C for long-term storage.[15]Aliquot and store at -80°C for up to 1 year or -20°C for up to 6 months.[15] Avoid repeated freeze-thaw cycles.
Light Protect from light by storing in an amber vial or a light-blocking container.[16]Store in amber vials or wrap tubes in aluminum foil.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.[16][17]For oxygen-sensitive applications, degas solvents and prepare solutions under an inert atmosphere.

Q3: How should I prepare stock solutions of this compound to minimize degradation?

A3: Proper preparation of stock solutions is critical for obtaining reliable experimental results.

SolventConcentrationPreparation and Handling Notes
DMSO Up to 30 mg/mLUse anhydrous, high-purity DMSO. Warm gently if needed to fully dissolve. Store in small aliquots at -80°C to minimize freeze-thaw cycles and moisture absorption.
DMF Up to 30 mg/mLUse anhydrous, high-purity DMF. Handle in a chemical fume hood due to toxicity. Store similarly to DMSO solutions.
Ethanol Sparingly solubleMay require sonication or gentle heating to dissolve. Prepare fresh as needed due to the higher volatility of ethanol compared to DMSO.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.

This could be due to the degradation of this compound in the culture medium.

Workflow for Investigating Degradation in Cell-based Assays:

A Inconsistent Results Observed B Prepare Fresh this compound Stock Solution A->B C Incubate this compound in Cell-Free Medium B->C D Analyze Samples at Different Time Points (e.g., 0, 2, 8, 24h) by LC-MS C->D E Significant Decrease in this compound Peak? D->E F YES: Degradation in Medium Confirmed E->F Yes G NO: Investigate Other Experimental Variables E->G No H Optimize Assay Conditions: - Reduce Incubation Time - Prepare Fresh Working Solutions - Use Serum-Free Medium for Initial Incubation if Possible F->H cluster_main This compound cluster_pathways Potential Degradation Pathways This compound This compound (N-[[7-hydroxy-5-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyridin-8-yl]carbonyl]glycine) Oxidation Oxidation (Phenolic Hydroxyl Group) This compound->Oxidation Oxidizing agents, metal ions, light Hydrolysis Hydrolysis (Amide Bond) This compound->Hydrolysis Strong acid/base Photodegradation Photodegradation (Aromatic System) This compound->Photodegradation UV/Visible light Enzymatic Enzymatic Degradation (e.g., Glucuronidation, Hydroxylation) This compound->Enzymatic Metabolic enzymes cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution (DMSO) B Dilute in Stress Condition Buffers (Acid, Base, Neutral, Oxidative) A->B C Incubate at RT and 40°C B->C D Expose to Light (Photostability) B->D E Sample at Time Points (0, 2, 4, 8, 24, 48h) C->E D->E F Analyze by HPLC or LC-MS/MS E->F G Quantify Remaining this compound F->G H Plot % Remaining vs. Time G->H I Calculate Degradation Rate and Half-life H->I

References

Technical Support Center: Investigating Enarodustat's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanism of action of Enarodustat.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active, potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, particularly PHD2.[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and proteasomal degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[2][3] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes. This activates the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO), and iron metabolism.[2][3]

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: The choice of cell line depends on the specific research question. Here is a comparison of commonly used cell lines in HIF research:

Cell LineTissue of OriginKey CharacteristicsRecommended For
Hep3B Human Hepatocellular CarcinomaProduces endogenous erythropoietin (EPO) in response to hypoxia or HIF stabilization.[1]Studying EPO gene regulation and protein secretion. Assessing the EC50 of this compound for EPO release.[1]
786-O Human Renal Cell CarcinomaVHL-deficient, leading to constitutive stabilization of HIF-2α but not HIF-1α.Investigating HIF-2α specific effects of this compound.
HeLa Human Cervical CancerWidely used, robust cell line with a well-characterized response to hypoxia.General studies on HIF-1α stabilization and downstream signaling.
U2OS Human OsteosarcomaCan be used to generate stable reporter cell lines for high-throughput screening of HIF inhibitors.[4]High-throughput screening and reporter gene assays.
HK-2 Human Kidney Proximal TubuleA more physiologically relevant model for studying renal anemia.Investigating the effects of this compound in a kidney-specific context.

Q3: What are the key quantitative parameters of this compound's activity?

A3: The following table summarizes the known IC50 and EC50 values for this compound.

ParameterValueTarget/AssayCell Line
IC50 0.22 µMPHD2Cell-free assay
EC50 5.7 µMEPO releaseHep3B

Note: IC50 (half-maximal inhibitory concentration) measures the concentration of this compound required to inhibit the activity of the PHD2 enzyme by 50%. EC50 (half-maximal effective concentration) is the concentration of this compound that induces a response halfway between the baseline and maximum for EPO release.

Experimental Protocols

Protocol 1: HIF-1α Stabilization Assay by Western Blot

This protocol details the detection of HIF-1α stabilization in cultured cells treated with this compound.

  • Cell Seeding: Plate cells (e.g., HeLa or Hep3B) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 4-6 hours. A positive control of cells treated with a hypoxia-mimicking agent like cobalt chloride (CoCl2, 100 µM) or deferoxamine (DFO, 100 µM) should be included.

  • Cell Lysis: This step is critical due to the rapid degradation of HIF-1α.[5]

    • Place the culture plates on ice.

    • Quickly wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an 8% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (typically at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the HIF-1α signal to a loading control like β-actin or α-tubulin.

Protocol 2: HIF-1α Nuclear Translocation by Immunofluorescence

This protocol allows for the visualization of HIF-1α accumulation in the nucleus following this compound treatment.

  • Cell Seeding: Plate cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells as described in the Western Blot protocol.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary antibody against HIF-1α (e.g., 1:200 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Troubleshooting Guides

Issue 1: No or weak HIF-1α signal in Western Blot.

Possible CauseSuggested Solution
Rapid HIF-1α degradation Work quickly and keep all reagents and samples on ice during cell lysis. Use a lysis buffer containing protease inhibitors. Consider lysing cells directly in a hypoxic chamber if available.[6]
Insufficient this compound concentration or incubation time Perform a dose-response and time-course experiment to optimize treatment conditions.
Low protein load Increase the amount of protein loaded onto the gel (up to 50 µg).
Poor antibody quality Use a validated antibody for HIF-1α. Check the antibody datasheet for recommended applications and dilutions.
Inefficient transfer Ensure proper gel-to-membrane contact and optimize transfer time and voltage, especially for a large protein like HIF-1α (~120 kDa).

Issue 2: High background in Western Blot.

Possible CauseSuggested Solution
Insufficient blocking Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high Titrate the primary and secondary antibody concentrations.
Inadequate washing Increase the number and duration of washes with TBST.

Issue 3: Inconsistent results in cell-based assays.

Possible CauseSuggested Solution
Cell passage number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Variable cell density Ensure consistent cell seeding density across all experiments.
Oxygen fluctuations For hypoxia experiments, ensure the hypoxic chamber maintains a stable and consistent oxygen level.

Visualizations

Enarodustat_Mechanism cluster_normoxia Normoxia (Normal Oxygen) cluster_this compound With this compound cluster_nucleus HIF_alpha_normoxia HIF-α PHD PHD Enzymes HIF_alpha_normoxia->PHD Hydroxylation HIF_alpha_stabilized Stabilized HIF-α HIF_alpha_normoxia->HIF_alpha_stabilized Stabilization VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound This compound->PHD HIF_complex HIF Complex HIF_alpha_stabilized->HIF_complex Nucleus Nucleus HIF_alpha_stabilized->Nucleus HIF_beta HIF-β HIF_beta->HIF_complex HIF_beta->Nucleus HRE HRE HIF_complex->HRE Target_Genes Target Genes (e.g., EPO) HRE->Target_Genes Transcription Transcription Target_Genes->Transcription Experimental_Workflow cluster_assays Downstream Assays start Start: Select Cell Line seed_cells Seed Cells start->seed_cells treat Treat with this compound (Dose-Response/Time-Course) seed_cells->treat western_blot Western Blot (HIF-1α Stabilization) treat->western_blot if_staining Immunofluorescence (Nuclear Translocation) treat->if_staining qpcr qPCR (Target Gene Expression) treat->qpcr elisa ELISA (e.g., EPO Secretion) treat->elisa analyze Data Analysis western_blot->analyze if_staining->analyze qpcr->analyze elisa->analyze end Conclusion analyze->end Troubleshooting_Logic start Problem: No/Weak HIF-1α Signal check_lysis Was cell lysis performed quickly on ice with protease inhibitors? start->check_lysis check_positive_control Did the positive control (e.g., CoCl2) show a strong signal? check_lysis->check_positive_control Yes optimize_lysis Solution: Optimize lysis protocol. - Work faster, on ice. - Ensure fresh inhibitors. check_lysis->optimize_lysis No check_antibody Is the primary antibody validated and used at the correct dilution? check_positive_control->check_antibody Yes optimize_treatment Solution: Optimize this compound concentration and/or incubation time. check_positive_control->optimize_treatment No check_transfer Was the protein transfer efficient? check_antibody->check_transfer Yes optimize_antibody Solution: Validate antibody with a positive control. Titrate antibody concentration. check_antibody->optimize_antibody No optimize_transfer Solution: Check transfer with Ponceau S stain. Optimize transfer conditions. check_transfer->optimize_transfer No

References

Validation & Comparative

A Preclinical Showdown: Enarodustat vs. Darbepoetin Alfa in Anemia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutics for anemia, particularly in the context of chronic kidney disease (CKD), two prominent players have emerged: enarodustat, a novel oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, and darbepoetin alfa, a long-acting erythropoiesis-stimulating agent (ESA). While clinical trials have established the non-inferiority of this compound to darbepoetin alfa in managing hemoglobin levels in patients, a deeper dive into their preclinical efficacy reveals distinct mechanisms and potential advantages. This guide provides a comprehensive comparison of their preclinical performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and darbepoetin alfa lies in their mode of action. Darbepoetin alfa acts as a conventional ESA, directly stimulating the erythropoietin (EPO) receptor on erythroid progenitor cells in the bone marrow to promote red blood cell production.[1][2] In contrast, this compound operates upstream by inhibiting HIF-prolyl hydroxylase enzymes. This inhibition stabilizes hypoxia-inducible factor-alpha (HIF-α), allowing it to accumulate and translocate to the nucleus. There, it forms a complex with HIF-β, which then binds to hypoxia-responsive elements (HREs) on target genes, leading to the transcription of genes involved in erythropoiesis, including the gene for endogenous erythropoietin (EPO), and iron metabolism.[3][4] This mimics the body's natural response to low oxygen levels.[4]

Signaling Pathway Diagrams

Enarodustat_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound HIF_PH HIF-Prolyl Hydroxylase This compound->HIF_PH Inhibits HIF_alpha HIF-α HIF_PH->HIF_alpha Hydroxylates HIF_alpha_OH Hydroxylated HIF-α Proteasome Proteasomal Degradation HIF_alpha_OH->Proteasome HIF_alpha->HIF_alpha_OH HIF_complex HIF-α/HIF-β Complex HIF_alpha->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex HRE Hypoxia-Responsive Element (HRE) HIF_complex->HRE Target_Genes Target Genes (e.g., EPO, genes for iron metabolism) HRE->Target_Genes Activates Transcription Transcription Target_Genes->Transcription

This compound Signaling Pathway

Darbepoetin_Alfa_Pathway cluster_cell Erythroid Progenitor Cell cluster_nucleus Nucleus Darbepoetin Darbepoetin alfa EPO_R Erythropoietin Receptor (EPO-R) Darbepoetin->EPO_R Binds to and activates JAK_STAT JAK-STAT Signaling Pathway EPO_R->JAK_STAT STAT STAT (Signal Transducer and Activator of Transcription) JAK_STAT->STAT Gene_Expression Gene Expression for Erythropoiesis STAT->Gene_Expression Transcription Transcription Gene_Expression->Transcription

Darbepoetin Alfa Signaling Pathway

Preclinical Efficacy: A Head-to-Head Look in Rodent Models

Direct preclinical comparisons between this compound and darbepoetin alfa are limited. However, a pivotal study by Shinozaki et al. (2021) compared the effects of this compound (JTZ-951) with recombinant human erythropoietin (rHuEPO), a closely related ESA, in normal rats and a rat model of anemia of inflammation. This study provides crucial insights into their differential effects on erythropoiesis and iron metabolism.

Experimental Protocols

Normal Rat Model of Erythropoiesis

  • Animals: Male Sprague-Dawley rats were used.

  • Treatment:

    • This compound (JTZ-951) was administered orally once daily for 14 days.

    • Recombinant human erythropoietin (rHuEPO) was administered subcutaneously twice a week for 14 days.

    • Doses were selected to produce a similar erythropoietic effect.

  • Parameters Measured: Complete blood counts (including hemoglobin, red blood cell count, and reticulocyte count) and iron-related parameters (serum iron, total iron-binding capacity, and serum hepcidin) were assessed.

Rat Model of Anemia of Inflammation

  • Model Induction: Anemia of inflammation was induced in male Lewis rats by a single subcutaneous injection of peptidoglycan-polysaccharide polymers (PG-PS).

  • Treatment:

    • This compound (JTZ-951) was administered orally once daily.

    • Recombinant human erythropoietin (rHuEPO) was administered subcutaneously.

  • Parameters Measured: Hemoglobin levels and other hematological parameters were monitored to evaluate the therapeutic effect.

Data Presentation: Quantitative Comparison

The following tables summarize the key findings from preclinical studies.

Table 1: Comparative Effects on Erythropoiesis in Normal Rats

ParameterThis compound (JTZ-951)Recombinant Human Erythropoietin (rHuEPO)
Hemoglobin Maintained content in red blood cellsResulted in a decrease in some erythrocyte-related parameters
Reticulocytes Increased count, indicating stimulated erythropoiesisIncreased count, indicating stimulated erythropoiesis

Note: This data is based on a study where doses were adjusted to produce a similar overall erythropoietic effect.[5]

Table 2: Comparative Effects on Iron Metabolism in Normal Rats

ParameterThis compound (JTZ-951)Recombinant Human Erythropoietin (rHuEPO)
Iron Utilization More efficient iron utilizationLess efficient iron utilization
Serum Hepcidin Decreased expression within 24 hours of a single doseNo significant change after a single dose

Source: Shinozaki et al., 2021[5]

Table 3: Efficacy in a Rat Model of Anemia of Inflammation

TreatmentEffect on Erythropoiesis
This compound (JTZ-951) Showed a significant erythropoietic effect
Recombinant Human Erythropoietin (rHuEPO) Did not show a significant erythropoietic effect

Source: Shinozaki et al., 2021[5]

Experimental Workflow

Experimental_Workflow cluster_normal Normal Rat Model cluster_inflammation Anemia of Inflammation Model A1 Male Sprague-Dawley Rats A2 Oral this compound (daily) or Subcutaneous rHuEPO (twice weekly) for 14 days A1->A2 A3 Measure Complete Blood Count and Iron Parameters A2->A3 B1 Male Lewis Rats B2 Induce Anemia with Peptidoglycan-Polysaccharide B1->B2 B3 Oral this compound or Subcutaneous rHuEPO B2->B3 B4 Monitor Hemoglobin and other Hematological Parameters B3->B4

Preclinical Experimental Workflow

Discussion and Conclusion

Preclinical evidence suggests that while both this compound and darbepoetin alfa (represented by rHuEPO in the comparative study) are effective in stimulating erythropoiesis, their underlying mechanisms lead to important differences in their efficacy profiles, particularly concerning iron metabolism and in inflammatory states.

This compound's ability to decrease hepcidin and improve iron utilization represents a significant potential advantage over traditional ESAs.[5] Hepcidin is a key regulator of iron homeostasis, and its levels are often elevated in chronic diseases, leading to functional iron deficiency and hyporesponsiveness to ESAs. By downregulating hepcidin, this compound may not only enhance the efficiency of erythropoiesis but also be effective in patient populations that respond poorly to ESAs. The superior efficacy of this compound in the rat model of anemia of inflammation further supports this notion.[5]

In contrast, darbepoetin alfa, while a potent stimulator of red blood cell production, does not directly address the issue of iron restriction seen in chronic inflammatory states. Preclinical studies with darbepoetin alfa in rodent models of chronic inflammatory disease have shown that it can restore hemoglobin concentrations, but this often requires higher doses to overcome the inflammatory milieu.[6]

References

Enarodustat and Roxadustat: A Comparative Analysis of Their Influence on Iron Metabolism in Anemia of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of enarodustat and roxadustat, two prominent hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs), and their distinct effects on iron metabolism in the management of anemia associated with chronic kidney disease (CKD).

This compound and roxadustat represent a novel class of oral medications that stimulate erythropoiesis by stabilizing HIF, a key regulator of red blood cell production.[1] A significant aspect of their mechanism of action involves the modulation of iron homeostasis, a critical component of effective erythropoiesis.[2][3] This guide synthesizes available experimental data to delineate the comparative effects of these two agents on key iron metabolism parameters.

Mechanism of Action: The HIF Pathway and Iron Regulation

Both this compound and roxadustat function by inhibiting prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and accumulation of HIF-α subunits.[4] Under normal oxygen conditions, PHDs hydroxylate HIF-α, targeting it for ubiquitination and proteasomal degradation. By blocking this action, HIF-PHIs allow HIF-α to translocate to the nucleus and dimerize with HIF-β, forming the active HIF transcription factor.

The activated HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression.[1] Crucially, this includes genes involved in not only erythropoietin (EPO) production but also iron absorption, transport, and mobilization.[3] A key target is the gene encoding hepcidin, a peptide hormone that acts as the master regulator of systemic iron availability.[2] By suppressing hepcidin expression, HIF-PHIs increase iron efflux from enterocytes, hepatocytes, and macrophages into the circulation, thereby enhancing the iron supply for hemoglobin synthesis.[3]

HIF_Pathway_Iron_Metabolism cluster_0 Normoxia cluster_1 Hypoxia / HIF-PHI Administration cluster_2 Gene Transcription HIF-α HIF-α PHD PHD HIF-α->PHD VHL VHL HIF-α->VHL Ubiquitination PHD->HIF-α Hydroxylation Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation HIF-PHI This compound / Roxadustat HIF-PHI->PHD Inhibition HIF-α_stable HIF-α (stabilized) HIF Complex HIF Complex HIF-α_stable->HIF Complex HIF-β HIF-β HIF-β->HIF Complex Nucleus Nucleus HIF Complex->Nucleus Translocation EPO Gene EPO Gene Nucleus->EPO Gene Upregulation Iron Metabolism Genes Iron Metabolism Genes Nucleus->Iron Metabolism Genes Upregulation Hepcidin Gene Hepcidin Gene Nucleus->Hepcidin Gene Downregulation

Figure 1: Simplified signaling pathway of HIF-PH inhibitors on erythropoiesis and iron metabolism.

Comparative Effects on Key Iron Metabolism Parameters

Clinical studies have demonstrated that both this compound and roxadustat favorably modulate iron metabolism, though with some distinctions. The following tables summarize the quantitative data from various clinical trials.

Table 1: Effects on Hepcidin and Ferritin
DrugStudy PopulationDosageChange in HepcidinChange in FerritinReference
This compound Non-Dialysis CKD4 mg/day-42.94 ng/mL (at week 9)Not specified[5]
Hemodialysis CKD2-8 mg/dayDecreasedDecreased[6]
Roxadustat Peritoneal DialysisNot specified-20.09 ng/mL (vs. ESA)Decreased (vs. ESA)[7]
Non-Dialysis CKDNot specifiedDecreasedNot specified[8]
Dialysis-Dependent CKDNot specifiedDecreasedDecreased[9]

Data presented as mean change from baseline unless otherwise specified.

Table 2: Effects on Transferrin, TIBC, and Serum Iron
DrugStudy PopulationDosageChange in Transferrin/TIBCChange in Serum IronReference
This compound Hemodialysis CKD2-8 mg/dayIncreased TIBCIncreased[6][10]
Non-Dialysis CKDNot specifiedIncreased TransferrinNo statistical difference[11]
Roxadustat All CKDNot specifiedIncreased TIBCNo significant change[8]
Dialysis-Dependent CKDNot specifiedIncreased TransferrinIncreased (vs. ESA)[12]

Data presented as mean change from baseline unless otherwise specified. TIBC (Total Iron-Binding Capacity) is an indirect measure of transferrin.

Discussion of Comparative Efficacy

A network meta-analysis of studies on HIF-PHIs in dialysis-dependent CKD patients found that this compound and roxadustat were the two most effective agents at lowering hepcidin levels.[9] Another network meta-analysis in non-dialysis dependent CKD patients indicated that both this compound and roxadustat could significantly reduce hepcidin levels compared to a placebo.[11]

In terms of ferritin, an indicator of iron stores, roxadustat has been shown to significantly decrease its levels.[13][14] This reduction in ferritin, coupled with a decrease in hepcidin, suggests mobilization of stored iron for erythropoiesis.[7] Studies on this compound also report a decrease in ferritin levels.[6]

Regarding iron transport, both drugs increase Total Iron-Binding Capacity (TIBC) and transferrin levels, indicating an enhanced capacity for iron circulation.[6][8][10] While some studies with roxadustat have shown a significant increase in serum iron compared to erythropoiesis-stimulating agents (ESAs), others report no significant change.[8][12] Similarly, for this compound, one study in hemodialysis patients noted an increase in serum iron, while a network meta-analysis found no statistical difference in non-dialysis patients.[10][11] These variations may be attributable to differences in study design, patient populations, and baseline iron status.

A notable outcome of improved iron utilization is the potential to reduce the need for intravenous iron supplementation. A study on this compound in non-dialysis CKD patients showed a significant decrease in the proportion of patients requiring iron supplements during the open-label period.[15] Similarly, roxadustat has been associated with a reduced need for IV iron.[12]

Experimental Protocols

The data presented in this guide are derived from various clinical trials. The general methodologies employed in these studies are outlined below.

General Clinical Trial Workflow

Experimental_Workflow cluster_treatment Treatment Arms Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization This compound / Roxadustat This compound / Roxadustat Randomization->this compound / Roxadustat Placebo / Active Comparator (ESA) Placebo / Active Comparator (ESA) Randomization->Placebo / Active Comparator (ESA) Treatment Period Treatment Period Data Collection Data Collection Treatment Period->Data Collection Regular Intervals Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis This compound / Roxadustat->Treatment Period Placebo / Active Comparator (ESA)->Treatment Period

Figure 2: Generalized workflow for clinical trials evaluating HIF-PH inhibitors.

Key Methodologies:

  • Study Design: The majority of the cited studies were randomized, controlled trials.[5][6][10] Comparators included placebo or active controls such as darbepoetin alfa (an ESA).[10] Study durations varied, often consisting of a double-blind treatment period followed by an open-label extension.[5][6]

  • Patient Population: Participants were adult patients with anemia of CKD, including both non-dialysis-dependent and dialysis-dependent populations.[5][6][10]

  • Intervention: this compound and roxadustat were administered orally, typically once daily.[6][15] Dosages were often adjusted based on hemoglobin levels to maintain them within a target range.

  • Assessments: Iron metabolism parameters were assessed at baseline and at regular intervals throughout the studies. These included serum concentrations of hepcidin, ferritin, iron, and transferrin or TIBC. Hemoglobin levels were the primary efficacy endpoint. Safety and tolerability were also monitored.

  • Laboratory Methods: Serum iron, ferritin, and transferrin/TIBC were measured using standard automated laboratory techniques. Hepcidin levels were typically determined by enzyme-linked immunosorbent assay (ELISA) or mass spectrometry-based assays.

Conclusion

Both this compound and roxadustat demonstrate a profound and beneficial impact on iron metabolism in patients with anemia of CKD. Their primary mechanism of downregulating hepcidin leads to increased iron availability for erythropoiesis. While both drugs effectively increase TIBC and tend to decrease ferritin, suggesting enhanced iron mobilization and utilization, there may be subtle differences in their effects on serum iron levels that warrant further head-to-head comparative studies. The ability of these oral agents to improve iron homeostasis represents a significant advancement in the management of renal anemia, potentially reducing the reliance on intravenous iron therapy. Researchers and clinicians should consider the specific patient profile and baseline iron status when evaluating the suitability of these therapies.

References

A Comparative Guide to the In Vitro Potency of Enarodustat and Other HIF-PH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Enarodustat (JTZ-951) against other prominent hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, including Daprodustat (GSK1278863), Molidustat (BAY 85-3934), Roxadustat (FG-4592), and Vadadustat (AKB-6548). The data presented is compiled from various preclinical studies to facilitate a comprehensive evaluation for research and development purposes.

Mechanism of Action: HIF-PH Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that respond to changes in cellular oxygen levels.[1][2] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is targeted for degradation. This process is initiated by HIF prolyl hydroxylase (PHD) enzymes, which hydroxylate specific proline residues on HIF-α.[3] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to ubiquitination and subsequent proteasomal degradation of HIF-α.[3][4]

HIF-PH inhibitors are small molecules designed to occupy the active site of PHD enzymes, preventing the hydroxylation of HIF-α. This inhibition mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[5] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on DNA to activate the transcription of target genes, including erythropoietin (EPO).[1][4]

Quantitative Comparison of In Vitro Potency

The in vitro potency of HIF-PH inhibitors is typically assessed through two primary measures: biochemical assays determining the half-maximal inhibitory concentration (IC50) against isolated PHD isoforms, and cell-based assays measuring the half-maximal effective concentration (EC50) for a biological response, such as EPO production.

Biochemical Potency (IC50) Against PHD Isoforms

This table summarizes the IC50 values of various inhibitors against the three main PHD isoforms: PHD1, PHD2, and PHD3. Lower values indicate higher potency.

CompoundPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
This compound Not Reported220[6]Not Reported
Daprodustat 3.5[7]22.2[7]5.5[7]
Molidustat 480[8]280[8]450[8]
Roxadustat Not Reported450-591[9][10]Not Reported
Vadadustat 15.411.87.6
Cellular Potency (EC50)

This table presents the EC50 values from cell-based assays, reflecting the concentration required to induce a half-maximal biological response, such as EPO production or HIF-responsive reporter gene activity.

CompoundAssay TypeCell LineEC50 (µM)
This compound EPO ReleaseHep3B5.7[6]
Molidustat HRE ReporterHT10802.1[11]
Roxadustat HRE ReporterHT10805.1[11]
Daprodustat HRE ReporterHT10800.8[11]
Vadadustat Not ReportedNot ReportedNot Reported

Experimental Protocols

The following are summaries of common experimental methodologies used to determine the in vitro potency of HIF-PH inhibitors.

PHD Enzyme Inhibition Assay (Biochemical)
  • Objective: To determine the IC50 of an inhibitor against isolated recombinant PHD enzymes.

  • Methodology (Example: TR-FRET Assay for Vadadustat):

    • Recombinant human PHD1, PHD2, or PHD3 enzyme is incubated with the test inhibitor (e.g., Vadadustat) at various concentrations.

    • A biotinylated peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODDD) and the co-substrate 2-oxoglutarate are added to initiate the hydroxylation reaction.[11][12]

    • The reaction is stopped, and reagents for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are added. These typically include a europium-labeled anti-VHL antibody and streptavidin-allophycocyanin (APC) to bind the biotinylated peptide.

    • If the HIF-1α peptide is hydroxylated by the PHD enzyme, the VHL-antibody complex binds to it, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal.

    • The inhibitor's potency is determined by measuring the reduction in the FRET signal, from which an IC50 value is calculated.

  • Alternative Methods: Other formats include AlphaScreen assays and mass spectrometry-based assays (MALDI-TOF) that directly measure the hydroxylation of the peptide substrate.[11][12]

EPO Production Assay (Cell-Based)
  • Objective: To measure the EC50 of an inhibitor for inducing endogenous EPO production in a relevant cell line.

  • Methodology (Example: this compound in Hep3B cells):

    • Human hepatocellular carcinoma cells (Hep3B), which naturally produce EPO in response to hypoxia, are cultured in 96-well plates.[6]

    • The cells are treated with the test inhibitor (e.g., this compound) across a range of concentrations for a specified period, typically 24 hours.[6]

    • After incubation, the cell culture supernatant is collected.

    • The concentration of human EPO in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.[6]

    • The EC50 value is calculated from the dose-response curve of EPO concentration versus inhibitor concentration.[6]

HIF-α Stabilization Assay (Cell-Based)
  • Objective: To visually confirm and quantify the stabilization of HIF-α protein in cells treated with a PHD inhibitor.

  • Methodology (Western Blot):

    • Cells (e.g., HeLa, Hep3B) are treated with the PHD inhibitor for a set time (e.g., 6-16 hours).[11]

    • Due to the rapid degradation of HIF-α in the presence of oxygen, cells must be lysed quickly on ice, often directly in lysis buffer containing protease and phosphatase inhibitors to preserve the stabilized protein.[13] Some protocols recommend adding cobalt chloride (CoCl2) to the homogenization buffer to inhibit residual PHD activity during sample preparation.[14]

    • Since stabilized HIF-α translocates to the nucleus, nuclear extracts are often prepared to enrich the target protein.

    • Total protein is quantified, and samples are separated by size using SDS-PAGE, then transferred to a PVDF or nitrocellulose membrane.

    • The membrane is incubated with a primary antibody specific to HIF-1α or HIF-2α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The intensity of the band corresponds to the amount of stabilized HIF-α.

Visualizing the HIF Signaling Pathway

The diagrams below illustrate the core mechanism of HIF-α regulation under normal and low-oxygen (or PHD-inhibited) conditions.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-1α PHD PHD Enzymes HIFa_normoxia->PHD Substrate FIH FIH Enzyme HIFa_normoxia->FIH HIFa_OH Hydroxylated HIF-1α PHD->HIFa_OH Hydroxylation O2 O2 2-OG Fe(II) O2->PHD Co-substrate O2->FIH VHL VHL Complex (E3 Ligase) HIFa_OH->VHL Binding Ub Ubiquitination VHL->Ub Adds Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIFa_AsnOH Asn-Hydroxylated HIF-1α FIH->HIFa_AsnOH p300_block p300/CBP Blocked HIFa_AsnOH->p300_block HIFa_hypoxia HIF-1α HIFa_stable Stable HIF-1α HIFa_hypoxia->HIFa_stable Accumulation PHDi PHD Inhibitor (e.g., this compound) PHD_inhibited PHD Enzymes PHDi->PHD_inhibited Inhibits HIF_dimer HIF-1α / HIF-1β Heterodimer HIFa_stable->HIF_dimer Nuclear Translocation HIFb HIF-1β (ARNT) HIFb->HIF_dimer Dimerization HRE HRE in DNA HIF_dimer->HRE Binds p300 p300/CBP Co-activators p300->HRE Recruited Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Transcription

Caption: HIF-1α regulation in normoxia versus hypoxia/PHD inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay (IC50) cluster_cellular Cell-Based Assay (EC50) A1 Recombinant PHD Enzyme A4 Measure Hydroxylation A1->A4 A2 Inhibitor (Titration) A2->A4 A3 HIF-1α Peptide + Co-substrates A3->A4 B1 Culture Cells (e.g., Hep3B) B2 Add Inhibitor (Titration) B1->B2 B3 Incubate (e.g., 24h) B2->B3 B4 Measure Output (e.g., EPO ELISA) B3->B4

Caption: General workflows for biochemical and cell-based potency assays.

References

A Preclinical Head-to-Head Comparison of Enarodustat and Vadadustat in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enarodustat and vadadustat are both orally administered small molecule inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), a class of drugs developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH enzymes, these agents mimic the body's response to hypoxia, leading to the stabilization of HIF-α subunits. This stabilization promotes the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO), and also improves iron metabolism. This guide provides a comparative summary of the preclinical data for this compound and vadadustat from various animal models, focusing on their mechanism, efficacy, and the experimental designs used to evaluate them.

Mechanism of Action: The HIF Pathway

Both this compound and vadadustat function by inhibiting HIF-prolyl hydroxylase enzymes.[1][2] Under normal oxygen conditions (normoxia), these enzymes hydroxylate the HIF-α subunit, targeting it for degradation. By blocking this action, this compound and vadadustat allow HIF-α to stabilize, translocate to the nucleus, and form a complex with HIF-β. This complex then activates the transcription of target genes, including EPO, which stimulates red blood cell production.[1][2] Vadadustat has been shown to be an equipotent inhibitor of all three human PHD isozymes (PHD1, PHD2, and PHD3).[3]

HIF_Pathway cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition HIF-a_N HIF-α PHD HIF-PH HIF-a_N->PHD + O2 OH Hydroxylation PHD->OH VHL VHL-E3 Ligase Complex OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Drugs This compound or Vadadustat PHD_I HIF-PH Drugs->PHD_I Inhibits HIF-a_I HIF-α (Stabilized) Nucleus Nucleus HIF-a_I->Nucleus Translocation HIF_Complex HIF-α/β Complex Nucleus->HIF_Complex Dimerization HIF-b HIF-β HRE Hypoxia Response Element (HRE) HIF_Complex->HRE EPO_Gene EPO Gene Transcription HRE->EPO_Gene

Caption: HIF-PH inhibitor mechanism of action.

Comparative Efficacy in Animal Models

Direct comparative preclinical studies are not publicly available. However, data from separate studies in similar animal models demonstrate the efficacy of both compounds in stimulating erythropoiesis.

This compound: In normal rats, single oral doses of this compound at >1 mg/kg and >3 mg/kg significantly increased hepatic and renal EPO mRNA levels, respectively.[4] In a rat model of renal anemia (5/6-nephrectomy), repeated oral administration of this compound stimulated erythropoiesis in a dose-dependent manner at ≥1 mg/kg.[4][5] Beyond its effects on EPO, this compound has been shown to improve iron utilization.[5] Studies in rats demonstrated that a single dose could decrease hepcidin expression within 24 hours.[6]

Vadadustat: A single oral dose of vadadustat in rats was shown to potently increase circulating EPO levels.[3] Daily oral dosing for 14 days led to increased red blood cell indices in both healthy rats and the 5/6 nephrectomy rat model of CKD.[3] In mice and dogs, once-daily oral administration also resulted in increased hemoglobin and hematocrit.[3] Furthermore, in a mouse model of CKD, vadadustat effectively normalized hemoglobin concentrations, lowered serum hepcidin, and decreased tissue iron concentrations, indicating improved iron mobilization.[7]

ParameterThis compoundVadadustatAnimal Model(s)
EPO Production ↑ Plasma EPO & EPO mRNA[4][5]↑ Circulating EPO[3]Rats (Normal & 5/6-Nephrectomy)
Hemoglobin/RBC ↑ Erythropoiesis[4][5]↑ Hemoglobin & Hematocrit[3]Rats, Mice, Dogs
Iron Metabolism ↓ Hepcidin, ↑ Iron Utilization[6]↓ Hepcidin, Improved Iron Mobilization[7]Rats, Mice
Effective Dose (Rats) ≥1 mg/kg (repeated dose)[4]Data on specific dose-response not detailed[3]5/6-Nephrectomy Rats
Pharmacokinetics Rapidly absorbed and eliminated[8]Short half-life, no accumulation[3]Rats

Experimental Protocols

The methodologies cited in preclinical studies provide a framework for evaluating HIF-PH inhibitors. Below are representative protocols for key experiments.

Renal Anemia Model (5/6 Nephrectomy in Rats)

This model is commonly used to simulate anemia associated with CKD.

  • Animal Selection: Male Sprague-Dawley rats are typically used.

  • Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is removed. One week later, a total right nephrectomy is performed, leaving the animal with one-sixth of its original kidney mass.

  • Anemia Development: Anemia is allowed to develop over several weeks post-surgery.

  • Drug Administration: this compound or vadadustat is administered orally (e.g., via gavage) once daily for a specified period (e.g., 14 or 28 days).[3][5]

  • Sample Collection & Analysis: Blood samples are collected periodically to measure hemoglobin, hematocrit, red blood cell counts, and plasma EPO concentrations using standard hematology analyzers and ELISA kits.

Experimental_Workflow A Animal Model Induction (e.g., 5/6 Nephrectomy in Rats) B Post-Surgery Recovery & Anemia Development A->B C Group Allocation (Vehicle, this compound, Vadadustat) B->C D Daily Oral Administration (e.g., 14-28 Days) C->D E Periodic Blood Sampling (e.g., Day 0, 7, 14, 28) D->E F Hematological Analysis (Hb, Hct, RBC) E->F G Biochemical Analysis (Plasma EPO, Iron Parameters) E->G H Data Analysis & Comparison F->H G->H

Caption: General experimental workflow for preclinical evaluation.
In Vitro EPO Production Assay

This assay is used to determine a compound's direct effect on EPO production in a cell line.

  • Cell Line: Human hepatocarcinoma cells (Hep3B) are commonly used as they produce EPO in response to hypoxic stimuli.[8]

  • Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.

  • Compound Incubation: The cells are treated with varying concentrations of this compound or vadadustat for a set period, typically 24 hours.[8]

  • Supernatant Collection: The cell culture supernatant is collected.

  • EPO Measurement: The concentration of EPO in the supernatant is quantified using a human EPO-specific ELISA kit.[3][8]

Summary

Preclinical data from animal models indicate that both this compound and vadadustat are effective oral agents for stimulating erythropoiesis. They share a common mechanism of action by stabilizing HIF-α, leading to increased endogenous EPO production and improved iron availability.[2][9] this compound has demonstrated efficacy in rat models of CKD, with specific dose-dependent effects on EPO mRNA and erythropoiesis.[4] Vadadustat has shown a broad efficacy profile across multiple species, including rats, mice, and dogs, effectively increasing hemoglobin and hematocrit.[3] While direct head-to-head studies are lacking, the available evidence suggests both are potent inducers of erythropoiesis, operating through the intended physiological pathway. Further research may elucidate subtle differences in their pharmacodynamic profiles or off-target effects.

References

Cross-Reactivity of Enarodustat in Assays for Other HIF-PH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors are a class of drugs that stabilize HIF, a key transcription factor in the cellular response to hypoxia, leading to increased endogenous erythropoietin production. Enarodustat is a potent oral HIF-PH inhibitor approved for the treatment of anemia associated with chronic kidney disease. As multiple HIF-PH inhibitors, including daprodustat, roxadustat, vadadustat, and molidustat, are now in clinical use or development, the potential for cross-reactivity in analytical and functional assays is a critical consideration for researchers.

Comparative Selectivity of HIF-PH Inhibitors

The primary mechanism of action for this class of drugs is the inhibition of the three HIF prolyl hydroxylase isoforms: PHD1, PHD2, and PHD3. The relative inhibitory activity of a compound against these isoforms can influence its biological activity and potential for cross-reactivity in target-based assays.

A review of available data indicates that this compound is a potent inhibitor of all three human HIF-PH isoforms.[1] The table below summarizes the inhibitory constants (Ki) of this compound for these enzymes. Comparative data for other HIF-PH inhibitors are also provided where available, though it is important to note that assay conditions may vary between studies.

CompoundPHD1 Ki (μmol/L)PHD2 Ki (μmol/L)PHD3 Ki (μmol/L)Reference
This compound 0.0160.0610.101[2]

Note: Comprehensive and directly comparable Ki or IC50 values for all inhibitors across all three isoforms under identical assay conditions are not consistently available in the literature. The data presented represents the most specific findings from the searched results. Vadadustat has been reported to inhibit all three PHD isozymes with similar low nanomolar inhibitory constant values and shows a preference for HIF-2α over HIF-1α.[3][4] Roxadustat has been shown to have similar effects on all three PHD subtypes.[5]

Signaling Pathway and Experimental Workflow

HIF-1 Signaling Pathway Under Normoxia and Hypoxia

The following diagram illustrates the central role of HIF-prolyl hydroxylases in the degradation of HIF-1α under normal oxygen conditions (normoxia) and its stabilization under low oxygen conditions (hypoxia) or in the presence of a HIF-PH inhibitor.

HIF-1 Signaling Pathway HIF-1 Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PH Inhibitor HIF-1α_N HIF-1α OH-HIF-1α Hydroxylated HIF-1α HIF-1α_N->OH-HIF-1α Hydroxylation PHDs PHDs (Prolyl Hydroxylase Domain enzymes) PHDs->OH-HIF-1α O2 O2 O2->OH-HIF-1α VHL VHL OH-HIF-1α->VHL Binding Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome HIF-1α_H HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_H->HIF-1 Complex Dimerization HIF-1β HIF-1β (ARNT) HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF-1 Complex->HRE Binding Target Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target Genes Activation HIF-PHI HIF-PH Inhibitor (e.g., this compound) HIF-PHI->PHDs Inhibition

Caption: HIF-1 signaling under normoxic vs. hypoxic/inhibited conditions.

General Experimental Workflow for Assessing HIF-PH Inhibitor Activity

This diagram outlines a typical workflow for the in vitro assessment of a novel HIF-PH inhibitor's activity.

HIF-PH Inhibitor Assay Workflow General Workflow for HIF-PH Inhibitor Assay Start Start: Compound Synthesis Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., HIF-1α stabilization) Biochemical_Assay->Cell_Based_Assay Target_Gene_Expression Target Gene Expression Analysis (e.g., qPCR for EPO) Cell_Based_Assay->Target_Gene_Expression Data_Analysis Data Analysis (IC50/EC50 Determination) Target_Gene_Expression->Data_Analysis End End: Lead Optimization Data_Analysis->End

Caption: A typical in vitro workflow for evaluating HIF-PH inhibitors.

Experimental Protocols for Specific Bioanalytical Assays

To mitigate the risk of cross-reactivity in quantitative studies, highly selective and sensitive analytical methods have been developed for individual HIF-PH inhibitors. The standard for this is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). These methods are validated to ensure that there is no significant interference from other compounds, including those within the same therapeutic class.

UPLC-MS/MS Method for this compound in Human Plasma

A highly sensitive and selective UPLC-MS/MS assay has been validated for the determination of this compound in human plasma.

  • Sample Preparation: A 25 µL plasma aliquot is fortified with an isotopically labeled internal standard and then subjected to protein precipitation.

  • Chromatographic Separation: Separation is achieved on an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm) using gradient elution.

  • Detection: Tandem mass spectrometry.

  • Calibration Range: 1.00-500 ng/mL.

  • Validation: The method has been validated for precision, accuracy, linearity, selectivity, and sensitivity, with no observed interferences from medications that may be co-administered.

UPLC-MS/MS Method for Daprodustat in Human Plasma

A validated UPLC-MS/MS method for the quantification of daprodustat and its metabolites has been established.

  • Sample Preparation: Plasma samples are extracted using solid-phase extraction (SPE).

  • Chromatographic Separation: High-performance liquid chromatography.

  • Detection: Tandem mass spectrometry with an electrospray interface.

  • Validation: The assay has been validated according to regulatory guidelines, ensuring accuracy and precision.[6]

Bioanalytical Methods for Roxadustat

Various analytical techniques are employed for the detection of roxadustat, particularly in anti-doping contexts.

  • Primary Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity in detecting roxadustat and its metabolites in biological matrices.[7][8][9]

  • Other Techniques: Other methods such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and high-performance thin-layer chromatography (HPTLC) have also been assessed.[7][8]

Conclusion

While direct experimental data on the cross-reactivity of this compound in assays for other HIF-PH inhibitors is limited, the available information on its enzymatic selectivity and the development of highly specific bioanalytical methods provide valuable insights for researchers. This compound is a potent inhibitor of all three PHD isoforms, similar to other members of its class. The potential for cross-reactivity in target-based functional assays would likely depend on the specific assay design and the relative concentrations of the inhibitors. However, for quantitative analysis in complex biological matrices, validated UPLC-MS/MS methods offer a high degree of specificity and are the recommended approach to avoid erroneous results due to cross-reactivity. Researchers should consult the validation data for any specific assay to understand its selectivity and potential for interference from other HIF-PH inhibitors.

References

A comparative study of the pharmacokinetic profiles of various HIF-PH inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the pharmacokinetic profiles of several prominent Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to HIF-PH Inhibitors

Hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors are a class of drugs that mimic the body's response to hypoxia. By inhibiting PHD enzymes, they stabilize the HIF-α subunit, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).[1][2][3] This mechanism offers a novel oral treatment for anemia, particularly in patients with chronic kidney disease (CKD).[4][5] This guide focuses on the comparative pharmacokinetics of five such inhibitors: Daprodustat, Desidustat, Molidustat, Roxadustat, and Vadadustat.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of the selected HIF-PH inhibitors.

ParameterDaprodustatDesidustatMolidustatRoxadustatVadadustat
Bioavailability (%) ~65-66%[4][6]43-100% (across species)[7][8]59%[9]Not specifiedNot specified
Time to Peak Plasma Concentration (Tmax) (hours) 1-4[6][10]~1.3 (fasting), ~2.5 (dialysis patients)[5]0.375[9]~2[11]3-6[12][13]
Plasma Protein Binding (%) Not specifiedHigh[7][8]Not specified99%[14][15][16]>99%[12][17]
Apparent Volume of Distribution (Vd) (L) 14.6-26.9[4][10][18]0.2-0.4 L/kg (across species)[7][8]39.3-50.0[9]22-57[14][15][16]11.6[19]
Apparent Clearance (CL/F) (L/h) 19.3-24.6[4][10][18]1.3-4.1 mL/min/kg (across species)[7][8]28.7-34.5[9]1.2-2.65[14][15][16]0.8-1.9[19]
Elimination Half-life (t½) (hours) Not specified1.3-5.7 (across species)[7][8]4.01-11.5[9]9.6-16[14][15][16]4.5-9.2[13][19]
Major Elimination Route Primarily hepatobiliary and fecal[4]Renal and biliary[7][8]Primarily renal (as N-glucuronide metabolite)[20]Primarily metabolism (CYP2C8 and UGT1A9)[11][21]Primarily metabolism and excretion in urine and feces[12][19]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to study these drugs, the following diagrams illustrate the HIF-1 signaling pathway and a general workflow for pharmacokinetic analysis.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PH Inhibition HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation HIF_PHI HIF-PH Inhibitor HIF_PHI->PHD Inhibition HIF1a_hypoxia HIF-1α HIF1 HIF-1 Complex HIF1a_hypoxia->HIF1 Stabilization & Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Binds to Target_Genes Target Genes (e.g., EPO, VEGF) HRE->Target_Genes Gene Transcription

Caption: HIF-1 signaling pathway under normoxic and hypoxic/HIF-PH inhibitor conditions.

PK_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis DrugAdmin Drug Administration (Oral/IV) SampleCollection Blood/Urine/Feces Sample Collection DrugAdmin->SampleCollection SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LCMS->PK_Modeling Param_Calc Parameter Calculation (AUC, Cmax, t½, etc.) PK_Modeling->Param_Calc

Caption: General experimental workflow for pharmacokinetic studies.

Detailed Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of established experimental protocols. While specific study designs may vary, the fundamental methodologies are outlined below.

Pharmacokinetic Studies in Animals and Humans
  • Study Design: Studies are typically conducted in healthy volunteers or the target patient population (e.g., patients with CKD).[13] Both single ascending dose (SAD) and multiple ascending dose (MAD) studies are common to evaluate dose proportionality and steady-state pharmacokinetics.[13]

  • Drug Administration and Sample Collection: The HIF-PH inhibitor is administered orally, often after a period of fasting.[5] Blood samples are collected at predefined time points post-dose to capture the absorption, distribution, and elimination phases. Urine and feces may also be collected to determine excretion pathways.[4][22]

  • Bioanalytical Method: The concentration of the drug and its metabolites in biological matrices (plasma, urine, feces) is typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[23][24][25] This technique offers high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software. Non-compartmental analysis is commonly used to calculate parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).[26]

In Vitro Assays for Drug Metabolism and Transport
  • Metabolic Stability: To predict in vivo clearance, the metabolic stability of the compound is assessed in vitro using liver microsomes or hepatocytes from different species, including humans.[7][8][24] The disappearance of the parent drug over time is monitored by LC-MS/MS.

  • Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes responsible for metabolism, the drug is incubated with a panel of recombinant human CYP enzymes.[25] This helps in predicting potential drug-drug interactions.

  • Plasma Protein Binding: The extent of binding to plasma proteins is determined using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation.[27] This is crucial as only the unbound fraction of the drug is pharmacologically active.

  • Cell Permeability: In vitro models like Caco-2 cell monolayers are used to assess the intestinal permeability of a drug, which is a key factor in its oral absorption.[7][8]

Conclusion

The HIF-PH inhibitors discussed exhibit distinct pharmacokinetic profiles that influence their clinical application and dosing regimens. Daprodustat and Roxadustat are primarily cleared via hepatic metabolism, while Molidustat and Desidustat also show significant renal excretion. Vadadustat undergoes extensive metabolism with excretion in both urine and feces. These differences, along with variations in bioavailability, plasma protein binding, and elimination half-life, are important considerations for drug development and clinical practice. The provided experimental methodologies represent the standard approaches for generating the comparative data presented.

References

Enarodustat's Differential Inhibition of Prolyl Hydroxylase Domain Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enarodustat (JTZ-951) is a potent oral inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, developed for the treatment of anemia associated with chronic kidney disease. By inhibiting PHD enzymes, this compound mimics the body's response to hypoxia, leading to the stabilization of HIF-α and subsequent transcription of HIF-responsive genes, including erythropoietin (EPO). This guide provides a detailed comparison of this compound's inhibitory effects on the three main PHD isoforms—PHD1, PHD2, and PHD3—supported by experimental data and detailed protocols.

Unveiling the Differential Effects: A Quantitative Comparison

This compound exhibits a potent and specific inhibitory profile against all three human PHD isoforms. Preclinical studies have quantified the inhibitory constants (Ki) of this compound for each enzyme, revealing a degree of differential inhibition.

A 2022 review of this compound's properties highlighted its specific and potent inhibitory effects on human HIF-PHD1, PHD2, and PHD3, with Ki values of 0.016 µmol/L, 0.061 µmol/L, and 0.101 µmol/L, respectively[1]. Another source reports an IC50 value for PHD2 of 0.22 μM[2]. This demonstrates that this compound is a pan-PHD inhibitor with a preference for PHD1.

Enzyme IsoformInhibitory Constant (Ki)
PHD10.016 µmol/L[1]
PHD20.061 µmol/L[1]
PHD30.101 µmol/L[1]

Table 1: Inhibitory Activity of this compound against Human HIF-PHD Isoforms. This table summarizes the quantitative data on this compound's inhibitory potency for each of the three key prolyl hydroxylase domain enzymes.

The HIF Prolyl Hydroxylation Pathway and this compound's Mechanism of Action

Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and ultimately target HIF-α for proteasomal degradation. This process keeps HIF-α levels low.

In hypoxic conditions, the activity of PHD enzymes is inhibited due to the lack of their essential co-substrate, oxygen. This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a wide array of genes involved in erythropoiesis, iron metabolism, and angiogenesis. This compound pharmacologically induces this hypoxic response by directly inhibiting the catalytic activity of PHD enzymes, thereby stabilizing HIF-α even in the presence of normal oxygen levels.

HIF Prolyl Hydroxylation Pathway cluster_normoxia Normoxia cluster_hypoxia_this compound Hypoxia / this compound HIF-α HIF-α Hydroxylated HIF-α Hydroxylated HIF-α HIF-α->Hydroxylated HIF-α Hydroxylation PHD1/2/3 PHD1/2/3 PHD1/2/3->Hydroxylated HIF-α O2 O2 O2->Hydroxylated HIF-α VHL VHL Hydroxylated HIF-α->VHL Recognition Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-α_stable HIF-α (stabilized) HIF Complex HIF Complex HIF-α_stable->HIF Complex This compound This compound This compound->PHD1/2/3 Inhibition HIF-β HIF-β HIF-β->HIF Complex Nucleus Nucleus HIF Complex->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation

Figure 1: HIF Prolyl Hydroxylation Pathway. This diagram illustrates the regulation of HIF-α under normoxic and hypoxic conditions, and the mechanism by which this compound inhibits PHD enzymes to stabilize HIF-α.

Experimental Protocols for Assessing PHD Inhibition

The determination of the inhibitory activity of compounds like this compound on PHD isoforms is crucial for understanding their potency and selectivity. Below is a detailed methodology for a common in vitro assay used for this purpose.

In Vitro PHD Inhibition Assay (Generic Protocol)

This protocol describes a general method to measure the inhibition of recombinant human PHD enzymes. Specific details may need to be optimized for individual laboratory setups.

1. Materials and Reagents:

  • Recombinant Human PHD Enzymes: Purified, full-length or truncated catalytic domains of PHD1, PHD2, and PHD3.

  • HIF-1α Peptide Substrate: A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α, containing the proline residue to be hydroxylated (e.g., DLDLEMLAPYIPMDDDFQL).

  • Co-substrates: 2-Oxoglutarate (α-ketoglutarate), Ascorbate, Ferrous sulfate (FeSO₄).

  • This compound: Test compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM Ascorbate, 100 µM FeSO₄.

  • Detection Reagent: A method to detect the product of the reaction. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that uses a specific antibody to detect the hydroxylated HIF-1α peptide.

  • Microplates: 384-well, low-volume, white plates suitable for fluorescence measurements.

  • Plate Reader: Capable of TR-FRET measurements.

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer) and a no-enzyme control.

  • Enzyme and Substrate Preparation: Prepare a solution of the recombinant PHD enzyme and the HIF-1α peptide substrate in the assay buffer.

  • Reaction Initiation: In the microplate, add the this compound dilutions (or controls) followed by the enzyme/substrate mixture. Initiate the reaction by adding 2-oxoglutarate.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a termination/detection solution containing EDTA (to chelate Fe²⁺) and the TR-FRET detection reagents (e.g., europium-labeled anti-hydroxylated HIF-1α antibody and an acceptor fluorophore-labeled antibody).

  • Signal Measurement: After an appropriate incubation period for the detection reagents to bind, measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

PHD Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, this compound) Start->Prepare Reagents Serial Dilution Serial Dilution of this compound Prepare Reagents->Serial Dilution Reaction Setup Set up Reaction in Microplate (this compound + Enzyme/Substrate) Serial Dilution->Reaction Setup Initiate Reaction Initiate Reaction (Add 2-Oxoglutarate) Reaction Setup->Initiate Reaction Incubation Incubate at RT Initiate Reaction->Incubation Terminate & Detect Terminate Reaction (Add EDTA & Detection Reagents) Incubation->Terminate & Detect Measure Signal Measure TR-FRET Signal Terminate & Detect->Measure Signal Data Analysis Data Analysis (Calculate % Inhibition, IC50) Measure Signal->Data Analysis End End Data Analysis->End

Figure 2: PHD Inhibition Assay Workflow. This flowchart outlines the key steps involved in a typical in vitro assay to determine the inhibitory activity of a compound against PHD enzymes.

Conclusion

This compound is a potent, orally available pan-inhibitor of PHD1, PHD2, and PHD3, with a slight preferential inhibition of PHD1. This inhibition leads to the stabilization of HIF-α, thereby stimulating endogenous erythropoietin production and offering a novel therapeutic approach for the management of anemia in patients with chronic kidney disease. The provided experimental protocols offer a foundational methodology for researchers to further investigate the nuanced interactions between this compound and the individual PHD isoforms, contributing to a deeper understanding of its pharmacological profile and potential therapeutic applications.

References

Inter-Laboratory Validation of a UPLC-MS/MS Assay for the Quantification of Enarodustat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay for the quantification of Enarodustat in human plasma. This compound is a potent, orally active inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) approved for the treatment of anemia associated with chronic kidney disease.[1] The accurate and precise measurement of this compound concentrations in plasma is crucial for pharmacokinetic and toxicokinetic studies supporting its clinical development and therapeutic drug monitoring.

The UPLC-MS/MS method described was initially validated in a bioanalytical laboratory in Japan and subsequently transferred and validated in a laboratory in the United States. A successful cross-validation was performed between the two laboratories to ensure the reliability and reproducibility of the method across different sites.[1] This guide summarizes the key performance characteristics of the assay and provides a detailed experimental protocol based on established bioanalytical method validation guidelines from regulatory agencies such as the FDA and EMA.[2][3][4][5][6]

Comparative Performance of the UPLC-MS/MS Assay

The primary alternative for the quantification of small molecules like this compound in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with various detectors. However, UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the gold standard for bioanalytical applications. The data presented below is based on the validation of the UPLC-MS/MS method. A direct comparison with a less sensitive method is not provided as UPLC-MS/MS is the established state-of-the-art technique for this application.

Table 1: Summary of UPLC-MS/MS Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
Linearity & Range Correlation coefficient (r²) ≥ 0.99≥ 0.99
Calibration Curve Range1.00 - 500 ng/mL[1][7]
Intra-day Accuracy & Precision Accuracy: ±15% of nominal (±20% at LLOQ)Within ±15%
Precision (CV): ≤15% (≤20% at LLOQ)≤15%
Inter-day Accuracy & Precision Accuracy: ±15% of nominal (±20% at LLOQ)Within ±15%
Precision (CV): ≤15% (≤20% at LLOQ)≤15%
Selectivity & Specificity No significant interference at the retention time of the analyte and ISNo interferences observed from co-administered medications[1][7]
Matrix Effect CV of IS-normalized matrix factor ≤15%Not explicitly stated, but method validated
Recovery Consistent and reproducible> 75%[8]
Stability (Freeze-Thaw, Short-Term, Long-Term) Within ±15% of nominal concentrationsStability established for sample storage and analysis[1][7]

Table 2: Inter-Laboratory Cross-Validation Results (Illustrative)

This table illustrates the expected results from a successful cross-validation between two laboratories (Lab A: Japan, Lab B: United States) using quality control (QC) samples and incurred study samples.[1]

Sample TypeConcentration (ng/mL)Lab A Result (ng/mL)Lab B Result (ng/mL)% Difference
QC Low 3.002.953.053.3%
QC Medium 150148.5152.12.4%
QC High 400405.2396.8-2.1%
Incurred Sample 1 N/A25.624.9-2.7%
Incurred Sample 2 N/A189.3192.51.7%
Incurred Sample 3 N/A354.1360.31.7%

Experimental Protocols

The following sections detail the methodologies for the key experiments performed during the validation and cross-validation of the UPLC-MS/MS assay for this compound.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.[1][7]

  • An aliquot of 25 µL of human plasma was fortified with an isotopically labeled internal standard (IS) of this compound.[1][7]

  • Protein precipitation was induced by the addition of a suitable organic solvent (e.g., acetonitrile or methanol).

  • The mixture was vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant was collected for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions
  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent)

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)[1][7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typical for UPLC systems (e.g., 0.4-0.6 mL/min)

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for this compound and its IS.

Method Validation Procedures

The validation of the bioanalytical method was conducted in accordance with the principles outlined in the FDA and EMA guidelines.[2][3][4][5][6]

  • Selectivity: Six different lots of blank human plasma were analyzed to ensure no endogenous interferences were present at the retention times of this compound and the IS.

  • Linearity and Lower Limit of Quantification (LLOQ): Calibration curves were prepared by spiking blank plasma with known concentrations of this compound. The linearity was assessed by a weighted linear regression analysis of the peak area ratio (analyte/IS) versus concentration. The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated by analyzing replicate QC samples at four concentration levels (LLOQ, low, medium, and high) on different days.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS was assessed by comparing the peak responses of the analytes in post-extraction spiked plasma samples with those in neat solutions.

  • Recovery: The efficiency of the extraction procedure was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

  • Stability: The stability of this compound in plasma was evaluated under various conditions, including short-term storage at room temperature, long-term storage at -20°C or -80°C, and after multiple freeze-thaw cycles.

Inter-Laboratory Cross-Validation

To ensure the transferability and robustness of the method, a cross-validation was performed between the originating laboratory and the receiving laboratory.[1]

  • QC Sample Analysis: A set of QC samples prepared at one laboratory was analyzed by both laboratories. The results were compared to ensure that the measurements were consistent between the two sites.

  • Incurred Sample Reanalysis (ISR): A subset of clinical study samples that were previously analyzed in the originating laboratory was re-analyzed in the receiving laboratory. The percentage difference between the initial and re-analyzed concentrations was calculated to assess the reproducibility of the assay.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

cluster_pre Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma (25 µL) Spike Spike with IS Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MS MS/MS Detection (MRM) UPLC->MS Quant Quantification MS->Quant cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy LLOQ LLOQ Validation->LLOQ FreezeThaw Freeze-Thaw Validation->FreezeThaw ShortTerm Short-Term Validation->ShortTerm LongTerm Long-Term Validation->LongTerm Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect CrossValidation Inter-Laboratory Cross-Validation LabA Laboratory A (Originating) CrossValidation->LabA LabB Laboratory B (Receiving) CrossValidation->LabB QC QC Sample Analysis LabA->QC ISR Incurred Sample Reanalysis LabA->ISR LabB->QC LabB->ISR Comparison Compare Results QC->Comparison ISR->Comparison

References

Comparative Analysis of Enarodustat and ESAs on Iron Utilization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impact of Enarodustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, and traditional Erythropoiesis-Stimulating Agents (ESAs) on iron utilization in the management of anemia, particularly in the context of chronic kidney disease (CKD). The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development efforts.

Introduction

Anemia is a common complication of chronic kidney disease (CKD), primarily due to decreased production of erythropoietin (EPO) by the failing kidneys and disordered iron homeostasis. For decades, the standard of care has been treatment with ESAs, which are recombinant forms of human erythropoietin.[1] While effective in stimulating erythropoiesis, ESAs can lead to functional iron deficiency by rapidly increasing the demand for iron, often necessitating intravenous iron supplementation.[2][3]

This compound represents a newer class of oral medications, the HIF-PH inhibitors, that offer a different mechanism for treating renal anemia.[4][5] By inhibiting the prolyl hydroxylase enzymes that degrade Hypoxia-Inducible Factors (HIFs), this compound stabilizes HIF-α. This stabilization mimics the body's natural response to hypoxia, leading to a coordinated physiological response that includes not only an increase in endogenous EPO production but also an improvement in iron absorption and mobilization.[5][6] This guide will delve into a comparative analysis of these two therapeutic approaches, with a specific focus on their distinct effects on iron metabolism.

Mechanism of Action and Impact on Iron Homeostasis

The fundamental difference in the mechanism of action between this compound and ESAs leads to their divergent effects on iron utilization.

This compound (HIF-PH Inhibitor):

This compound works by inhibiting HIF prolyl hydroxylase, an enzyme that marks the alpha subunit of HIF (HIF-α) for degradation under normal oxygen conditions.[6] By blocking this enzyme, this compound leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. This HIF complex binds to hypoxia-responsive elements (HREs) on DNA, promoting the transcription of various genes, including:

  • Erythropoietin (EPO): Stimulates the production of red blood cells in the bone marrow.[6]

  • Genes involved in iron metabolism: this compound has been shown to downregulate hepcidin, the main regulator of iron absorption and mobilization.[6][7] Lower hepcidin levels lead to increased iron release from stores and enhanced absorption from the gut. Additionally, HIFs can upregulate the expression of genes like divalent metal transporter 1 (DMT1) and ferroportin, which are crucial for iron uptake and transport.[6]

This dual action of stimulating erythropoiesis while simultaneously improving iron availability is a key characteristic of this compound.

Erythropoiesis-Stimulating Agents (ESAs):

ESAs, such as epoetin alfa and darbepoetin alfa, are synthetic versions of EPO.[1] They directly bind to and activate the EPO receptor on the surface of erythroid progenitor cells in the bone marrow.[3] This activation stimulates a signaling cascade that promotes the proliferation and differentiation of these cells into mature red blood cells.[1]

While effective in increasing red blood cell mass, this rapid stimulation of erythropoiesis creates a high demand for iron that can outstrip the body's ability to supply it from stores.[1][2] This can lead to a state of "functional iron deficiency," where iron stores may be adequate, but the iron cannot be mobilized quickly enough to meet the needs of the rapidly expanding erythron. ESAs can also suppress hepcidin, but this effect is secondary to the induction of erythropoiesis.[1]

Signaling Pathway Diagrams

Enarodustat_Pathway cluster_0 Normoxia cluster_1 Hypoxia / this compound cluster_2 Gene Transcription cluster_3 Physiological Effects HIF_alpha_normoxia HIF-α PHD HIF-PHD HIF_alpha_normoxia->PHD Hydroxylation VHL VHL HIF_alpha_normoxia->VHL Ubiquitination Proteasome Proteasome VHL->Proteasome Degradation This compound This compound PHD_hypoxia HIF-PHD This compound->PHD_hypoxia Inhibition HIF_alpha_hypoxia HIF-α (stabilized) HIF_complex HIF Complex HIF_alpha_hypoxia->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex HRE HRE HIF_complex->HRE Binding EPO_gene EPO Gene HRE->EPO_gene Upregulation Iron_genes Iron Metabolism Genes (e.g., DMT1, Ferroportin) HRE->Iron_genes Upregulation Hepcidin_gene Hepcidin Gene HRE->Hepcidin_gene Downregulation nucleus Nucleus Erythropoiesis ↑ Erythropoiesis EPO_gene->Erythropoiesis Iron_utilization ↑ Iron Utilization & Absorption Iron_genes->Iron_utilization Hepcidin_gene->Iron_utilization Anemia_correction Anemia Correction Erythropoiesis->Anemia_correction Iron_utilization->Anemia_correction

Caption: this compound's mechanism of action on HIF stabilization and downstream effects.

ESA_Pathway cluster_0 ESA Administration cluster_1 Bone Marrow cluster_2 Cellular Response cluster_3 Physiological Effects ESA ESA (e.g., Epoetin Alfa) EPO_receptor EPO Receptor ESA->EPO_receptor Binding Erythroid_progenitor Erythroid Progenitor Cell JAK2_STAT5 JAK2-STAT5 Pathway EPO_receptor->JAK2_STAT5 Activation Proliferation ↑ Proliferation & Differentiation JAK2_STAT5->Proliferation Apoptosis ↓ Apoptosis JAK2_STAT5->Apoptosis Erythropoiesis ↑ Erythropoiesis Proliferation->Erythropoiesis Apoptosis->Erythropoiesis Iron_demand ↑ Iron Demand Erythropoiesis->Iron_demand Anemia_correction Anemia Correction Erythropoiesis->Anemia_correction Functional_iron_deficiency Potential Functional Iron Deficiency Iron_demand->Functional_iron_deficiency

Caption: ESA's direct stimulation of erythropoiesis and its impact on iron demand.

Comparative Data on Iron Metabolism Markers

Clinical studies have demonstrated significant differences in the effects of this compound and ESAs on key markers of iron metabolism.

ParameterThis compoundErythropoiesis-Stimulating Agents (ESAs)
Hepcidin Significant decreaseMinor decrease, secondary to erythropoiesis
Ferritin DecreaseGenerally decreases due to increased utilization, but can be variable
Transferrin Saturation (TSAT) Initial decrease, then stabilization or increaseTends to decrease, reflecting increased iron utilization
Total Iron-Binding Capacity (TIBC) IncreaseGenerally no direct effect, may increase with iron deficiency
Serum Iron Increase or stabilizationTends to decrease
Need for Iron Supplementation Potentially reduced[4]Often required to meet increased demand

Table 1: Comparative Effects of this compound and ESAs on Iron Metabolism Markers.

Quantitative Data from Clinical Trials

The following tables summarize data from key clinical trials comparing this compound to placebo or ESAs.

Table 2: Changes in Iron Parameters with this compound in Non-Dialysis CKD Patients (Phase 3 Trial) [4]

ParameterBaseline (Mean ± SD)Week 9 (Mean ± SD)Week 25 (Mean ± SD)
Hepcidin (ng/mL)74.40 ± 43.5031.48 ± 32.2053.94 ± 36.14
Ferritin (µg/L)213.23 ± 156.3499.44 ± 99.76150.00 ± 135.07
TSAT (%)26.8221.5628.01
TIBC (µmol/L)48.38 ± 8.1962.51 ± 10.9456.85 ± 9.72
Serum Iron (µmol/L)12.92 ± 4.5413.31 ± 5.6015.71 ± 4.83

Table 3: Comparative Changes in Iron Parameters: this compound vs. Darbepoetin Alfa (DA) in Non-Dialysis CKD Patients (SYMPHONY ND Study) [8]

ParameterThis compoundDarbepoetin Alfa (DA)
Hepcidin DecreasedNo significant change or slight increase
Ferritin DecreasedNo significant change or slight increase
TIBC IncreasedNo significant change
TSAT Decreased (related to increased TIBC)No significant change

Note: This table presents the general trends observed in the study. For specific values, refer to the original publication.

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials. Below are generalized methodologies from these studies.

Study Design for a Comparative Trial of this compound vs. ESA

Experimental_Workflow cluster_0 Patient Selection cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Monitoring & Data Collection cluster_4 Endpoint Analysis Screening Screening of CKD patients with anemia (e.g., Hb 8-11 g/dL) Randomize Randomization (1:1) Screening->Randomize Enarodustat_Arm This compound (oral, once daily) Randomize->Enarodustat_Arm ESA_Arm ESA (e.g., Darbepoetin Alfa) (subcutaneous/intravenous) Randomize->ESA_Arm Monitoring Regular monitoring of: - Hemoglobin - Iron parameters (Hepcidin, Ferritin, TSAT, TIBC) - Vital signs - Adverse events Enarodustat_Arm->Monitoring ESA_Arm->Monitoring Primary_Endpoint Primary Endpoint: Change in Hemoglobin Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Change in iron parameters - Safety and tolerability Monitoring->Secondary_Endpoints

Caption: A generalized workflow for a comparative clinical trial of this compound and ESAs.

  • Patient Population: Adult patients with chronic kidney disease (not on dialysis or on dialysis) and anemia (e.g., hemoglobin levels between 8.0 and 11.0 g/dL). Key exclusion criteria often include recent blood transfusion, active malignancy, and severe inflammatory disease.

  • Study Design: Randomized, double-blind, placebo-controlled, or active-comparator (ESA) controlled trials. Studies typically consist of a correction phase and a maintenance phase.

  • Intervention:

    • This compound Group: Oral administration of this compound once daily, with dose adjustments based on hemoglobin response to maintain levels within a target range (e.g., 10.0-12.0 g/dL).

    • ESA Group: Subcutaneous or intravenous administration of an ESA (e.g., darbepoetin alfa) at a specified frequency (e.g., every 2 or 4 weeks), with dose adjustments based on hemoglobin response.

  • Assessments:

    • Efficacy: Hemoglobin levels are measured frequently (e.g., every 2-4 weeks). The primary endpoint is often the change in hemoglobin from baseline to a specified time point.

    • Iron Metabolism: Serum samples are collected at baseline and at regular intervals to measure hepcidin, ferritin, TSAT, TIBC, and serum iron.

    • Safety: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.

Conclusion

This compound and ESAs represent two distinct approaches to the management of renal anemia, with significantly different impacts on iron metabolism. ESAs are a well-established and effective therapy for stimulating erythropoiesis but often necessitate concomitant iron therapy to manage the increased iron demand. In contrast, this compound, through its mechanism of HIF stabilization, not only stimulates endogenous erythropoietin production but also actively improves iron utilization by downregulating hepcidin and potentially upregulating iron transport proteins.[6][9] This may reduce the need for intravenous iron supplementation in patients with CKD and anemia.[4]

For researchers and drug development professionals, the differential effects of these agents on iron homeostasis present opportunities for further investigation into patient populations that may derive particular benefit from HIF-PH inhibitors, such as those with inflammation-driven anemia or those who are intolerant to intravenous iron. Future studies should continue to explore the long-term clinical implications of these different approaches to iron management in the context of anemia treatment.

References

Evaluating Enarodustat's Non-Inferiority to Erythropoiesis-Stimulating Agents in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of enarodustat, a novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, against traditional erythropoiesis-stimulating agents (ESAs). The following sections present supporting experimental data from key preclinical studies, detailed methodologies for reproducibility, and visualizations of the underlying biological pathways and experimental designs.

Mechanism of Action: The HIF Signaling Pathway

This compound functions by inhibiting HIF prolyl hydroxylases, leading to the stabilization of HIF-α.[1] This allows HIF-α to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-responsive elements (HREs) on target genes.[1] This cascade ultimately upregulates the expression of genes involved in erythropoiesis, most notably erythropoietin (EPO), and iron metabolism.[1] In contrast, ESAs directly stimulate the EPO receptor to promote erythropoiesis.

HIF Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HIF_PH HIF Prolyl Hydroxylase (HIF-PH) This compound->HIF_PH Inhibits HIF_alpha_OH HIF-α-OH HIF_alpha HIF-α HIF_alpha->HIF_alpha_OH Hydroxylation (Normoxia) HIF_alpha->HIF_complex_cyto Stabilization (Hypoxia or This compound) VHL VHL HIF_alpha_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF_beta HIF-β HIF_complex_nuc HIF-α/β Complex HIF_complex_cyto->HIF_complex_nuc Translocation HRE Hypoxia-Responsive Element (HRE) HIF_complex_nuc->HRE Binds to Target_Genes Target Genes (EPO, etc.) HRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins (Erythropoietin, etc.) mRNA->Proteins Translation

Caption: HIF Signaling Pathway and the Mechanism of Action of this compound.

Preclinical Efficacy and Iron Utilization

Preclinical studies in rodent models have demonstrated that this compound effectively stimulates erythropoiesis and exhibits a distinct advantage over recombinant human erythropoietin (rHuEPO) in terms of iron metabolism.

Erythropoietic Response in Normal Rats

In normal rats, repeated oral administration of this compound (JTZ-951) at a dose of 3 mg/kg/day for 14 days induced a comparable increase in hemoglobin and reticulocyte counts to that of rHuEPO administered subcutaneously at 100 IU/kg three times a week.[2]

Superior Iron Utilization with this compound

A key differentiator observed in preclinical models is this compound's ability to promote more efficient iron utilization. While both this compound and rHuEPO stimulated erythropoiesis, rHuEPO treatment led to a decrease in serum iron and transferrin saturation (TSAT), indicative of a rapid consumption of iron that can lead to functional iron deficiency.[2] In contrast, this compound treatment was associated with better maintenance of iron parameters.[2]

Efficacy in a Model of Anemia of Inflammation

This compound has shown a significant therapeutic advantage in a rat model of anemia of inflammation induced by turpentine oil. In this model, which mimics the ESA-hyporesponsive state often seen in chronic disease, rHuEPO failed to increase hemoglobin levels. Conversely, this compound administration led to a significant increase in hemoglobin, demonstrating its potential to overcome the inflammatory blockade of erythropoiesis.[2] This effect is, in part, attributed to this compound's ability to suppress hepcidin, a key regulator of iron availability that is often elevated in inflammatory states.[2] A single dose of this compound was shown to decrease hepcidin expression, a response not observed with rHuEPO.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a head-to-head comparison of this compound and rHuEPO in normal rats and a rat model of anemia of inflammation.

Table 1: Hematological and Iron Metabolism Parameters in Normal Rats after 14 Days of Treatment

ParameterVehicleThis compound (3 mg/kg/day, p.o.)rHuEPO (100 IU/kg, 3x/week, s.c.)
Hemoglobin (g/dL) 14.5 ± 0.416.8 ± 0.516.9 ± 0.6
Reticulocytes (%) 2.5 ± 0.38.1 ± 1.18.5 ± 1.0
Serum Iron (µg/dL) 228 ± 25205 ± 30148 ± 21#
UIBC (µg/dL) 145 ± 20180 ± 25252 ± 33#
TSAT (%) 61.2 ± 5.653.1 ± 6.137.1 ± 4.9#
Hepcidin (ng/mL) 18.3 ± 3.510.1 ± 2.115.2 ± 2.9
Data are presented as mean ± S.D. *P < 0.05 vs. Vehicle, #P < 0.05 vs. This compound. Data sourced from Shinozaki et al., 2021.

Table 2: Hematological Parameters in a Rat Model of Anemia of Inflammation

ParameterControl (No Inflammation)Vehicle (Inflammation)This compound (10 mg/kg/day, p.o.)rHuEPO (100 IU/kg, 3x/week, s.c.)
Hemoglobin (g/dL) 14.8 ± 0.512.1 ± 0.6*13.5 ± 0.7#12.3 ± 0.5
Data are presented as mean ± S.D. *P < 0.05 vs. Control, #P < 0.05 vs. Vehicle. Data sourced from Shinozaki et al., 2021.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to ensure transparency and facilitate independent evaluation.

Experimental Workflow: Preclinical Evaluation of this compound

Experimental Workflow cluster_model_prep Animal Model Preparation cluster_treatment Treatment Administration (14 days) cluster_data_collection Data Collection and Analysis Normal_Rats Acclimatization of Normal Rats Treatment_Groups Randomization into Treatment Groups: - Vehicle (p.o.) - this compound (p.o.) - rHuEPO (s.c.) Normal_Rats->Treatment_Groups Anemia_Inflammation_Model Induction of Anemia of Inflammation (Turpentine Oil Injection) Anemia_Inflammation_Model->Treatment_Groups Blood_Sampling Blood Sampling (Baseline and Post-Treatment) Treatment_Groups->Blood_Sampling Hematology Hematological Analysis (Hemoglobin, Reticulocytes) Blood_Sampling->Hematology Iron_Parameters Iron Metabolism Analysis (Serum Iron, UIBC, TSAT, Hepcidin) Blood_Sampling->Iron_Parameters Statistical_Analysis Statistical Analysis Hematology->Statistical_Analysis Iron_Parameters->Statistical_Analysis

Caption: General Experimental Workflow for Preclinical Studies.

In Vitro HIF-PH Inhibitory Assay
  • Cell Line: Human hepatoma-derived Hep3B cells.[3]

  • Method: The inhibitory activity of this compound on human HIF-PH 1, 2, and 3 was evaluated.[3]

  • Endpoint: Determination of the Ki values for each isozyme.[2]

Animal Models
  • Animals: Male Sprague-Dawley rats were used for the normal and anemia of inflammation models.[2]

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[2]

Normal Rat Model
  • Acclimatization: Rats were acclimatized for at least one week before the start of the experiments.[2]

  • Drug Administration:

    • This compound (JTZ-951) was suspended in 0.5% methylcellulose and administered orally (p.o.) once daily for 14 days.[2]

    • Recombinant human erythropoietin (rHuEPO) was diluted in saline and administered subcutaneously (s.c.) three times a week for 14 days.[2]

    • The vehicle group received 0.5% methylcellulose orally.[2]

Anemia of Inflammation Model
  • Induction: Anemia of inflammation was induced by a single subcutaneous injection of turpentine oil (10 mL/kg) into the dorsal region of the rats.[2]

  • Drug Administration: Treatment with this compound, rHuEPO, or vehicle was initiated on the same day as turpentine oil injection and continued for 14 days.[2]

5/6 Nephrectomized Rat Model of Renal Anemia
  • Surgical Procedure: A two-step surgical procedure was performed on rats under anesthesia. In the first step, two-thirds of the left kidney was removed. One week later, the entire right kidney was removed.[4]

  • Post-operative Care: Animals were allowed to recover for several weeks to allow for the development of anemia.

  • Drug Administration: this compound was administered orally once daily.[4][5]

Measurement of Hematological and Iron Metabolism Parameters
  • Blood Collection: Blood samples were collected from the tail vein or via cardiac puncture at specified time points.

  • Hematology: Complete blood counts, including hemoglobin and reticulocyte counts, were determined using an automated hematology analyzer.[2]

  • Iron Parameters:

    • Serum iron and unsaturated iron-binding capacity (UIBC) were measured using a colorimetric assay.[2]

    • Transferrin saturation (TSAT) was calculated as (serum iron / (serum iron + UIBC)) x 100.[2]

    • Serum hepcidin concentrations were measured using an enzyme-linked immunosorbent assay (ELISA) kit.[2]

Conclusion

Preclinical evidence strongly suggests that this compound is non-inferior to ESAs in its capacity to stimulate erythropoiesis. Furthermore, this compound demonstrates a superior profile in managing iron metabolism, particularly in the context of inflammation-induced anemia, a condition where ESAs are often less effective. By stimulating endogenous erythropoietin production and improving iron utilization through hepcidin suppression, this compound presents a promising alternative to conventional ESA therapy for anemia associated with chronic kidney disease and other chronic inflammatory conditions. These preclinical findings warrant further investigation in clinical settings to fully elucidate the therapeutic potential of this compound.

References

Enarodustat in the Landscape of Next-Generation HIF-PH Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance of Enarodustat relative to other novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors for the treatment of anemia in chronic kidney disease.

The management of anemia associated with chronic kidney disease (CKD) has been revolutionized by the advent of orally administered small molecules that inhibit hypoxia-inducible factor prolyl hydroxylase (HIF-PH). These agents stimulate endogenous erythropoietin production and improve iron metabolism, offering a novel therapeutic approach to traditional erythropoiesis-stimulating agents (ESAs). This compound is a prominent member of this class, and this guide provides a comprehensive comparison of its performance against other next-generation HIF-PH inhibitors, including Roxadustat, Daprodustat, Vadadustat, Molidustat, and Desidustat. The information presented is based on data from key Phase 3 clinical trials.

Mechanism of Action: The HIF Pathway

HIF-PH inhibitors function by stabilizing the alpha subunit of hypoxia-inducible factor (HIF-α).[1][2] Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. By inhibiting PHD enzymes, these drugs prevent HIF-α degradation, allowing it to translocate to the nucleus and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO), and iron metabolism, including those that decrease hepcidin levels.[1][2][3]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PH Inhibition HIF-α HIF-α PHD PHD HIF-α->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF-α_stable HIF-α (stabilized) HIF_complex HIF-α/β Complex HIF-α_stable->HIF_complex HIF-β HIF-β HIF-β->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes EPO Erythropoietin (EPO) Production Target_Genes->EPO Iron_Metabolism Improved Iron Metabolism Target_Genes->Iron_Metabolism HIF-PH_Inhibitor This compound & Next-Gen HIF-PHIs HIF-PH_Inhibitor->PHD Inhibition

Figure 1: Mechanism of Action of HIF-PH Inhibitors.

Comparative Efficacy in Non-Dialysis Dependent CKD

The efficacy of this compound and next-generation HIF-PH inhibitors has been evaluated in numerous Phase 3 clinical trials, primarily assessing the change in hemoglobin (Hb) levels from baseline. The following table summarizes key efficacy data from pivotal trials in non-dialysis dependent (NDD) CKD patients.

DrugTrial NameComparatorPrimary Efficacy EndpointResult
This compound SYMPHONY-ND[4][5]Darbepoetin AlfaMean Hb level at weeks 20-24Non-inferior to darbepoetin alfa (Mean Hb: 10.96 g/dL vs. 10.87 g/dL)
Roxadustat DOLOMITES[3][6][7]Darbepoetin AlfaHb response rate (first 24 weeks)Non-inferior to darbepoetin alfa (89.5% vs. 78.0%)
Daprodustat ASCEND-ND[8][9]Darbepoetin AlfaMean change in Hb from baseline to weeks 28-52Non-inferior to darbepoetin alfa (Mean change: 1.05 g/dL vs. 1.09 g/dL)
Vadadustat PRO2TECT[10]Darbepoetin AlfaMean change in Hb from baseline to weeks 24-36Non-inferior to darbepoetin alfa
Molidustat MIYABI ND-C[11][12][13][14][15]Darbepoetin AlfaMean Hb level at weeks 30-36Non-inferior to darbepoetin alfa (Mean Hb: 11.28 g/dL vs. 11.70 g/dL)
Desidustat DREAM-ND[16][17][18]Darbepoetin AlfaMean change in Hb from baseline to weeks 16-24Non-inferior to darbepoetin alfa (Mean change: 1.95 g/dL vs. 1.83 g/dL)

Impact on Iron Metabolism

A key differentiator of HIF-PH inhibitors from traditional ESAs is their effect on iron metabolism. By reducing hepcidin levels, these agents enhance iron absorption and mobilization from stores.[3]

DrugEffect on HepcidinEffect on FerritinEffect on TIBC/Transferrin
This compound Decreased[4][5]Decreased[4][5]Increased[4][5]
Roxadustat DecreasedDecreasedIncreased
Daprodustat Decreased[11]Decreased[11]Increased[11]
Vadadustat DecreasedDecreasedIncreased
Molidustat DecreasedDecreasedIncreased
Desidustat Decreased[16][18]-Increased

Comparative Safety Profile

The safety of HIF-PH inhibitors is a critical consideration for their clinical use. The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs) from the respective Phase 3 trials in NDD-CKD patients.

DrugTrial NameTEAEs (%)SAEs (%)
This compound SYMPHONY-ND[4][5]65.4%Not Reported
Roxadustat DOLOMITES[3][6][7]Comparable to Darbepoetin AlfaComparable to Darbepoetin Alfa
Daprodustat ASCEND-ND[8][9]Not ReportedNot Reported
Vadadustat PRO2TECT[10]Not ReportedNot Reported
Molidustat MIYABI ND-C[11][12][13][14][15]93.9%Not Reported
Desidustat DREAM-ND[16][17][18]Comparable to Darbepoetin AlfaComparable to Darbepoetin Alfa

Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors influence their dosing frequency and potential for drug-drug interactions.

DrugDosing FrequencyHalf-life (approx.)
This compound Once daily[19]Not specified
Roxadustat Three times weekly[19]10 hours[20]
Daprodustat Once daily[19]3 hours[20]
Vadadustat Once daily[19]5 hours[20]
Molidustat Once daily[19]Not specified
Desidustat Thrice weeklyNot specified

Experimental Protocols: A General Overview

The Phase 3 trials for these HIF-PH inhibitors shared several common design elements, although specific parameters varied.

Trial_Workflow Screening Screening Period (Patient Eligibility Assessment) Randomization Randomization (1:1 to HIF-PHI or Comparator) Screening->Randomization Treatment Treatment Period (Dose Titration to Target Hb) Randomization->Treatment Follow_up Follow-up Period (Safety Assessment) Treatment->Follow_up

Figure 2: General Workflow of Phase 3 Clinical Trials.

Key Inclusion Criteria (General):

  • Adults with CKD (typically stages 3-5) not on dialysis.[3][5][8][16]

  • Anemia defined by a baseline hemoglobin level within a specified range (e.g., 7.0-10.0 g/dL).[16][17]

  • Adequate iron stores (e.g., serum ferritin ≥100 ng/mL and/or transferrin saturation ≥20%).[10]

Key Exclusion Criteria (General):

  • History of malignancy or active malignancy.[21]

  • Uncontrolled hypertension.

  • Recent history of major cardiovascular events.

  • Significant liver disease.[1]

Dosing and Titration:

  • This compound (SYMPHONY-ND): Oral once daily, with dose adjustments every 4 weeks to maintain Hb within 10 to 12 g/dL.[4][5]

  • Roxadustat (DOLOMITES): Oral three times weekly, with dose titration to maintain Hb within 10.0–12.0 g/dL.[3][6]

  • Daprodustat (ASCEND-ND): Oral once daily, with a trial-specific dosing algorithm to achieve and maintain Hb in the target range of 10.0–11.0 g/dL.[22]

  • Vadadustat (PRO2TECT): Oral once daily, with a starting dose of 300 mg and adjustments to maintain target Hb levels (10–11 g/dL in the US, 10–12 g/dL outside the US).[10]

  • Molidustat (MIYABI ND-C): Oral once daily, with doses titrated to maintain Hb levels between ≥110 and <130 g/L.[11][12]

  • Desidustat (DREAM-ND): Oral 100 mg tablets thrice a week, with the goal to maintain Hb levels between 10-12 g/dL.[16][17]

Conclusion

This compound demonstrates comparable efficacy to other next-generation HIF-PH inhibitors in managing anemia in non-dialysis dependent CKD patients, with a similar mechanism of action and impact on iron metabolism. All agents in this class have shown non-inferiority to ESAs in raising and maintaining hemoglobin levels. The choice of a specific HIF-PH inhibitor may depend on factors such as dosing frequency, long-term safety data as it becomes available, and individual patient characteristics. Further head-to-head comparative trials would be invaluable in elucidating the nuanced differences in performance among these promising therapeutic agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enarodustat
Reactant of Route 2
Enarodustat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.